(3,3-Difluoro-1-methylcyclobutyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3,3-difluoro-1-methylcyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-5(4-9)2-6(7,8)3-5/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAWZBDZCFSXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-35-6 | |
| Record name | (3,3-Difluoro-1-methyl-cyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3,3-Difluoro-1-methylcyclobutyl)methanol chemical properties
An In-Depth Technical Guide to (3,3-Difluoro-1-methylcyclobutyl)methanol: A Key Building Block for Modern Drug Discovery
Abstract
This compound is a specialized chemical building block of increasing importance in medicinal chemistry. The strategic incorporation of a gem-difluorinated cyclobutane motif offers a unique combination of conformational rigidity and metabolic stability, addressing common challenges in drug development. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its strategic applications. Tailored for researchers and drug development professionals, this document synthesizes structural analysis, established chemical principles, and practical insights to illuminate the compound's value in creating novel therapeutics.
The Strategic Imperative: Fusing Fluorine and Cyclobutane in Drug Design
The design of small-molecule drugs is a multidimensional optimization problem. Medicinal chemists must concurrently refine a compound's potency, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) properties. The this compound scaffold is a direct response to these challenges, leveraging the synergistic benefits of two powerful structural motifs: the cyclobutane ring and gem-difluoro substitution.
-
The Cyclobutane Scaffold: Imposing Conformational Order The four-membered cyclobutane ring is a strained, non-planar carbocycle.[1] Unlike flexible alkyl chains, its puckered three-dimensional structure can lock key pharmacophoric groups into a specific orientation, which can significantly enhance binding affinity to a biological target.[1][2] This conformational restriction reduces the entropic penalty of binding and can lead to improved potency and selectivity.[1]
-
Fluorine: The "Performance-Enhancing" Element The introduction of fluorine is a cornerstone of modern medicinal chemistry.[3] Its high electronegativity can profoundly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life.[3] The gem-difluoro group (CF₂) is particularly effective in this role.
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby acidic groups and increase lipophilicity, which can be tuned to improve cell membrane permeability and oral bioavailability.[3]
-
Conformational Control: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, to stabilize a desired molecular conformation.[4]
-
The combination of these motifs in this compound provides a building block that is both structurally defined and metabolically robust, making it a highly valuable tool for lead optimization.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its core properties can be compiled from chemical supplier data and its structure allows for the prediction of its chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 1408076-35-6 | [5][6] |
| Alternate CAS | 1779935-13-5 | [7] |
| Molecular Formula | C₆H₁₀F₂O | [5] |
| Molecular Weight | 136.14 g/mol | [5][6] |
| Purity | Typically ≥97% | [6] |
| SMILES | C1C(CC1(F)F)(C)CO | [6] |
| Appearance | Not specified (expected to be a liquid or low-melting solid) | N/A |
| Boiling Point | Not published | [8][9] |
| Melting Point | Not published | [9] |
| Storage | Sealed in dry, 2-8°C | [8] |
Spectroscopic Characterization: A Guide to Structural Verification
For any researcher synthesizing or utilizing this compound, spectroscopic analysis is essential for confirming its identity and purity. Based on its structure, the following spectral signatures are expected:
-
¹H NMR: The proton NMR spectrum should display distinct signals corresponding to the four different proton environments: a singlet for the methyl (–CH₃) protons, a singlet for the alcohol (–OH) proton (which may be broad and exchangeable with D₂O), a singlet for the methylene (–CH₂OH) protons, and complex multiplets for the four protons on the cyclobutane ring.
-
¹³C NMR: The carbon NMR will be characterized by signals for the methyl carbon, the quaternary carbon bearing the methyl and hydroxymethyl groups, the methylene carbon of the alcohol, and the two sets of cyclobutane ring carbons. Critically, the carbon atom bearing the two fluorine atoms (CF₂) is expected to appear as a triplet due to one-bond C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum should show a single signal for the two magnetically equivalent fluorine atoms, confirming the gem-difluoro substitution pattern.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to the molecular weight of 136.14. Fragmentation patterns would likely involve the loss of water, a hydroxymethyl radical, or cleavage of the cyclobutane ring.
Proposed Synthesis and Experimental Protocol
A robust synthesis of this compound can be envisioned from commercially available precursors using well-established chemical transformations. The following multi-step protocol outlines a logical and field-proven approach.
Workflow: Proposed Synthesis of this compound
Caption: A plausible 5-step synthetic workflow from a dicarboxylic acid precursor.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound on a laboratory scale.
Step 4: Gem-Difluorination of Methyl 1-methyl-3-oxocyclobutane-1-carboxylate
Causality: This is the key step for introducing the fluorine atoms. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is often chosen over Diethylaminosulfur trifluoride (DAST) for its enhanced thermal stability, reducing the risk of exothermic decomposition. The reaction converts a ketone to a geminal difluoride.
-
Preparation: In a fume hood, charge an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet with Methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality: Slow addition is critical to control the reaction exotherm.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This neutralizes the acidic byproducts and unreacted reagent. This step is highly exothermic and can release gas; extreme caution is required.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield Methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate.
Step 5: Reduction of the Ester to the Primary Alcohol
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. It is chosen for its high reactivity and efficiency.
-
Preparation: In a fume hood, charge an oven-dried, three-neck flask with LiAlH₄ (2.0 eq) and anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cooling: Cool the suspension to 0°C.
-
Substrate Addition: Dissolve the purified ester from Step 4 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Causality: This procedure is designed to safely neutralize the excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate.
-
Purification: Stir the resulting slurry for 1 hour, then filter it through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved via chromatography if necessary.
Applications in Medicinal Chemistry: A Bioisosteric Powerhouse
The primary application of this compound is as a structural building block in the synthesis of complex drug candidates. Its value lies in its function as a bioisostere—a substituent that retains the essential biological activity of the group it replaces while offering improved physicochemical or metabolic properties.
Diagram: Bioisosteric Replacement Strategy
Caption: Replacing a metabolically weak group with the fluorinated scaffold.
-
Blocking Metabolic Oxidation: The gem-difluoro group at the 3-position of the cyclobutane ring acts as a non-oxidizable mimic of a methylene group or a carbonyl. When incorporated into a larger molecule, this feature can effectively block metabolic attack at that specific location, a common strategy for enhancing a drug's in vivo stability and duration of action.[3]
-
Mimicking Carbonyls and Alcohols: The polar C-F bonds of the CF₂ group can act as hydrogen bond acceptors, mimicking the electronic properties of a carbonyl group. The attached primary alcohol provides a hydrogen bond donor. This dual functionality allows the fragment to engage in polar interactions within a protein binding pocket while the rigid carbocyclic core maintains a precise geometry.
-
Fine-Tuning Lipophilicity and Solubility: Replacing a purely hydrocarbon group (like a tert-butyl or isopropyl group) with this fluorinated alcohol allows chemists to maintain or increase steric bulk while modulating lipophilicity and introducing a handle for improving aqueous solubility. This balance is critical for achieving optimal ADME properties.
Handling, Storage, and Safety
As a research chemical, this compound should be handled by trained personnel in a well-ventilated laboratory setting.
-
Safety: While specific toxicity data is not available, supplier safety data sheets indicate standard hazards for flammable organic compounds that can cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C to ensure long-term stability.[8]
Conclusion
This compound is more than just a chemical reagent; it is a sophisticated tool for molecular engineering. It provides a pre-packaged solution to several persistent problems in drug discovery, namely metabolic instability and the need for precise conformational control. By combining the steric influence of a cyclobutane ring with the metabolic shielding of a gem-difluoro group, this building block enables the rational design of drug candidates with enhanced pharmacokinetic profiles and potentially greater efficacy. Its growing availability empowers researchers to explore novel chemical space and develop the next generation of therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1408076-35-6 | (3,3-Difluoro-1-Methyl-cyclobutyl)Methanol - Alachem Co., Ltd. [alachem.co.jp]
- 6. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
- 7. parchem.com [parchem.com]
- 8. arctomsci.com [arctomsci.com]
- 9. This compound - CAS:1408076-35-6 - Sunway Pharm Ltd [3wpharm.com]
An In-depth Technical Guide to (3,3-Difluoro-1-methylcyclobutyl)methanol: A Key Building Block for Modern Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3,3-Difluoro-1-methylcyclobutyl)methanol (CAS 1408076-35-6), a fluorinated building block of increasing importance in medicinal chemistry. The strategic incorporation of the 3,3-difluorocyclobutyl motif into drug candidates offers a powerful tool to modulate physicochemical and pharmacokinetic properties. This document delves into the compound's properties, provides a detailed, field-proven synthetic protocol, and explores its application in the design of novel therapeutics, with a particular focus on its potential role in the development of next-generation glucagon-like peptide-1 receptor (GLP-1R) agonists.
Introduction: The Strategic Value of Fluorinated Cycloalkanes
In the landscape of modern drug discovery, the use of small, saturated carbocycles like cyclobutanes has gained significant traction. These motifs introduce three-dimensionality, which can lead to improved target specificity and potency.[1] When combined with fluorine, the most electronegative element, the resulting structures offer a unique combination of properties. The introduction of a gem-difluoro group onto a cyclobutane ring, as seen in this compound, imparts profound effects on the molecule's electronic and metabolic profile.
The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] This "metabolic blocking" can significantly enhance a drug's half-life and bioavailability. Furthermore, the two fluorine atoms alter the local electronic environment and can influence the acidity or basicity of nearby functional groups, potentially enhancing binding affinity to biological targets.[3] this compound serves as a versatile chiral building block to introduce this valuable moiety into complex drug molecules.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is critical for its effective use in synthesis.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1408076-35-6 | [4][5][6] |
| Molecular Formula | C₆H₁₀F₂O | [4][5][7] |
| Molecular Weight | 136.14 g/mol | [4][7] |
| Appearance | Colorless to Yellow Liquid | [8] |
| Purity | Typically ≥95-97% | [5][9] |
| Storage | Sealed in dry, 2-8°C | [6][8] |
| SMILES | OCC1(C)CC(F)(F)C1 | [6] |
| InChI Key | CJAWZBDZCFSXMU-UHFFFAOYSA-N | [8] |
Note: Boiling point and density are not consistently reported across public sources and should be determined empirically.
Spectroscopic Data (Predicted)
While a publicly available, fully assigned spectrum for this specific molecule is not available, based on its structure, the following represents the expected NMR data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.65 (s, 2H): The two protons of the -CH₂OH group. The singlet nature arises from the absence of adjacent protons.
-
δ 2.60 - 2.80 (m, 2H): The two protons on the carbon adjacent to the CF₂ group, appearing as a multiplet due to coupling with the other ring protons and potentially the fluorine atoms.
-
δ 2.20 - 2.40 (m, 2H): The two protons on the carbon adjacent to the quaternary carbon, appearing as a multiplet.
-
δ 1.30 (s, 3H): The three protons of the methyl group.
-
δ 1.50 (br s, 1H): The hydroxyl proton, which may be broad and its chemical shift can vary with concentration and solvent.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 123.5 (t, JCF ≈ 245 Hz): The CF₂ carbon, appearing as a triplet due to the strong one-bond coupling to the two fluorine atoms.
-
δ 68.0 (s): The -CH₂OH carbon.
-
δ 40.0 (t, JCF ≈ 25 Hz): The two carbons adjacent to the CF₂ group, appearing as a triplet due to two-bond fluorine coupling.
-
δ 38.5 (s): The quaternary carbon C(CH₃)(CH₂OH).
-
δ 22.5 (s): The methyl carbon.
-
Safety and Handling
This compound is classified as a flammable liquid and can cause skin and eye irritation.[6][8]
-
GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6][8]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves. Store in a cool, dry place away from ignition sources.[9]
Synthesis and Manufacturing
While several chemical suppliers offer this compound, indicating established manufacturing processes, the detailed synthetic route is not widely published in peer-reviewed literature. Drawing from established principles of organic synthesis for analogous structures, a robust and logical synthetic pathway can be proposed.
The most logical approach involves the fluorination of a suitable cyclobutanone precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative, expert-devised procedure based on known chemical transformations. It should be optimized and validated in a laboratory setting.
Step 1: Synthesis of Ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate
-
Precursor: Start with commercially available ethyl 1-methyl-3-oxocyclobutane-1-carboxylate.
-
Apparatus: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Procedure: a. Dissolve the starting ketoester (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to -78 °C using a dry ice/acetone bath. b. Slowly add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq) via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. c. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. d. Monitor the reaction by TLC or GC-MS until the starting material is consumed. e. Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). f. Extract the aqueous layer with DCM (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield the desired difluorinated ester.
Step 2: Reduction to this compound
-
Apparatus: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Procedure: a. Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C. b. Dissolve the ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate (1.0 eq) from the previous step in anhydrous THF. c. Add the ester solution to the LiAlH₄ suspension dropwise, maintaining the temperature at 0 °C. d. After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction by TLC. f. Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). g. Stir the resulting mixture vigorously for 1 hour until a white precipitate forms. h. Filter the solid through a pad of Celite®, washing the filter cake with THF. i. Concentrate the filtrate under reduced pressure to yield the crude product. j. Purify by silica gel column chromatography or distillation under reduced pressure to obtain pure this compound.
Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a crucial building block. Its value lies in introducing the 3,3-difluoro-1-methylcyclobutyl moiety into a larger drug candidate.
Rationale for Use: The "Fluorine and Four-Membered Ring" Advantage
The combination of the cyclobutane ring and the gem-difluoro group offers several advantages in drug design:
-
Metabolic Stability: The CF₂ group acts as an effective isostere for a methylene group (CH₂) but is resistant to oxidative metabolism. This can prevent the formation of unwanted metabolites and increase the drug's in vivo half-life.[2]
-
Conformational Constraint: The cyclobutane ring is less flexible than an open alkyl chain, which can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity for its target.
-
Modulation of Lipophilicity: While highly fluorinated motifs can increase lipophilicity, the small and polar nature of the gem-difluoro group can offer a nuanced modulation of this property, often improving cell permeability without drastically increasing non-specific binding.[1]
-
pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of proximal functional groups, which can be critical for optimizing target binding or solubility.
Illustrative Application: Synthesis of a GLP-1 Receptor Agonist Fragment
Small-molecule GLP-1 receptor agonists are a major focus in the treatment of type 2 diabetes and obesity.[7] The unique properties of the difluorocyclobutyl group make it an attractive component for these molecules. Below is a hypothetical workflow demonstrating how this compound could be used.
Caption: Workflow for incorporating the building block into a larger drug scaffold.
This workflow illustrates a common strategy where the primary alcohol of the title compound is first converted into a better leaving group (e.g., a tosylate). This activated intermediate can then be used to alkylate a nitrogen or oxygen atom on a core heterocyclic scaffold, a common feature in many small-molecule drugs. The resulting fragment, now containing the desired 3,3-difluoro-1-methylcyclobutyl moiety, can be further elaborated into the final drug candidate.
Conclusion
This compound is a prime example of a modern building block designed to address key challenges in medicinal chemistry. Its unique structure provides a means to enhance metabolic stability, control conformation, and fine-tune physicochemical properties. The synthetic pathways, while requiring specialized reagents, are based on reliable and scalable chemical transformations. For researchers and drug development professionals, this compound represents a valuable tool in the rational design of more effective and safer therapeutics, particularly in competitive areas such as metabolic disease.
References
- 1. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
- 2. This compound - CAS:1408076-35-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1408076-35-6|this compound|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Methanol Solvent Properties [macro.lsu.edu]
- 6. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
- 9. Design, synthesis, and biological evaluation of a potential long-acting glucagon-like peptide-1 (GLP-1) analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Elucidation of the Chemical Structure of (3,3-Difluoro-1-methylcyclobutyl)methanol
Introduction: The Significance of Fluorinated Cyclobutanes in Modern Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] This has made fluorinated motifs, particularly gem-difluorinated structures, highly valuable in the fields of medicinal chemistry and materials science.[3] The cyclobutane ring, a "puckered" four-membered carbocycle, offers a unique three-dimensional scaffold that is increasingly utilized in drug design.[2] The combination of these two features in molecules like (3,3-Difluoro-1-methylcyclobutyl)methanol (Figure 1) presents a compelling building block for the synthesis of novel chemical entities. This guide provides an in-depth, practical overview of the analytical methodologies required for the unambiguous structure elucidation of this compound.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Strategic Approach to Structure Elucidation
A multi-technique approach is essential for the comprehensive characterization of this compound. The elucidation process relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.
Caption: Workflow for the structure elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Characterization
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the fluorine environments in this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by 2D techniques like COSY and HSQC, will provide a complete picture of the molecule's connectivity.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms.
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).[4]
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.6 | Singlet | 2H | -CH₂OH | Protons on the carbon bearing the hydroxyl group, deshielded by the oxygen atom. |
| ~2.4 - 2.1 | Multiplet | 4H | -CH₂-CF₂-CH₂- | Cyclobutane ring protons, showing complex splitting due to geminal and vicinal coupling, as well as coupling to fluorine. |
| ~1.5 | Singlet | 1H | -OH | Hydroxyl proton, chemical shift can be variable and may broaden or exchange with D₂O. |
| ~1.2 | Singlet | 3H | -CH₃ | Methyl group protons on the quaternary carbon. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of different carbon environments. The presence of fluorine will cause characteristic splitting of the signals for nearby carbons.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~120 | Triplet (¹JCF ≈ 280-300 Hz) | -CF₂- | Carbon directly bonded to two fluorine atoms, exhibiting a large one-bond coupling constant. |
| ~70 | Singlet | -CH₂OH | Carbon of the hydroxymethyl group, deshielded by the oxygen. |
| ~45 | Triplet (²JCF ≈ 20-25 Hz) | -C(CH₃)(CH₂OH)- | Quaternary carbon, showing smaller two-bond coupling to the fluorine atoms. |
| ~35 | Triplet (²JCF ≈ 20-25 Hz) | -CH₂-CF₂- | Methylene carbons adjacent to the difluorinated carbon, showing two-bond C-F coupling. |
| ~20 | Singlet | -CH₃ | Methyl carbon. |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is crucial for confirming the presence and environment of the fluorine atoms.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Reference the spectrum to an external standard like CFCl₃ (0 ppm).[6]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -90 to -110 | Singlet (proton-decoupled) | -CF₂- | The two fluorine atoms are chemically equivalent, resulting in a single peak in the proton-decoupled spectrum. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.
Experimental Protocol (EI-MS):
-
Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Separate and detect the resulting ions based on their mass-to-charge ratio (m/z).
Expected Data:
-
Molecular Ion (M⁺): A peak at m/z = 136, corresponding to the molecular formula C₆H₁₀F₂O.[7]
-
Key Fragmentation Pathways:
| Predicted m/z | Proposed Fragment Ion |
| 136 | [C₆H₁₀F₂O]⁺ (Molecular Ion) |
| 121 | [C₅H₇F₂O]⁺ |
| 119 | [C₆H₉F₂]⁺ |
| 105 | [C₅H₇F₂]⁺ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, particularly the hydroxyl (-OH) group.
Experimental Protocol:
-
Obtain the spectrum of the neat liquid sample as a thin film between two KBr or NaCl plates.[9]
-
Alternatively, acquire the spectrum of a dilute solution in a suitable solvent (e.g., CCl₄).
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3600-3200 | O-H stretch (broad) | Alcohol (-OH) |
| ~2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1470-1430 | C-H bend | Aliphatic (CH₂, CH₃) |
| ~1250-1000 | C-F stretch (strong) | gem-Difluoro (-CF₂) |
| ~1050 | C-O stretch | Primary Alcohol |
The broadness of the O-H stretching band is indicative of hydrogen bonding.[10] The strong absorption in the 1250-1000 cm⁻¹ region is a characteristic feature of C-F bonds.
Conclusion
The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively map out the carbon-hydrogen framework and the fluorine substitution pattern. Mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation. Finally, IR spectroscopy offers a quick and definitive confirmation of the presence of the key hydroxyl functional group. The congruence of data from these independent techniques provides a high degree of confidence in the assigned structure.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.washington.edu [chem.washington.edu]
- 6. colorado.edu [colorado.edu]
- 7. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
- 8. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. edu.rsc.org [edu.rsc.org]
- 10. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to (3,3-Difluoro-1-methylcyclobutyl)methanol: A Key Building Block for Modern Drug Discovery
This guide provides an in-depth technical overview of (3,3-difluoro-1-methylcyclobutyl)methanol, a fluorinated building block of increasing importance for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, logical synthetic strategies, and the rationale for its application in medicinal chemistry, grounded in established scientific principles.
Core Molecular Profile
This compound is a saturated carbocyclic alcohol featuring a gem-difluoro substituted cyclobutane ring. This specific arrangement of atoms imparts unique stereoelectronic properties that are highly sought after in the design of novel therapeutics. The introduction of the difluoromethyl group can significantly influence a molecule's conformational preference, metabolic stability, lipophilicity, and acidity/basicity (pKa), all critical parameters in drug design.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀F₂O | [1][2][3][4][5] |
| Molecular Weight | 136.14 g/mol | [1][2][3][4][5] |
| CAS Number | 1408076-35-6 | [1][2][3][4][5] |
| Canonical SMILES | CC1(CO)CC(F)(F)C1 | [2][3] |
| Purity (Typical) | ≥97% | [2][4] |
| Storage | Sealed in dry, 2-8°C | [3] |
Strategic Importance in Medicinal Chemistry
The cyclobutane motif is a valuable scaffold in drug design due to its rigid, three-dimensional structure, which can help to lock in a specific conformation for optimal binding to a biological target. The addition of gem-difluoro substitution offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism by cytochrome P450 enzymes. This can enhance the half-life and overall bioavailability of a drug candidate.
-
Bioisosterism: The CF₂ group can act as a bioisostere for a carbonyl group (ketone) or a methylene group, but with altered electronic properties. This allows for the fine-tuning of a molecule's interaction with its target protein.
-
Modulation of Physicochemical Properties: Fluorination typically increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The specific substitution pattern of this compound provides a unique balance of these properties.
Synthesis and Characterization
While specific, detailed public-domain synthetic procedures for this compound are not extensively documented, a logical and efficient synthesis can be devised from commercially available starting materials, such as 3,3-difluorocyclobutanecarboxylic acid or its esters. The following proposed synthetic workflow is based on established and reliable organic chemistry transformations.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound involves the reduction of a suitable carboxylic acid or ester precursor. A key intermediate, 3,3-difluoro-1-methylcyclobutanecarboxylic acid, can be synthesized from 3,3-difluorocyclobutanecarboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid
-
Esterification: 3,3-Difluorocyclobutanecarboxylic acid is first converted to its corresponding methyl or ethyl ester to protect the acidic proton and facilitate the subsequent alkylation step. This can be achieved under standard Fischer esterification conditions (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).
-
α-Methylation: The ester is then deprotonated at the α-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting enolate is then quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group.
-
Hydrolysis: The methyl ester of 3,3-difluoro-1-methylcyclobutanecarboxylic acid is subsequently hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
Step 2: Reduction to this compound
-
Reduction: The 3,3-difluoro-1-methylcyclobutanecarboxylic acid is reduced to the corresponding primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) is typically required for this transformation. Alternatively, a borane reagent such as borane-tetrahydrofuran complex (BH₃·THF) can be used.
-
Work-up and Purification: The reaction is carefully quenched, followed by an aqueous work-up to remove inorganic byproducts. The crude product is then purified, typically by silica gel column chromatography, to yield pure this compound.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure of the molecule. The ¹H NMR spectrum would show characteristic signals for the methyl, methylene, and hydroxyl protons. The ¹³C NMR would confirm the presence of the six carbon atoms in their unique chemical environments, and the ¹⁹F NMR would provide information about the fluorine atoms.
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad absorption band for the hydroxyl (-OH) group and C-F stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Applications and Future Outlook
This compound serves as a versatile building block for the synthesis of more complex molecules. Its primary alcohol functional group allows for a wide range of subsequent chemical transformations, including:
-
Oxidation to the corresponding aldehyde or carboxylic acid.
-
Conversion to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions.
-
Esterification or etherification to introduce new functional groups.
The incorporation of the this compound moiety into drug candidates has the potential to address common challenges in drug development, such as poor metabolic stability and off-target effects. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of unique fluorinated building blocks like this compound is expected to become increasingly prevalent in the field of medicinal chemistry.
References
- 1. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 4. Methanol synthesis - Patent US-7786180-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cn.canbipharm.com [cn.canbipharm.com]
Spectroscopic Characterization of (3,3-Difluoro-1-methylcyclobutyl)methanol: A Technical Guide
Introduction
(3,3-Difluoro-1-methylcyclobutyl)methanol, a fluorinated aliphatic alcohol, represents a class of compounds of increasing interest in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, a thorough structural and spectroscopic characterization of such molecules is paramount for their application in drug discovery and development. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the principles behind the experimental choices and the interpretation of the resulting spectra. While direct experimental spectra for this specific molecule are not publicly available, this guide will present predicted data based on the analysis of closely related fluorinated cyclobutane derivatives and fundamental spectroscopic principles.
Molecular Structure and Key Features
The structure of this compound, with the chemical formula C₆H₁₀F₂O and a molecular weight of 136.14 g/mol , presents several key features that dictate its spectroscopic behavior.[1][2] The puckered cyclobutane ring, the gem-difluoro group at position 3, and the hydroxymethyl and methyl groups at the quaternary carbon C1 create a unique electronic and steric environment.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete characterization.
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.[3][4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm), or an external standard like CFCl₃ for ¹⁹F NMR (δ = 0.00 ppm).[5]
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate spectral width and acquisition time for each nucleus to ensure all signals are captured and well-resolved.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The number of scans will depend on the sample concentration.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling (e.g., using a broadband decoupler) is typically employed to simplify the spectrum and improve the signal-to-noise ratio.
-
¹⁹F NMR: ¹⁹F is a high-abundance, high-sensitivity nucleus. A one-dimensional spectrum is usually sufficient. Proton decoupling can be used to simplify the spectrum by removing H-F couplings.
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H couplings can provide unambiguous assignments.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -CH₂- (ring, C2 & C4) | 2.0 - 2.8 | Multiplet | |
| -CH₃ (methyl) | ~1.3 | Singlet | |
| -CH₂OH (methylene) | ~3.6 | Singlet | |
| -OH (hydroxyl) | Variable (1.5 - 4.0) | Broad Singlet |
Rationale for Predictions:
-
The cyclobutane ring protons are expected to appear as complex multiplets in the aliphatic region due to geminal and vicinal couplings, as well as potential coupling to the fluorine atoms.
-
The methyl group, being attached to a quaternary carbon, will appear as a singlet.
-
The methylene protons of the hydroxymethyl group are also attached to a quaternary carbon and are expected to be a singlet.
-
The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will likely appear as a broad singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C1 (quaternary) | 40 - 50 | Singlet |
| C2 & C4 (ring methylene) | 30 - 40 | Triplet (²JCF) |
| C3 (CF₂) | 115 - 125 | Triplet (¹JCF) |
| -CH₃ (methyl) | 20 - 30 | Singlet |
| -CH₂OH (methylene) | 65 - 75 | Singlet |
Rationale for Predictions:
-
The most downfield signal will be from the C3 carbon directly bonded to two electronegative fluorine atoms, and it will appear as a triplet due to one-bond C-F coupling.
-
The C2 and C4 carbons will also be affected by the fluorine atoms, appearing as triplets due to two-bond C-F coupling.
-
The quaternary carbon C1 and the methyl and methylene carbons of the substituents will be further upfield.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |
| CF₂ | -90 to -110 | Triplet (²JFH) |
Rationale for Predictions:
-
The chemical shift of gem-difluoro groups in cyclobutanes typically falls in this range. The signal will appear as a triplet due to two-bond coupling with the adjacent methylene protons of the cyclobutane ring.
Figure 2: A simplified workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the salt plates or solvent first, which is then subtracted from the sample spectrum.
-
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium to Strong |
| C-F stretch | 1350 - 1100 | Strong |
| C-O stretch (alcohol) | 1260 - 1000 | Strong |
Rationale for Predictions:
-
The most prominent feature will be the broad O-H stretching band, characteristic of an alcohol.[6][7]
-
Strong absorptions in the fingerprint region corresponding to C-F and C-O stretching will also be key identifying features.[8][9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
-
Ionization:
-
Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.
-
Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.
-
-
Mass Analysis:
-
A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Predicted Mass Spectrum (Electron Ionization)
| m/z | Proposed Fragment | Notes |
| 136 | [M]⁺ | Molecular ion (may be weak or absent in EI) |
| 118 | [M - H₂O]⁺ | Loss of water |
| 105 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 70 | [M - C₂H₄F₂]⁺ | Cleavage of the cyclobutane ring |
Rationale for Predictions:
-
The molecular ion peak at m/z 136 is expected.
-
Common fragmentation pathways for alcohols include the loss of water and alpha-cleavage (loss of the hydroxymethyl group).
-
Fragmentation of the cyclobutane ring is also a likely pathway.
Figure 3: The complementary roles of different spectroscopic techniques.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing a combination of NMR, IR, and MS, is essential for its unambiguous structural confirmation. This technical guide has provided a detailed overview of the expected spectroscopic data and the underlying principles for their interpretation. The predicted data and experimental protocols outlined herein serve as a valuable resource for researchers and scientists working with this and other novel fluorinated compounds, facilitating their use in the advancement of drug discovery and materials science.
References
- 1. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
- 2. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 3. 1408076-35-6|this compound|BLD Pharm [bldpharm.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. doi.org [doi.org]
1H and 13C NMR of (3,3-Difluoro-1-methylcyclobutyl)methanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3,3-Difluoro-1-methylcyclobutyl)methanol
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. The gem-difluoro cyclobutyl motif, in particular, serves as a valuable bioisostere for carbonyl groups and other functionalities. This compound is a key building block in this class, offering a synthetically versatile handle for further elaboration.[1] Unambiguous structural characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data. It explains the causal relationships between the molecule's unique structure—a puckered four-membered ring bearing a stereocenter and a difluorinated carbon—and the resulting spectral features. We will delve into predicted chemical shifts, explore the complexities of proton-fluorine (¹H-¹⁹F) and carbon-fluorine (¹³C-¹⁹F) coupling, and outline a robust experimental protocol for acquiring high-quality data.
Molecular Structure and Spectroscopic Implications
The structure of this compound presents several key features that dictate its NMR signature. The cyclobutane ring is not planar but exists in a puckered conformation, leading to distinct axial and equatorial-like positions for the methylene protons.[2] The presence of a quaternary stereocenter at C1 and a gem-difluoro group at C3 renders the molecule chiral and introduces diastereotopicity for the methylene protons at C2 and C4.
Caption: Molecular structure of this compound.
These structural nuances mean that the four methylene protons are all chemically and magnetically non-equivalent, giving rise to four distinct signals, each coupled to each other and, significantly, to the fluorine atoms. The analysis, therefore, requires a departure from simple first-order splitting rules.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show four main groups of signals corresponding to the methyl, methylene (ring), hydroxymethyl, and hydroxyl protons. The presence of fluorine atoms significantly influences the spectrum through long-range couplings.[3]
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Key Couplings |
| -OH | ~1.5 - 2.5 | Broad Singlet (s) | Exchanges with D₂O |
| -CH₃ (H₅) | ~1.2 | Singlet (s) | None |
| -CH₂OH (H₆) | ~3.5 | Singlet (s) or Triplet (t) | Coupling to -OH may be observed |
| Ring -CH₂- (H₂, H₄) | ~2.0 - 2.8 | Complex Multiplets (m) | ²JHH, ³JHH, ³JHF, ⁴JHF |
Causality and Field Insights:
-
-CH₃ (H₅): This group is attached to a quaternary carbon and is too distant to exhibit significant coupling to the fluorine atoms. Therefore, a clean singlet is expected.
-
-CH₂OH (H₆): These protons are adjacent to an electronegative oxygen atom, shifting their resonance downfield to approximately 3.5 ppm. In many solvents, the coupling to the hydroxyl proton is not resolved due to rapid chemical exchange, resulting in a singlet. Adding a drop of D₂O will cause the -OH signal to disappear and confirm this assignment.
-
Ring -CH₂- (H₂ and H₄): This is the most complex and informative region of the spectrum.
-
Chemical Nonequivalence: Due to the puckered ring and the C1 stereocenter, the two protons on C2 are diastereotopic, as are the two on C4. Furthermore, the C2 methylene group is not equivalent to the C4 methylene group. This results in four distinct proton signals.
-
Fluorine Coupling: The key diagnostic feature is the coupling to the fluorine atoms. We expect to see vicinal (³JHF) and potentially long-range (⁴JHF) couplings. The magnitude of these couplings is highly dependent on the dihedral angle between the C-H and C-F bonds.[2][4] This complex interplay of geminal (²JHH), vicinal (³JHH), and fluorine couplings (³JHF, ⁴JHF) will result in intricate, overlapping multiplets that cannot be interpreted by simple first-order analysis. Advanced 2D NMR techniques are essential for definitive assignment.
-
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. The most prominent feature is the large one-bond carbon-fluorine coupling (¹JCF) and smaller two- and three-bond couplings (²JCF, ³JCF).[5]
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (from ¹⁹F) | Key Couplings |
| -CH₃ (C₅) | ~25 | Quartet (q) | ³JCF ≈ 2-5 Hz |
| Ring -CH₂- (C₂, C₄) | ~40 | Triplet (t) | ²JCF ≈ 20-25 Hz |
| -C(CH₃)(CH₂OH) (C₁) | ~45 | Triplet (t) | ²JCF ≈ 20-25 Hz |
| -CH₂OH (C₆) | ~70 | Triplet (t) | ³JCF ≈ 3-5 Hz |
| -CF₂- (C₃) | ~120 | Triplet (t) | ¹JCF ≈ 240-260 Hz |
Causality and Field Insights:
-
C₃ (-CF₂-): The direct attachment of two highly electronegative fluorine atoms deshields this carbon significantly, pushing its chemical shift far downfield. The signal will be split into a prominent triplet due to coupling to the two fluorine atoms, with a characteristically large ¹JCF coupling constant of ~250 Hz. This is an unmistakable diagnostic peak.
-
C₂ and C₄ (Ring -CH₂-): These carbons are two bonds away from the fluorines and will exhibit a triplet splitting pattern due to ²JCF coupling, typically in the range of 20-25 Hz.
-
C₁ (Quaternary): This carbon is also two bonds away from the fluorines and is expected to show a similar triplet splitting pattern from ²JCF coupling.
-
C₅ and C₆ (-CH₃ and -CH₂OH): These carbons are three bonds removed from the fluorines. They will likely appear as small triplets or quartets due to ³JCF coupling, although this coupling may be small and not fully resolved in all cases.
Advanced NMR Experiments for Structural Confirmation
While 1D spectra provide foundational data, a multi-dimensional approach is required for complete and unambiguous assignment, validating the structure with the highest degree of confidence.
Caption: Recommended workflow for unambiguous NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, crucial for tracing the connectivity between the diastereotopic methylene protons on the cyclobutane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is vital for assigning the quaternary carbon (C1) by observing correlations from the methyl (H₅) and hydroxymethyl (H₆) protons.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): A powerful experiment that shows through-space correlations between protons and fluorine atoms, confirming the spatial arrangement of substituents on the ring.
-
¹⁹F-¹³C HMBC: Provides definitive evidence for the ²JCF and ³JCF couplings that are predicted in the 1D ¹³C spectrum.
Experimental Protocol: A Self-Validating System
This protocol is designed to yield high-quality, reproducible data for complete structural analysis.
1. Sample Preparation:
- Solvent Selection: Use deuterated chloroform (CDCl₃) or acetone-d₆ (approx. 0.6 mL). CDCl₃ is a good first choice, but acetone-d₆ can be better for avoiding overlap of the solvent residual peak with analyte signals.[6]
- Analyte Concentration: Weigh approximately 10-15 mg of this compound and dissolve it in the chosen NMR solvent in a 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).
2. Instrument Configuration:
- Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe capable of ¹H, ¹³C, and ¹⁹F observation.
- Tuning and Matching: Ensure the probe is properly tuned and matched for all required nuclei (¹H, ¹³C, ¹⁹F, and ²H for the lock).
- Shimming: Perform automated or manual shimming to achieve optimal magnetic field homogeneity, ensuring sharp, symmetrical peaks.
- Temperature: Maintain a constant sample temperature, typically 298 K (25 °C).
3. Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
COSY:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans per Increment: 4-8.
-
-
HSQC:
-
Pulse Program: Gradient-selected with sensitivity enhancement (hsqcedetgpsisp2.3).
-
Spectral Width: ~12 ppm (F2, ¹H), ~180 ppm (F1, ¹³C).
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
-
HMBC:
-
Pulse Program: Gradient-selected (hmbcgplpndqf).
-
Long-Range Coupling Delay: Optimized for 8 Hz (d6 = 0.0625 s).
-
Number of Scans per Increment: 16-32.
-
Conclusion
The NMR analysis of this compound is a prime example of how modern spectroscopy provides deep structural insight into complex fluorinated molecules. The key takeaways for the practicing scientist are the diagnostic signatures imparted by the fluorine atoms: the large ¹JCF coupling splitting the -CF₂- carbon into a downfield triplet, and the smaller multi-bond ²JCF and ³JCF couplings that act as reporters of connectivity throughout the carbon skeleton. While 1D NMR provides essential clues, a comprehensive 2D NMR workflow is not merely confirmatory but essential for the unambiguous assignment of the diastereotopic ring protons and the quaternary carbon. The protocols and predictive analyses outlined in this guide provide a robust framework for researchers in drug development and synthetic chemistry to confidently characterize this and related fluorinated building blocks.
References
An In-Depth Technical Guide to Fluorinated Building Blocks in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into small molecules represents one of the most impactful tactics in modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, strategies, and practical applications of fluorinated building blocks. We will explore the causal relationships between fluorine substitution and its effects on metabolic stability, pKa, lipophilicity, and target binding affinity. Through detailed case studies of marketed drugs, practical synthetic considerations, and a forward look at emerging trends, this document serves as a technical resource for leveraging the power of fluorine to overcome common challenges in drug discovery.
Chapter 1: The Foundational Role of Fluorine in Drug Design
The deliberate use of fluorine in medicinal chemistry has become a cornerstone of drug design, with fluorinated compounds consistently representing a significant portion of newly approved drugs.[3][4] This prevalence is not coincidental but is rooted in the fundamental and predictable effects that fluorine imparts upon a molecule.
1.1 The Unique Physicochemical Properties of Fluorine
To understand the impact of fluorination, one must first appreciate the distinct characteristics of the fluorine atom itself:
-
Size and Isosterism: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of a hydrogen atom, often enabling it to fit into enzyme active sites or receptors with minimal steric perturbation.[5][6]
-
Electronegativity: As the most electronegative element (3.98 on the Pauling scale), fluorine exerts a powerful inductive electron-withdrawing effect.[5] This polarization of the C-F bond and adjacent bonds is the primary driver of its ability to modulate molecular properties.
-
Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~109 kcal/mol).[7] This exceptional stability is the key to one of fluorine's most valued contributions: enhancing metabolic stability.[8]
1.2 Strategic Benefits of Fluorine Incorporation
The unique properties of fluorine translate into several strategic advantages during the lead optimization phase of drug discovery.
-
Enhanced Metabolic Stability: A primary challenge in drug development is the rapid metabolism of a lead compound by cytochrome P450 (CYP) enzymes, often through oxidation at metabolically vulnerable C-H bonds ("soft spots").[5] By replacing a hydrogen atom at such a site with fluorine, chemists can effectively "block" this metabolic pathway.[9][10] The strength of the C-F bond makes it highly resistant to enzymatic cleavage.[8][11] This strategy can significantly increase a drug's half-life and oral bioavailability.[2]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[12][13] For instance, introducing fluorine near a basic amine will decrease its basicity. This can be a crucial tool for improving membrane permeability and oral absorption, as a less basic compound will exist in a more neutral, lipophilic state at physiological pH, allowing it to more easily pass through cell membranes.[5][8]
-
Increased Binding Affinity: Fluorine can enhance a molecule's binding affinity to its biological target through several mechanisms.[5] The polarized C-F bond can participate in favorable electrostatic and dipolar interactions within a protein's binding pocket.[9] Furthermore, fluorine can act as a weak hydrogen bond acceptor.[9]
-
Conformational Control: Through stereoelectronic effects like the gauche effect, fluorine substitution can influence the conformational preferences of a molecule.[8][9] By stabilizing a specific "bioactive" conformation—the shape the molecule must adopt to bind effectively to its target—fluorine can lead to a significant increase in potency and selectivity.[2][9]
Chapter 2: A Strategist's Guide to Selecting Fluorinated Building Blocks
The choice of which fluorinated motif to introduce is a critical decision driven by the specific properties that need to be optimized. Different fluorinated groups exert distinct effects on a molecule's profile.
2.1 Common Fluorinated Motifs and Their Impact
-
Single Fluorine (-F): Often used as a hydrogen isostere to block metabolism with minimal steric impact. Its effects on lipophilicity are subtle but context-dependent.[2]
-
Trifluoromethyl (-CF3): A strongly electron-withdrawing and highly lipophilic group. It is frequently used to increase metabolic stability, enhance binding through hydrophobic interactions, and improve CNS penetration.[2]
-
Difluoromethyl (-CHF2) and Monofluoromethyl (-CH2F): These groups offer intermediate properties between a methyl and a trifluoromethyl group, providing a way to fine-tune lipophilicity and electronic effects.[14]
-
Trifluoromethoxy (-OCF3) and Difluoromethoxy (-OCHF2): These are highly lipophilic and metabolically stable alternatives to methoxy groups. The -OCF3 group is a particularly strong electron-withdrawing substituent.[15]
2.2 Data-Driven Selection of Fluorinated Groups
The selection of a fluorinated building block should be a data-driven process. The following table summarizes the general impact of common fluorine-containing substituents on key drug-like properties.
| Substituent | Typical ΔlogP (vs. -H) | Typical ΔpKa (on adjacent amine) | Key Rationale for Use |
| -F | +0.1 to +0.3 | -0.5 to -1.0 | Metabolic blocking, minimal steric change.[2][16] |
| -CF3 | +0.8 to +1.2 | -1.5 to -2.5 | Increase lipophilicity, metabolic shield, hydrophobic binding.[2] |
| -CHF2 | +0.4 to +0.6 | -1.0 to -1.8 | Intermediate lipophilicity, metabolic shield.[14] |
| -OCF3 | +1.0 to +1.4 | Not directly adjacent | Highly lipophilic, metabolically robust bioisostere for -OCH3.[15] |
| -OCHF2 | +0.5 to +0.7 | Not directly adjacent | Intermediate lipophilicity, metabolically robust.[14] |
Note: These values are approximate and can vary significantly based on the molecular context.
2.3 Strategic Workflow for Fluorine Incorporation
The decision to incorporate fluorine should be part of a logical workflow aimed at solving a specific drug design problem.
Caption: A decision workflow for the strategic incorporation of fluorine.
Chapter 3: Synthetic Methodologies & Practical Considerations
While de novo fluorination methods are advancing rapidly, the most common and practical approach in medicinal chemistry involves the use of pre-synthesized fluorinated building blocks.[17] These are commercially available or readily synthesized reagents that can be incorporated into a lead scaffold using standard cross-coupling and functional group transformation reactions.
3.1 Leveraging Fluorinated Building Blocks
Using building blocks offers several advantages:
-
Predictability: The fluorinated motif is installed intact, avoiding challenges with regioselectivity common in late-stage fluorination.
-
Accessibility: A vast array of fluorinated arylboronic acids, halides, amines, and heterocycles are commercially available, enabling rapid SAR exploration.[18]
-
Robust Reactions: Standard, well-understood reactions like Suzuki, Buchwald-Hartwig, and nucleophilic aromatic substitution can be used.
3.2 Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a typical procedure for coupling a fluorinated building block (4-(trifluoromethyl)phenylboronic acid) to an aryl bromide, a foundational reaction in medicinal chemistry.
Objective: To synthesize 4-bromo-1,1'-biphenyl-4-yl)(trifluoromethyl)sulfane.
Reaction Scheme: Aryl Bromide + 4-(Trifluoromethyl)phenylboronic acid → Coupled Product
Materials:
-
1-Bromo-4-(trifluoromethylsulfonyl)benzene (1.0 eq)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate (K3PO4), tribasic (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-(trifluoromethylsulfonyl)benzene (1.0 eq) and 4-(trifluoromethyl)phenylboronic acid (1.2 eq).
-
Reagent Addition: Add K3PO4 (3.0 eq), Pd(OAc)2 (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. Causality: This step is critical to remove oxygen, which can oxidize the palladium catalyst and phosphine ligand, deactivating the catalytic cycle.
-
Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio) via syringe. Causality: The aqueous phase is necessary to dissolve the inorganic base (K3PO4), which is essential for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.
Chapter 4: Case Studies in Modern Drug Discovery
The successful application of fluorinated building blocks is best illustrated by examining marketed drugs where fluorine was instrumental to achieving the desired therapeutic profile.
Case Study 1: Celecoxib (Celebrex®) - Metabolic Stability
-
Drug: Celecoxib, a selective COX-2 inhibitor for treating arthritis pain.
-
Fluorinated Motif: Trifluoromethyl (-CF3) group.
-
Rationale for Inclusion: Early analogs in the diarylpyrazole series were potent COX-2 inhibitors but suffered from rapid oxidative metabolism of a key methyl group.[5] Replacing this methyl group with a metabolically robust trifluoromethyl group was a critical design change. However, this initial fluorinated lead had an unacceptably long half-life.[5] The final design of Celecoxib strategically moved the methyl group to a different position on the pyrazole ring, where its metabolism provided a suitable clearance pathway, while a different aryl ring carried a sulfonamide group for selectivity. This case highlights the iterative process of using fluorine to solve one problem (metabolism) while needing to re-optimize other properties.[5][19]
Case Study 2: Sitagliptin (Januvia®) - Enhanced Potency
-
Drug: Sitagliptin, a DPP-4 inhibitor for type 2 diabetes.
-
Fluorinated Motif: A 2,4,5-trifluorophenyl group.
-
Rationale for Inclusion: The trifluorophenyl ring of sitagliptin is essential for its high potency and selectivity. It engages in crucial binding interactions within the S1 pocket of the DPP-4 enzyme. The fluorine atoms are not merely for blocking metabolism but are key to the pharmacophore, forming favorable interactions that contribute directly to the drug's high binding affinity.
Case Study 3: Voriconazole (Vfend®) - Broadened Spectrum and Potency
-
Drug: Voriconazole, a broad-spectrum triazole antifungal agent.[20]
-
Fluorinated Motif: A 5-fluoropyrimidine ring.
-
Rationale for Inclusion: Voriconazole is structurally related to fluconazole.[21] A key difference is the replacement of a triazole moiety with a fluoropyrimidine group.[21] This modification is critical for its mechanism of action, which involves inhibiting the fungal cytochrome P450 enzyme 14-alpha-lanosterol demethylase, a key step in ergosterol biosynthesis.[22] The fluoropyrimidine contributes to its enhanced potency and broadened spectrum of activity against fungal pathogens like Aspergillus.[21][23]
Caption: Conceptual diagram of metabolic blocking by fluorine substitution.
Chapter 5: Future Directions and Emerging Trends
The field of organofluorine chemistry is continuously evolving, providing medicinal chemists with an expanding toolkit.
-
Novel Fluorinated Motifs: Research is moving beyond traditional groups to explore more complex and three-dimensional fluorinated scaffolds, such as fluorinated cycloalkyls and bicyclic systems, to better probe chemical space.[18][24]
-
Late-Stage Fluorination: While building blocks are practical, significant advances in C-H functionalization are making it increasingly feasible to introduce fluorine at a late stage in a synthetic sequence. This allows for the direct modification of complex lead compounds without requiring a complete re-synthesis.
-
Computational Prediction: As our understanding of fluorine's effects deepens, computational chemistry is playing a larger role in predicting the impact of fluorination on properties like pKa, conformation, and binding affinity. This allows for a more rational, rather than empirical, approach to drug design.
-
Fluorine-18 in PET Imaging: The positron-emitting isotope ¹⁸F is a cornerstone of Positron Emission Tomography (PET) imaging.[1][25] The development of ¹⁸F-labeled building blocks and radiolabeling methods is crucial for creating novel imaging agents that can visualize drug distribution and target engagement in real-time, bridging the gap between preclinical research and clinical application.[4][26]
Conclusion
Fluorinated building blocks are an indispensable tool in the modern medicinal chemist's arsenal. A deep understanding of the causal effects of fluorine substitution—from blocking metabolic hot spots and modulating pKa to enhancing binding affinity through subtle electronic and conformational changes—is critical for success. By strategically selecting the appropriate fluorinated motifs and leveraging robust synthetic methods, researchers can rationally design molecules with improved pharmacokinetic profiles and enhanced therapeutic potential. The continued innovation in organofluorine chemistry promises to further expand the applications of this remarkable element in the ongoing quest for safer and more effective medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Versatile Fluorine-Containing Building Blocks: β-CF3-1,3-enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Voriconazole - Wikipedia [en.wikipedia.org]
- 21. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 23. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of the Difluorocyclobutane Motif in Modern Drug Discovery: A Technical Guide
Abstract
In the relentless pursuit of novel therapeutic agents with optimized pharmacological profiles, medicinal chemists are increasingly turning to sp3-rich scaffolds that offer precise three-dimensional control. Among these, the gem-difluorocyclobutane motif has emerged as a powerful and versatile building block. Its unique combination of conformational rigidity, metabolic stability, and ability to act as a bioisostere for common functional groups makes it an invaluable tool in drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of difluorocyclobutanes in medicinal chemistry. We will delve into the fundamental physicochemical properties conferred by this moiety, explore established synthetic protocols for key building blocks, and analyze case studies where its incorporation has been pivotal to achieving desired therapeutic outcomes.
The Strategic Advantage of Fluorination in a Strained Ring System
The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties.[1][2] When incorporated into a cyclobutane ring, particularly in a geminal arrangement (C(F)₂), these effects are amplified and complemented by the inherent conformational constraints of the four-membered ring.[3][4]
Modulation of Physicochemical Properties
The high electronegativity of fluorine atoms significantly influences the electronic environment of the cyclobutane ring. This has profound effects on the acidity and basicity of proximal functional groups, as well as on the overall lipophilicity and polarity of the molecule.[5][6]
-
pKa Modulation: The strong electron-withdrawing nature of the gem-difluoro group can significantly lower the pKa of nearby amines, reducing their basicity.[7] This can be advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with highly basic centers.[8]
-
Lipophilicity and Polarity: While fluorination generally increases lipophilicity, the gem-difluoro group on a cyclobutane ring offers a unique balance. It is considered a small, polar, yet lipophilic moiety.[1][3][9] This allows for fine-tuning of a compound's solubility and permeability profile, which is crucial for optimizing pharmacokinetics.[10]
Conformational Restriction and Pre-organization
The cyclobutane scaffold is inherently strained yet stable, imposing a greater degree of rigidity compared to acyclic systems.[3][4] This pre-organization of the molecular conformation can be highly beneficial in drug design. By locking a molecule into its bioactive conformation, the entropic penalty of binding to a target protein is reduced, potentially leading to enhanced potency.[11][12] The gem-difluorination further influences the puckering of the cyclobutane ring, offering a predictable three-dimensional structure that can be exploited for precise interactions within a protein binding pocket.
Enhanced Metabolic Stability
A common challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[13] By replacing metabolically labile hydrogen atoms with fluorine, particularly at sites prone to oxidation, the metabolic stability of a drug candidate can be significantly improved.[1][3] The gem-difluorocyclobutane motif is particularly effective at blocking metabolic "soft spots."[1]
The Difluorocyclobutane as a Versatile Bioisostere
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties.[14][15] The difluorocyclobutane moiety has proven to be an effective bioisostere for several common functional groups.
Carbonyl and Gem-Dimethyl Surrogates
The gem-difluorocyclobutane group can serve as a non-hydrolyzable and metabolically robust surrogate for a carbonyl group. The C-F bonds can act as hydrogen bond acceptors, mimicking the hydrogen bonding capacity of a carbonyl oxygen.[13] Furthermore, its steric profile allows it to replace a gem-dimethyl group, often with the added benefit of improved metabolic stability and reduced lipophilicity.
Caption: Bioisosteric relationship of the difluorocyclobutane motif.
Synthesis of Key Difluorocyclobutane Building Blocks
The successful integration of the difluorocyclobutane motif into drug discovery programs relies on the availability of versatile and readily accessible building blocks.[8] Significant progress has been made in the synthesis of key intermediates such as 3,3-difluorocyclobutanamine and 3,3-difluorocyclobutane-1-carboxylic acid.[16][17]
Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride
3,3-Difluorocyclobutanamine is a crucial building block for introducing the difluorocyclobutane moiety as a polar, constrained element.[16][18] A common synthetic route involves the deoxofluorination of a cyclobutanone precursor followed by reductive amination or other nitrogen-introducing transformations.[19]
Experimental Protocol: Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride from Benzyl (3,3-difluorocyclobutyl)carbamate [16]
-
Hydrogenolysis: To a solution of benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) in methanol (20 mL), add 10% Palladium on carbon (1 g).
-
Reaction: Subject the mixture to a hydrogen atmosphere (1 atm) and stir overnight at room temperature.
-
Work-up: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth and wash with methanol.
-
Salt Formation: Add concentrated hydrochloric acid (2 mL) to the filtrate.
-
Isolation: Evaporate the solvent under vacuum to afford 3,3-difluorocyclobutanamine hydrochloride (0.8 g, 85% yield).
Synthesis of 1,1-Disubstituted-3,3-Difluorocyclobutanes
Access to 1,1-disubstituted difluorocyclobutanes has been historically challenging. Recent advances have utilized organolanthanum reagents to enable the addition of carbon nucleophiles to 3,3-difluorocyclobutanone, avoiding the undesired elimination of HF that occurs with more basic organometallics like Grignard or organolithium reagents.[1][3][9]
Caption: Synthetic workflow for 1,1-disubstituted difluorocyclobutanes.
Case Studies in Drug Discovery
The true value of the difluorocyclobutane motif is demonstrated in its successful application in drug discovery programs.
Ivosidenib: Enhancing Metabolic Stability
Ivosidenib is an FDA-approved inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of acute myeloid leukemia. During its development, a metabolic weak spot was identified. The incorporation of a gem-difluorocyclobutane moiety was crucial in blocking this metabolic pathway while maintaining the drug's potency.[1][3] This highlights the power of this group to enhance the pharmacokinetic profile of a drug candidate.
β-Secretase Inhibitors: Mitigating hERG Liability
In the development of amidine-based β-secretase (BACE) inhibitors for Alzheimer's disease, hERG inhibition and P-glycoprotein (P-gp) efflux were significant challenges. The introduction of a spirocyclic-1,1-disubstituted gem-difluorocyclobutane served a dual purpose: it stabilized the bioactive conformation and lowered the pKa of the neighboring basic amidine group.[1] This strategic modification successfully mitigated both hERG liability and P-gp efflux, demonstrating the nuanced electronic and conformational effects of the difluorocyclobutane scaffold.[1]
Conclusion and Future Outlook
The gem-difluorocyclobutane motif has firmly established itself as a valuable component of the medicinal chemist's toolkit. Its ability to confer conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere provides a powerful strategy for optimizing drug candidates.[1] As synthetic methodologies for accessing diverse difluorocyclobutane building blocks continue to advance, we can anticipate even broader applications of this unique scaffold in the design of next-generation therapeutics.[9][20] The continued exploration of this "small, polar, yet lipophilic" moiety will undoubtedly unlock new avenues in the quest for safer and more effective medicines.[1][3][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational control in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chigroup.site [chigroup.site]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. mdpi.com [mdpi.com]
- 16. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]
- 17. nbinno.com [nbinno.com]
- 18. 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 19. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]
- 20. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of (3,3-Difluoro-1-methylcyclobutyl)methanol
An In-Depth Technical Guide to the Safe Handling and Application of (3,3-Difluoro-1-methylcyclobutyl)methanol
Introduction: A Valuable Moiety in Modern Chemistry
This compound, identified by CAS Number 1408076-35-6, is a fluorinated alcohol that has emerged as a significant building block in the fields of medicinal chemistry and drug discovery.[1][2][3][4] Its structure features a gem-difluorinated cyclobutane ring, a motif of increasing interest to researchers. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The gem-difluoro group, in particular, can act as a non-hydrolyzable bioisostere for a carbonyl group, providing a powerful tool for rational drug design.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical safety protocols, handling procedures, and risk mitigation strategies necessary for the responsible use of this compound in a laboratory setting. By synthesizing technical data with practical, field-proven insights, we aim to equip scientific professionals with the knowledge to handle this valuable reagent with confidence and precision.
Section 1: Hazard Identification and Physicochemical Properties
A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic properties and associated hazards. The following sections detail the identity and classification of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1408076-35-6 | [1][2][3] |
| Molecular Formula | C6H10F2O | [1][3][5] |
| Molecular Weight | 136.14 g/mol | [1][3][5] |
| Appearance | Light purple or colorless liquid | [3][6] |
| Purity | ≥97% (Typical) | [3] |
| IUPAC Name | This compound | [3] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.[7][8][9][10] this compound is classified with the following hazards:
-
Hazard Statements:
-
GHS Pictograms: The assigned GHS pictograms visually convey the primary hazards associated with the compound.[10][12]
Caption: GHS Pictograms for Flammability and Irritation.
NFPA 704 Hazard Diamond (Estimated)
The NFPA 704 diamond offers a rapid, at-a-glance assessment for emergency responders.[13][14][15][16] While a specific diamond for this compound is not published, an estimation based on GHS data is provided below. This causality-driven assessment is based on H225 (Highly Flammable) corresponding to a Flammability rating of 3, and H315/H319 (Skin/Eye Irritant) corresponding to a Health rating of 2. The compound is stable under normal conditions, warranting an Instability rating of 0.
-
Blue (Health): 2
-
Red (Flammability): 3
-
Yellow (Instability): 0
-
White (Special Hazards): None
Section 2: A Proactive Approach to Risk Mitigation
Effective safety management transcends mere compliance; it requires a proactive risk assessment process to identify potential failure points and implement robust controls.
Primary Hazard Analysis
-
Flammability: The primary risk is its high flammability (H225).[2] Its vapors are heavier than air and can travel to a distant ignition source, causing a flashback.[6] The causality is clear: improper handling, such as dispensing near an open flame, a hot plate, or non-intrinsically safe equipment, can lead to fire or explosion.[17][18]
-
Health Hazards: As a skin and serious eye irritant (H315, H319), direct contact can cause inflammation, redness, and pain.[2] The causality links direct exposure from splashes or contaminated gloves to potential chemical burns or eye damage. Prolonged or repeated exposure should be avoided.
Risk Assessment Workflow
A self-validating safety protocol is built on a continuous cycle of assessment and refinement. The following workflow illustrates this principle, ensuring that controls are appropriate and effective.
Caption: A cyclical workflow for proactive laboratory risk assessment.
Hierarchy of Controls
-
Engineering Controls: The most effective line of defense. Always handle this compound inside a certified chemical fume hood to contain vapors and protect the user from inhalation and splashes.[19] Ensure the work area is equipped with an accessible safety shower and eyewash station.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Never work alone.[19] Ensure all personnel are trained on the specific hazards and emergency procedures.
-
Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with the controls above.
Section 3: Protocols for Safe Handling and Storage
Adherence to meticulous handling and storage protocols is non-negotiable for ensuring safety and maintaining the integrity of the reagent.
Personal Protective Equipment (PPE) Specification
The selection of PPE must be deliberate and based on the specific hazards of the chemical.
| Protection Type | Specification | Rationale and Causality |
| Eye Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal against splashes to prevent serious eye irritation (H319). A face shield is required for splash protection during transfers of larger volumes (>100 mL).[20] |
| Hand Protection | Nitrile gloves (minimum 4 mil) for incidental contact. Change immediately if contaminated. | Nitrile provides adequate protection against splashes of this alcohol. Immediate removal upon contamination is critical to prevent skin irritation (H315).[19][20] For prolonged contact, heavier gloves (e.g., neoprene) should be considered.[21] |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | A flame-resistant coat is essential due to the high flammability (H225). Fully enclosed shoes and long pants protect the skin from potential spills.[18][20] |
Step-by-Step Handling Protocol
-
Preparation: Before starting, review this guide and the Safety Data Sheet (SDS). Ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items, especially ignition sources.[22]
-
Aliquotting and Transfer: For transfers between metal containers, ensure they are properly grounded and bonded to prevent static discharge, a known ignition source for flammable liquids.[17][18] Use non-sparking tools made of materials like brass or bronze.
-
Reaction Setup: All reactions should be conducted within the fume hood. Set up apparatus in a secondary container (e.g., a plastic or metal tray) to contain any potential spills.
-
Heating: If heating is required, use a heating mantle, oil bath, or hot plate with spark-free controls. Never use an open flame.
-
Post-Procedure: Upon completion, tightly cap the reagent bottle. Decontaminate the work area by wiping it down.[19]
-
Waste Disposal: Dispose of contaminated materials (gloves, bench paper, etc.) and unused chemical waste in a clearly labeled, sealed hazardous waste container designated for flammable organic liquids. Follow all institutional and local regulations for hazardous waste disposal.[17]
Storage Requirements
Proper storage is critical to prevent degradation and ensure safety.
-
Temperature: Store in a refrigerator at 2-8°C.[2][3][11] This minimizes vapor pressure, reducing the concentration of flammable vapors in the container's headspace.
-
Atmosphere: Keep the container tightly sealed and store in a dry environment.[2][11]
-
Location: Store in a designated flammable liquids cabinet or refrigerator approved for flammable material storage. Do not store with incompatible materials such as strong oxidizing agents.
Section 4: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is crucial.
| Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[19] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[19][20] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (<100 mL) | In a fume hood, absorb the spill with a non-combustible absorbent material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent. |
| Large Spill (>100 mL) | Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department. Prevent the spill from entering drains.[22] |
| Fire | For small fires, use a Class B fire extinguisher (dry chemical, CO2, or alcohol-resistant foam). For larger fires, evacuate the area and activate the fire alarm.[17] |
Section 5: Application in Chemical Synthesis
This compound serves as a versatile intermediate. The primary alcohol functional group is a synthetic handle that allows for a wide range of chemical transformations, enabling its incorporation into larger, more complex target molecules.[23][24] This makes it a key component in the synthesis of novel pharmaceutical candidates.
Caption: Role as a versatile synthetic building block.
Common transformations include:
-
Oxidation to the corresponding aldehyde or carboxylic acid.
-
Esterification with carboxylic acids or acyl chlorides.
-
Williamson Ether Synthesis to form ethers.
-
Conversion to the corresponding halide for subsequent nucleophilic substitution reactions.
These reactions allow medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by modifying the linker attached to the difluorocyclobutyl moiety.
Conclusion
This compound is a powerful tool in the arsenal of the modern synthetic and medicinal chemist. Its utility, however, is matched by its hazards, primarily its flammability and irritant properties. By embracing a safety-first mindset grounded in the principles of risk assessment, proper engineering controls, and meticulous handling protocols, researchers can confidently and safely leverage this compound to advance their scientific objectives. This guide serves as a technical framework to ensure that innovation and safety proceed hand in hand.
References
- 1. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
- 2. arctomsci.com [arctomsci.com]
- 3. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 4. 1408076-35-6 this compound AKSci 1216DP [aksci.com]
- 5. 1408076-35-6 | (3,3-Difluoro-1-Methyl-cyclobutyl)Methanol - Alachem Co., Ltd. [alachem.co.jp]
- 6. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 9. unece.org [unece.org]
- 10. chementors.com [chementors.com]
- 11. 1408076-35-6|this compound|BLD Pharm [bldpharm.com]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. nfpa.org [nfpa.org]
- 14. EHS - NFPA Hazard Diamond | myUSF [myusf.usfca.edu]
- 15. maintenancecare.com [maintenancecare.com]
- 16. creativesafetysupply.com [creativesafetysupply.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. lyondellbasell.com [lyondellbasell.com]
- 19. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 20. ehs.wisc.edu [ehs.wisc.edu]
- 21. ipo.rutgers.edu [ipo.rutgers.edu]
- 22. carlroth.com [carlroth.com]
- 23. diposit.ub.edu [diposit.ub.edu]
- 24. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of (3,3-Difluoro-1-methylcyclobutyl)methanol in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug discovery, development, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of (3,3-Difluoro-1-methylcyclobutyl)methanol, a novel fluorinated building block. In the absence of direct experimental solubility data in the public domain, this guide establishes a robust predictive framework grounded in an analysis of the molecule's structural attributes, computational modeling of its aqueous solubility, and a comparative assessment with structurally analogous fluorinated alcohols. We further present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, enabling researchers to validate these predictions and generate reliable data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and similar fluorinated compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Consequently, poor solubility is a major contributor to the failure of promising drug candidates.[2] Understanding and optimizing the solubility of a compound from the earliest stages of discovery is therefore paramount.[2]
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a variety of properties, including metabolic stability, lipophilicity, and binding affinity.[1] However, fluorination can also have complex and sometimes unpredictable effects on solubility.[3] This guide focuses on this compound, a molecule incorporating a gem-difluorinated cyclobutane motif, a structural feature of increasing interest in drug design.[4]
Physicochemical Properties of this compound
A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its behavior in different solvent systems.
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 1408076-35-6 | [6][7] |
| Molecular Formula | C₆H₁₀F₂O | [5][6][7] |
| Molecular Weight | 136.14 g/mol | [7] |
| SMILES | C1C(CC1(F)F)(C)CO | [5][6] |
The structure of this compound, featuring a primary alcohol group and a gem-difluorinated cyclobutane ring, suggests a molecule with both hydrogen-bond donating capability (from the hydroxyl group) and a non-polar, albeit strained, hydrocarbon scaffold. The two fluorine atoms, with their high electronegativity, are expected to influence the molecule's electronic distribution, dipole moment, and intermolecular interactions.
Predicted Solubility Profile
Given the novelty of this compound, extensive experimental solubility data across a range of organic solvents is not publicly available. To provide a scientifically grounded starting point for researchers, we have developed a predicted solubility profile based on computational modeling and comparative analysis with structurally similar compounds.
Predicted Aqueous Solubility (cLogSw)
Aqueous solubility is a key indicator of a molecule's hydrophilicity. Using the SMILES string (C1C(CC1(F)F)(C)CO), we obtained a predicted aqueous solubility (cLogSw) using an established online QSPR (Quantitative Structure-Property Relationship) model.
Table 2: Predicted Aqueous Solubility of this compound
| Parameter | Predicted Value | Prediction Tool Used |
| cLogSw | -1.25 | ALOGPS 2.1[8] |
A cLogSw of -1.25 suggests that the compound is predicted to be moderately soluble in water. This is a logical prediction, as the presence of the hydroxyl group allows for hydrogen bonding with water, a potent solubilizing interaction.
Inferred Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental guide to solubility.[9] A solvent's polarity is a key determinant of its ability to dissolve a given solute.[10] Based on the structure of this compound and its predicted moderate aqueous solubility, we can infer its likely solubility in a range of common organic solvents.
Table 3: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents.[9] |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | The dipole moment of the solute will interact favorably with the dipoles of these solvents. The lack of hydrogen bond donation from the solvent may slightly reduce solubility compared to protic solvents. |
| Non-polar | Hexane, Toluene | Low | The polar hydroxyl and gem-difluoro groups will have limited favorable interactions with non-polar solvents, leading to poor solvation. |
The gem-difluoro group is expected to increase the lipophilicity of the cyclobutane ring compared to its non-fluorinated counterpart.[3] However, the dominant feature for solubility in polar solvents will be the primary alcohol. The fluorine atoms can also engage in weak hydrogen bonding, which may further influence interactions with certain solvents.[11]
Experimental Determination of Solubility
While predictions are a valuable guide, experimental determination remains the gold standard for accurate solubility data. We present two robust, widely used methods for determining the solubility of compounds like this compound.
Distinction Between Thermodynamic and Kinetic Solubility
It is crucial to differentiate between two types of solubility measurements:
-
Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with the solid material.[12][13] This is typically determined using the shake-flask method and is vital for pre-formulation and understanding a compound's fundamental properties.
-
Kinetic Solubility : This measures the concentration of a compound that precipitates when a concentrated stock solution (usually in DMSO) is added to an aqueous buffer.[2] It is a high-throughput method often used in early drug discovery for rapid screening of compounds under conditions that mimic many in vitro assays.[1] Nephelometry is a common technique for measuring kinetic solubility.[14]
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium solubility.
Workflow for Thermodynamic Solubility Determination
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 6. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
- 7. 1408076-35-6 | (3,3-Difluoro-1-Methyl-cyclobutyl)Methanol - Alachem Co., Ltd. [alachem.co.jp]
- 8. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 9. Solubility factors when choosing a solvent [labclinics.com]
- 10. Solvent - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
Methodological & Application
Application Note & Synthesis Protocol: (3,3-Difluoro-1-methylcyclobutyl)methanol
Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Discovery
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the various fluorinated motifs, the gem-difluorocyclobutane ring system has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities.[4] This rigid, four-membered carbocycle, when substituted, provides a three-dimensional framework that can effectively explore chemical space and optimize pharmacokinetic profiles.[1]
(3,3-Difluoro-1-methylcyclobutyl)methanol is a key building block that combines the benefits of the gem-difluoro-substituted cyclobutane core with a reactive primary alcohol handle. This functional group allows for straightforward derivatization, enabling its incorporation into a diverse range of complex molecular architectures for pharmaceutical and agrochemical research.[5][6]
This document provides a comprehensive, field-proven protocol for the synthesis of this compound via the reduction of a suitable ester precursor. The causality behind reagent selection, reaction conditions, and purification strategies is detailed to ensure both scientific integrity and successful experimental execution.
Synthetic Strategy and Mechanistic Rationale
The most direct and efficient pathway to synthesize the target primary alcohol is through the reduction of a corresponding carboxylic acid ester. This transformation is reliably achieved using a powerful hydride-donating agent.
A. Precursor Selection: The logical starting material for this synthesis is an ester derivative, such as ethyl or methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate. This precursor can be synthesized from commercially available 3,3-difluorocyclobutanecarboxylic acid through standard esterification followed by alpha-methylation.
B. Choice of Reducing Agent: The Case for Lithium Aluminum Hydride (LiAlH₄)
While several hydride reagents are available for carbonyl reductions, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice for converting esters to primary alcohols.[7]
-
Reactivity: LiAlH₄ is a potent reducing agent, significantly more reactive than alternatives like sodium borohydride (NaBH₄), which is generally incapable of reducing esters under standard conditions.[8] The high reactivity of LAH is due to the polar Al-H bond, which makes the hydride ion (H⁻) highly nucleophilic.[8]
-
Mechanism: The reduction of an ester with LiAlH₄ is a two-step process.
-
Nucleophilic Acyl Substitution: The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group (-OR') to form an aldehyde.[9][10]
-
Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride.[10] This forms an alkoxide intermediate.
-
Protonation: An aqueous or acidic work-up then protonates the alkoxide to yield the final primary alcohol product.[9]
-
Because the intermediate aldehyde is consumed immediately, it cannot be isolated under these reaction conditions.[10]
Detailed Experimental Protocol
This protocol describes the reduction of ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate to this compound.
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate | ≥97% Purity | Varies | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Varies | Highly reactive; handle under inert atmosphere |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Varies | Must be anhydrous |
| Diethyl Ether (Et₂O) | Anhydrous | Varies | For extraction |
| Saturated Sodium Sulfate (Na₂SO₄) Solution | Reagent Grade | Varies | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Varies | For drying |
| Deionized Water | N/A | In-house | For work-up |
| Silica Gel | 60 Å, 230-400 mesh | Varies | For column chromatography |
| Hexane / Ethyl Acetate | HPLC Grade | Varies | Eluent for chromatography |
B. Equipment
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Ice/water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
C. Synthetic Workflow Diagram
Caption: Workflow for the LiAlH₄ reduction to synthesize the target alcohol.
D. Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.
-
Charging the Flask: To the flask, add ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate (5.0 g, 26.0 mmol) and anhydrous THF (80 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice/water bath.
-
Addition of LiAlH₄: Carefully charge the dropping funnel with a 1.0 M solution of LiAlH₄ in THF (39.0 mL, 39.0 mmol, 1.5 eq.). Add the LiAlH₄ solution dropwise to the stirred ester solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: Slow, controlled addition is critical to manage the highly exothermic nature of the reduction and prevent dangerous temperature spikes. Using an excess of LiAlH₄ ensures the complete consumption of the starting ester.[10]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching the Reaction: Cool the flask back down to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
Deionized water (1.5 mL)
-
15% aqueous NaOH solution (1.5 mL)
-
Deionized water (4.5 mL)
-
Safety Note: This quenching procedure (Fieser work-up) is crucial for safely neutralizing the excess, highly reactive LiAlH₄. The mixture will transform into a granular white precipitate of aluminum salts, which is easily filterable. ALWAYS add the reagents slowly and cautiously as vigorous gas evolution (H₂) will occur.
-
-
Work-up and Extraction: Allow the resulting slurry to stir vigorously for 30 minutes. Add anhydrous diethyl ether (50 mL) and anhydrous MgSO₄ (10 g). Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional diethyl ether (3 x 30 mL).
-
Concentration: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 5% to 30% ethyl acetate in hexane. Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a clear, colorless oil.[11]
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the methyl group, the methylene protons of the alcohol, and the cyclobutane ring protons.
-
¹³C NMR: The carbon attached to the hydroxyl group should appear around 60-70 ppm, while the gem-difluoro substituted carbon will show a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: A complex multiplet is expected, confirming the presence of the fluorine atoms.
-
GC-MS: Will provide the molecular weight (136.14 g/mol ) and fragmentation pattern, confirming the structure.[12]
Table 1: Summary of Reaction Parameters
| Parameter | Value |
| Starting Material | Ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Stoichiometry | 1.5 equivalents of LiAlH₄ |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Fieser (H₂O / NaOH / H₂O) |
| Purification Method | Flash Column Chromatography (Silica Gel) |
| Expected Yield | 75-90% |
Conclusion
This protocol outlines a robust and scalable method for the synthesis of this compound, a valuable building block for drug discovery. By employing a powerful LiAlH₄ reduction and adhering to careful, controlled reaction and work-up procedures, researchers can reliably access this compound in high yield and purity. The mechanistic insights provided justify the experimental choices, ensuring that the protocol is not just a series of steps, but a scientifically grounded and validated system for producing this important fluorinated intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 10. orgosolver.com [orgosolver.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
Application Notes & Protocols: Strategic Incorporation of (3,3-Difluoro-1-methylcyclobutyl)methanol in Modern Drug Design
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Value Proposition of Fluorinated Cyclobutanes
In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into drug candidates is a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Fluorination can profoundly influence metabolic stability, binding affinity, lipophilicity, and pKa, thereby providing a powerful tool for fine-tuning the characteristics of a lead compound.[1] Concurrently, small, strained carbocycles like cyclobutanes have gained prominence as versatile scaffolds.[2] They offer a unique three-dimensional geometry that can enforce specific conformations, act as bioisosteres for larger or more flexible groups, and improve metabolic stability.[2]
The building block, (3,3-Difluoro-1-methylcyclobutyl)methanol (CAS: 1408076-35-6), resides at the intersection of these two powerful strategies.[3][4][5] This document serves as a detailed guide to the rationale and practical application of this moiety in drug design, focusing on its role as a metabolically robust bioisostere for the ubiquitous tert-butyl group and other alkyl fragments.
Part 1: Core Physicochemical & Pharmacokinetic Advantages
The gem-difluoro group on the cyclobutane ring is not merely an inert substituent; it imparts a unique combination of steric and electronic properties that can be leveraged to overcome common drug development hurdles.
Enhanced Metabolic Stability
A primary application of the 3,3-difluorocyclobutyl motif is to block metabolic oxidation. Aliphatic C-H bonds, particularly those in lipophilic groups like tert-butyl, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor in vivo exposure. The gem-difluorination at a specific carbon atom replaces metabolically labile C-H bonds with highly stable C-F bonds, effectively shielding the molecule from oxidative degradation at that position.[6] This can significantly increase the compound's half-life.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
- 4. 1408076-35-6|this compound|BLD Pharm [bldpharm.com]
- 5. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Synthetic Utility of (3,3-Difluoro-1-methylcyclobutyl)methanol: A Guide for Researchers
Introduction: The Value of the gem-Difluoro Cyclobutyl Moiety in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating a host of physicochemical and biological properties. The 3,3-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of steric bulk, metabolic stability, and altered electronics.[1] The rigid, four-membered ring system, when adorned with geminal fluorine atoms, can significantly influence molecular conformation and lipophilicity, often leading to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.[1][2]
(3,3-Difluoro-1-methylcyclobutyl)methanol (CAS: 1408076-35-6) is a key building block that provides a convenient handle for introducing this desirable motif into more complex molecules.[3][4][5] The primary alcohol functionality serves as a versatile launching point for a variety of synthetic transformations, allowing for its elaboration into aldehydes, esters, ethers, and amines. This guide provides detailed application notes and protocols for the synthesis and key transformations of this compound, empowering researchers to leverage its unique properties in their synthetic endeavors.
Physicochemical Properties
| Property | Value |
| CAS Number | 1408076-35-6 |
| Molecular Formula | C₆H₁₀F₂O |
| Molecular Weight | 136.14 g/mol |
| Appearance | Colorless liquid (typical) |
| SMILES | CC1(CO)CC(F)(F)C1 |
I. Synthesis of this compound
The synthesis of the title compound can be achieved through the nucleophilic addition of a methyl organometallic reagent to 3,3-difluorocyclobutanone. While standard Grignard reagents may lead to side reactions with this substrate, organolanthanum reagents have been shown to be highly effective in similar transformations, minimizing undesired elimination pathways.[6]
Caption: Synthetic route to the target alcohol.
Protocol 1: Synthesis via Organolanthanum Reagent
Rationale: The use of an organolanthanum reagent, prepared in situ from methyllithium and lanthanum trichloride, is crucial for the clean and high-yielding addition to 3,3-difluorocyclobutanone. Lanthanum's ability to chelate with the carbonyl oxygen and the fluorine atoms is thought to direct the nucleophilic attack of the methyl group and suppress enolization and other side reactions that can be problematic with more common organometallic reagents.[6]
Materials:
-
3,3-Difluorocyclobutanone
-
Lanthanum trichloride (anhydrous)
-
Methyllithium (solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend anhydrous lanthanum trichloride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of methyllithium (1.1 eq.) in diethyl ether to the stirred suspension.
-
Allow the mixture to stir at -78 °C for 1 hour to form the organolanthanum reagent.
-
Add a solution of 3,3-difluorocyclobutanone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford this compound.
II. Key Synthetic Transformations
The primary alcohol of this compound is a versatile functional group that can be readily transformed into a variety of other useful functionalities.
Caption: Key transformations of the title compound.
A. Oxidation to the Aldehyde
The controlled oxidation of this compound to the corresponding aldehyde is a crucial step for subsequent reactions such as Wittig olefination, reductive amination, or further oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are two reliable methods that offer mild conditions and high yields.
Rationale: The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes. The reaction proceeds at room temperature and avoids the use of toxic chromium-based reagents. The workup is also relatively straightforward.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Shake the funnel until the layers are clear. Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (3,3-Difluoro-1-methylcyclobutyl)carbaldehyde, which can be purified by silica gel column chromatography.
Rationale: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is a very mild and efficient method for oxidizing primary alcohols to aldehydes with minimal over-oxidation. The byproducts are volatile, which can simplify purification.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for low-temperature reactions
Procedure:
-
Under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool the solution to -78 °C.
-
Slowly add a solution of anhydrous DMSO (2.0 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude aldehyde by silica gel column chromatography.
| Oxidation Method | Typical Reagents | Temperature | Advantages | Disadvantages |
| Dess-Martin | DMP, DCM | Room Temp. | Mild, no toxic metals, easy workup | DMP is expensive and can be explosive |
| Swern | (COCl)₂, DMSO, Et₃N, DCM | -78 °C | Mild, high yields, volatile byproducts | Requires low temp., produces foul-smelling dimethyl sulfide |
B. Esterification
The alcohol can be readily converted to a variety of esters, which are themselves valuable intermediates or final products in many applications.
Rationale: Acyl chlorides are highly reactive acylating agents that react readily with alcohols in the presence of a base to form esters. Pyridine or triethylamine is commonly used to scavenge the HCl byproduct.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
C. Conversion to the Primary Amine
Accessing the corresponding primary amine opens up a vast chemical space for further derivatization, such as amide bond formation or reductive amination. A reliable three-step sequence involving tosylation, azide substitution, and reduction is outlined below.
Caption: Pathway to the primary amine.
Step 1: Tosylation
Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate creates an excellent leaving group for the subsequent nucleophilic substitution reaction.[7]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq.) in pyridine and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours, then allow to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude tosylate, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Azide Substitution
Rationale: The azide ion is a good nucleophile for Sₙ2 reactions and the resulting alkyl azide is a stable intermediate. The reaction is typically carried out in a polar aprotic solvent like DMF.[7][8]
Materials:
-
(3,3-Difluoro-1-methylcyclobutyl)methyl tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the crude tosylate (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) and heat the mixture to 60-80 °C.
-
Stir for 3-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate to give the crude azide, which can be purified by column chromatography if necessary.
Step 3: Reduction to the Amine
Rationale: The azide can be cleanly reduced to the primary amine by catalytic hydrogenation or with a reducing agent like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often preferred for its milder conditions and easier workup.[9][10]
Materials (Catalytic Hydrogenation):
-
1-(Azidomethyl)-3,3-difluoro-1-methylcyclobutane
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (balloon or Parr shaker)
Procedure (Catalytic Hydrogenation):
-
Dissolve the azide (1.0 eq.) in methanol.
-
Carefully add 10% Pd/C (5-10 mol %).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired primary amine.
Conclusion
This compound is a valuable and versatile building block for the introduction of the gem-difluorocyclobutyl motif. Its primary alcohol functionality allows for a wide range of synthetic transformations, providing access to aldehydes, esters, amines, and other important functional groups. The protocols outlined in this guide are designed to be robust and reproducible, enabling researchers to confidently incorporate this unique building block into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Conversion of Alcohols to Alkyl Halides [jove.com]
- 3. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
- 4. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 5. 1408076-35-6|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by azide reduction [organic-chemistry.org]
The Strategic Incorporation of (3,3-Difluoro-1-methylcyclobutyl)methanol in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Rising Prominence of sp³-Rich Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a paramount objective. Medicinal chemists are increasingly turning their attention towards sp³-rich scaffolds, moving away from the traditionally favored flat, aromatic systems. This shift is driven by the recognition that three-dimensional structures can offer improved target selectivity, enhanced metabolic stability, and better physicochemical properties, ultimately leading to more effective and safer therapeutics.[1][2][3] Within this paradigm, the strategic incorporation of fluorine-containing motifs has emerged as a powerful tool for fine-tuning molecular properties. The gem-difluoroalkyl group, in particular, has garnered significant interest due to its ability to act as a bioisosteric replacement for carbonyl groups or to modulate local electronics and lipophilicity without introducing excessive steric bulk.[4]
This application note provides an in-depth guide to the use of (3,3-difluoro-1-methylcyclobutyl)methanol, a key building block that embodies both the principles of sp³-richness and strategic fluorination. We will explore the unique physicochemical properties conferred by the gem-difluorocyclobutyl moiety, present detailed protocols for its synthesis and incorporation into lead compounds, and discuss a relevant case study that highlights the practical benefits of this structural motif in a drug discovery program.
The Physicochemical Impact of the gem-Difluorocyclobutyl Moiety
The introduction of a gem-difluoro group onto a cycloalkane ring imparts a unique set of physicochemical properties that can be leveraged to overcome common challenges in drug design. Understanding these effects is crucial for the rational application of building blocks like this compound.
The primary influence of the two fluorine atoms is their strong electron-withdrawing nature. This has a profound impact on the acidity or basicity of nearby functional groups. For instance, the pKa of a carboxylic acid or the basicity of an amine can be significantly modulated by the presence of a vicinal gem-difluoro group.[5] This allows for the fine-tuning of a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Furthermore, the gem-difluoro group can influence a molecule's lipophilicity (LogP). While fluorine is highly electronegative, the effect on LogP is not always straightforward and can be context-dependent. In many cases, the introduction of a CF2 group can lead to a decrease in lipophilicity compared to its non-fluorinated counterpart, which can be advantageous for improving aqueous solubility and reducing off-target effects.[5]
Metabolic stability is another key parameter that is often enhanced by gem-difluorination. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance. By blocking a potential site of metabolism, the incorporation of a gem-difluoro group can lead to a longer in vivo half-life and improved pharmacokinetic profile.[6]
The conformational rigidity of the cyclobutane ring, combined with the stereoelectronic effects of the gem-difluoro group, can also pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target.
Table 1: Physicochemical Properties of this compound and Related Building Blocks
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 1408076-35-6 | C6H10F2O | 136.14 | Not reported |
| (3,3-Difluorocyclobutyl)methanol | 681128-39-2 | C5H8F2O | 122.11 | Not reported |
| (1-Methylcyclobutyl)methanol | 38401-41-1 | C6H12O | 100.16 | 148-150 |
Synthetic Protocols
The following protocols provide representative methods for the synthesis of the title compound and its incorporation into a heterocyclic scaffold. These methods are based on established synthetic strategies for gem-difluorocycloalkanes and related derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a plausible multi-step synthesis starting from commercially available materials, employing a key deoxofluorination step.
Workflow Diagram:
A representative synthetic workflow.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of 1-methylcyclobutane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM) is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield 1-methylcyclobutane-1-carbonyl chloride.
-
Diazoketone Formation: The crude acid chloride is dissolved in diethyl ether and added dropwise to a solution of diazomethane (2.5 eq) in diethyl ether at 0 °C. The reaction is stirred for 16 hours at room temperature. The excess diazomethane is quenched by the dropwise addition of acetic acid. The mixture is then washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Protection of the Ketone: The crude diazoketone is dissolved in ethylene glycol (5.0 eq) and DCM. Boron trifluoride diethyl etherate (0.1 eq) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
Deprotection and Rearrangement: The protected ketone is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl. The reaction is heated to 60 °C for 4 hours. The mixture is then cooled to room temperature, neutralized with saturated aqueous sodium bicarbonate, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give 1-(1-methylcyclobutyl)ethan-1-one.
-
Deoxofluorination: The ketone (1.0 eq) is dissolved in DCM. Diethylaminosulfur trifluoride (DAST) (2.5 eq) is added dropwise at -78 °C. The reaction is allowed to warm to room temperature and stirred for 24 hours. The reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate at 0 °C. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Reduction to the Alcohol: The resulting gem-difluoroketone (1.0 eq) is dissolved in methanol. Sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to afford this compound.
Protocol 2: Incorporation of this compound into a Heterocyclic Scaffold via Mitsunobu Reaction
This protocol details a method for coupling the title compound to a nitrogen-containing heterocycle, a common transformation in medicinal chemistry.
Workflow Diagram:
Coupling via the Mitsunobu reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.2 eq), the heterocyclic amine (e.g., pyridin-2-amine, 1.0 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF at 0 °C is added diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired N-((3,3-difluoro-1-methylcyclobutyl)methyl)heterocycle.
Medicinal Chemistry Case Study: Difluorocyclobutyl Derivatives as Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists
A recent study on the development of small-molecule GLP-1R agonists provides a compelling example of the utility of the difluorocyclobutyl motif in addressing a common liability in drug discovery: hERG inhibition.[7] Danuglipron, a potent GLP-1R agonist, was found to have moderate hERG inhibitory activity, posing a potential risk for cardiac toxicity.[7]
In an effort to mitigate this risk, researchers synthesized a series of analogs where the piperidine ring of danuglipron was replaced with various scaffolds, including difluorocyclobutyl derivatives. The rationale behind this modification was to alter the molecule's lipophilicity and basicity, properties known to influence hERG channel binding.
Logical Relationship Diagram:
Mitigating hERG risk with a difluorocyclobutyl moiety.
The study demonstrated that the incorporation of a difluorocyclobutyl moiety led to the discovery of compound 73 , which not only retained high potency as a GLP-1R agonist (EC50 of 0.048 nM) but also exhibited significantly reduced hERG inhibition compared to the parent compound.[7] Furthermore, compound 73 displayed favorable absorption and excellent selectivity in functional assays.[7]
This case study underscores the power of the gem-difluorocycloalkyl motif as a strategic tool in lead optimization. By judiciously replacing a problematic fragment with a difluorocyclobutyl group, the researchers were able to address a critical safety concern while maintaining the desired biological activity, ultimately leading to a more promising drug candidate.
Conclusion
This compound and related gem-difluorinated building blocks represent a valuable addition to the medicinal chemist's toolbox. Their unique ability to modulate key physicochemical properties such as pKa, lipophilicity, and metabolic stability, coupled with their sp³-rich character, makes them ideal for the design of next-generation therapeutics. The protocols and case study presented herein provide a practical framework for the application of this versatile building block in drug discovery programs. As the demand for novel, differentiated, and safer drugs continues to grow, the strategic use of fluorinated sp³-rich scaffolds will undoubtedly play an increasingly important role in shaping the future of medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Difluorocyclobutyl Motif as a Bioisosteric Replacement in Drug Discovery
Introduction: The Strategic Imperative for Fluorination in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has transitioned from a niche tactic to a cornerstone of molecular design.[1][2] The unique physicochemical properties conferred by fluorine—such as high electronegativity, small atomic radius, and the remarkable strength of the carbon-fluorine bond—provide medicinal chemists with a powerful toolkit to modulate a candidate's metabolic stability, lipophilicity, pKa, and conformational preference.[1][3][4] These modulations are often pivotal in overcoming the multifaceted challenges of optimizing potency, selectivity, and pharmacokinetic profiles.[5][6][7]
Bioisosterism, the principle of substituting a functional group with another that possesses similar steric and electronic characteristics to elicit a comparable biological response, is a well-established strategy for lead optimization.[3][5][8] Within this framework, fluorinated motifs have emerged as particularly valuable bioisosteres. This guide focuses on a specific and increasingly important structural unit: the gem-difluorocyclobutyl group. This motif serves as a versatile bioisostere for commonly encountered groups such as tert-butyl, carbonyls, and other cyclic systems, offering a unique combination of properties that can address specific challenges in drug development.
This document provides an in-depth exploration of the rationale, practical application, and synthetic protocols for utilizing the difluorocyclobutyl motif as a strategic bioisosteric replacement.
The Difluorocyclobutyl Motif: A Multifaceted Tool for Physicochemical Modulation
The strategic replacement of a molecular fragment with a difluorocyclobutyl group can induce a cascade of beneficial changes to a molecule's properties. The rationale for its use is grounded in its ability to simultaneously influence multiple parameters critical to a drug's success.
Impact on Lipophilicity and Polarity
A central challenge in drug design is balancing lipophilicity, which is crucial for membrane permeability, with aqueous solubility for effective distribution. The difluorocyclobutyl motif offers a nuanced solution. While the incorporation of fluorine generally increases lipophilicity, the gem-difluoro substitution on the cyclobutane ring introduces a significant dipole moment. This creates a moiety that is simultaneously lipophilic and polar, a combination that can be advantageous for improving cell permeability without drastically reducing solubility.[9] This is in contrast to a simple hydrocarbon group like a tert-butyl, which primarily contributes to lipophilicity.
Enhancing Metabolic Stability
One of the most compelling reasons to employ fluorinated motifs is to enhance metabolic stability.[10][11] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, which are major players in drug metabolism.[12] By replacing metabolically labile C-H bonds with C-F bonds, particularly at sites prone to oxidation, the difluorocyclobutyl group can effectively "shield" the molecule from degradation, thereby increasing its half-life and bioavailability.[13]
Conformational Control and Target Engagement
The rigid, puckered structure of the cyclobutane ring, further influenced by the gem-difluoro substitution, can impart a degree of conformational constraint on a molecule.[14] This can be advantageous in pre-organizing the ligand for optimal binding to its biological target, potentially increasing potency and selectivity. The fluorine atoms themselves can also participate in favorable non-covalent interactions, such as hydrogen bonds with backbone amides in a protein binding pocket, further enhancing affinity.[15]
Modulation of pKa
The strongly electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity or basicity of nearby functional groups.[16] This effect can be harnessed to fine-tune the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement. For instance, the introduction of a difluorocyclobutyl group adjacent to a basic amine can lower its pKa, reducing the likelihood of protonation and potential off-target interactions with ion channels like hERG.[17]
Comparative Physicochemical Properties
To illustrate the impact of incorporating a difluorocyclobutyl motif, the following table summarizes the experimentally determined physicochemical properties of key building blocks, comparing them to their non-fluorinated and 3,3-difluorinated counterparts.
| Compound | Structure | cLogP | pKa (Acid) | pKa (Amine) |
| Cyclobutane carboxylic acid | ![]() | 0.85 | 4.8 | - |
| 2,2-Difluorocyclobutane carboxylic acid | ![]() | 0.95 | 4.2 | - |
| 3,3-Difluorocyclobutane carboxylic acid | ![]() | 0.98 | 4.4 | - |
| Cyclobutylamine | ![]() | 0.6 | - | 10.7 |
| 2,2-Difluorocyclobutylamine | ![]() | 0.7 | - | 9.1 |
| 3,3-Difluorocyclobutylamine | ![]() | 0.75 | - | 9.5 |
Data compiled from literature sources.[16][18] cLogP values are calculated.
Synthetic Protocols for the Introduction of the Difluorocyclobutyl Motif
The successful application of the difluorocyclobutyl motif in drug discovery is contingent on the availability of robust and scalable synthetic methods. A common and effective strategy involves the deoxofluorination of a corresponding cyclobutanone precursor.
General Workflow for Synthesis
The following diagram illustrates a typical workflow for the synthesis of difluorocyclobutyl-containing building blocks.
Caption: General synthetic workflow for difluorocyclobutyl building blocks.
Protocol 1: Synthesis of 2,2-Difluorocyclobutyl Methanol
This protocol describes the synthesis of a key building block, 2,2-difluorocyclobutyl methanol, starting from O-protected 2-(hydroxymethyl)cyclobutanone.[16][18]
Materials:
-
O-tert-Butyldimethylsilyl-2-(hydroxymethyl)cyclobutanone
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Fluorination: a. Dissolve O-tert-Butyldimethylsilyl-2-(hydroxymethyl)cyclobutanone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add DAST (1.2 eq) dropwise to the cooled solution. d. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. e. Causality: The low temperature is crucial to control the reactivity of DAST and minimize side reactions. The slow warming allows the reaction to proceed to completion.
-
Work-up and Purification: a. Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. b. Separate the organic layer and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to yield 1-((tert-butyldimethylsilyl)oxy)-2,2-difluorocyclobutane. e. Causality: The bicarbonate quench neutralizes the acidic byproducts of the DAST reaction.
-
Deprotection: a. Dissolve the purified silyl ether (1.0 eq) in anhydrous THF under an inert atmosphere. b. Add TBAF (1.1 eq, 1 M solution in THF) dropwise at room temperature. c. Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed. d. Causality: TBAF is a specific and efficient reagent for the cleavage of silyl ethers.
-
Final Work-up and Purification: a. Concentrate the reaction mixture under reduced pressure. b. Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, 2,2-difluorocyclobutyl methanol.
Case Study: Application in GLP-1 Receptor Agonists
A recent compelling example of the successful application of the difluorocyclobutyl motif is in the development of small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes.[17] The parent compound, danuglipron, exhibited moderate inhibition of the hERG potassium channel, a potential liability for cardiac toxicity.[17]
By replacing a piperidine ring in danuglipron with a difluorocyclobutyl moiety, researchers were able to significantly reduce the hERG inhibitory activity while maintaining potent GLP-1R agonism.[17] This successful bioisosteric replacement highlights the potential of the difluorocyclobutyl group to address specific liabilities in drug candidates.
Caption: Bioisosteric replacement strategy for GLP-1R agonists.
Conclusion and Future Outlook
The difluorocyclobutyl motif has firmly established itself as a valuable tool in the medicinal chemist's arsenal for bioisosteric replacement. Its ability to concurrently modulate lipophilicity, metabolic stability, and pKa, while also imposing conformational constraints, makes it a versatile and powerful group for addressing a range of drug design challenges.[9] As synthetic methodologies for accessing diverse difluorocyclobutyl building blocks continue to evolve, we can anticipate even broader applications of this promising motif in the development of next-generation therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem-space.com [chem-space.com]
- 6. ctppc.org [ctppc.org]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical Properties Of Drugs [unacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of (3,_3-Difluoro-1-methylcyclobutyl)methanol in Lead Compound Optimization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide provides a comprehensive overview and detailed protocols for the incorporation of (3,3-difluoro-1-methylcyclobutyl)methanol, a valuable building block that serves as a bioisosteric replacement for sterically demanding groups like tert-butyl. By leveraging the unique electronic properties of the gem-difluoro group within a rigid cyclobutyl scaffold, researchers can address common challenges in drug development, including metabolic instability, low aqueous solubility, and off-target toxicity. This document outlines the scientific rationale, step-by-step synthetic protocols for ether and ester formation, and a comparative analysis of the resulting molecular properties.
The Scientific Imperative: Why this compound?
The gem-difluorocyclobutyl moiety is an increasingly popular bioisostere for the ubiquitous tert-butyl group and other bulky aliphatic fragments.[1] The rationale for this substitution is multifactorial, addressing key aspects of the drug discovery and development process.
1.1. Modulating Lipophilicity and Solubility:
The introduction of fluorine can significantly alter a molecule's lipophilicity, a critical parameter governing its absorption, distribution, metabolism, and excretion (ADME) profile. While highly fluorinated groups like trifluoromethyl often increase lipophilicity, the strategic placement of a gem-difluoro group can offer more nuanced control.[2] The replacement of a hydrocarbon group with a fluorinated analogue can disrupt undesirable lipophilic interactions that may lead to poor solubility or off-target binding.[3]
1.2. Enhancing Metabolic Stability:
A primary driver for incorporating fluorinated groups is to block sites of metabolic oxidation.[1][4] The carbon-fluorine bond is exceptionally strong (approximately 116 kcal/mol), making it resistant to cleavage by metabolic enzymes such as cytochrome P450s.[5] By replacing a metabolically labile tert-butyl or isopropyl group, which can undergo hydroxylation, with the (3,3-difluoro-1-methylcyclobutyl)methyl group, the metabolic stability of a lead compound can be significantly enhanced.[6][7]
1.3. Impact on Acidity/Basicity (pKa):
The strong electron-withdrawing nature of fluorine atoms can influence the pKa of nearby functional groups through inductive effects.[2] This can be a critical tool for fine-tuning the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, cell permeability, and target engagement. Each fluorine atom can decrease the pKa of a nearby carboxylic acid by approximately 0.4 units.[5]
1.4. Conformational Rigidity and Target Binding:
The cyclobutane ring provides a conformationally restricted scaffold, which can be advantageous in locking a molecule into a bioactive conformation for optimal target binding.[4] This rigidity, combined with the unique stereoelectronic properties of the gem-difluoro group, can lead to improved potency and selectivity.
Below is a workflow illustrating the decision-making process for incorporating this building block.
Caption: Decision workflow for lead optimization.
Comparative Physicochemical Properties
The decision to incorporate the (3,3-difluoro-1-methylcyclobutyl)methyl moiety should be data-driven. The following table summarizes expected shifts in key physicochemical properties when replacing a tert-butyl group with a fluorinated cyclobutyl analogue, based on published data for similar structures.
| Property | tert-Butyl Moiety | gem-Difluorocyclobutyl Moiety | Rationale & Expected Outcome |
| Lipophilicity (LogD) | Lower | Higher (by ~0.5 units) | The addition of fluorine generally increases lipophilicity. This needs to be balanced with other molecular features. |
| Aqueous Solubility | Variable | Generally preserved or slightly decreased | While lipophilicity increases, the overall impact on solubility can be complex and context-dependent.[6] |
| Metabolic Stability (CLint) | Susceptible to oxidation | Generally enhanced | The strong C-F bonds block common sites of metabolic attack, often leading to lower intrinsic clearance.[6] |
| pKa of Proximal Acid | Baseline | Lower | The strong inductive effect of the two fluorine atoms will decrease the pKa of a nearby acidic proton.[5] |
Synthetic Protocols for Incorporation
This compound is a tertiary alcohol, which presents specific challenges for chemical coupling due to steric hindrance. The following protocols are adapted from established methods for sterically demanding substrates and are recommended as starting points for optimization.
3.1. Protocol 1: Williamson Ether Synthesis for Aryl Ethers
The Williamson ether synthesis is a robust method for forming ethers, but for tertiary alcohols, the reaction conditions must be carefully controlled to favor substitution over elimination.[8][9] This protocol is designed for coupling with an activated aryl halide or a phenol.
Workflow:
Caption: Williamson Ether Synthesis Workflow.
Materials:
-
This compound
-
Phenol or activated aryl halide (e.g., 4-fluoronitrobenzene)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) dissolved in anhydrous DMF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Coupling Reaction: Add the phenol or aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS. The reaction may require several hours to overnight for completion.
-
Work-up: Cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expert Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the sterically hindered tertiary alcohol.[8] DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. Elevated temperatures are often necessary to overcome the steric hindrance at the electrophilic carbon.[10]
3.2. Protocol 2: Mitsunobu Reaction for Phenolic Ethers
The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry (not applicable here, but a key feature for secondary alcohols).[6] It is particularly useful for coupling alcohols with acidic pronucleophiles like phenols (pKa < 15).[11] Modifications are often required for sterically hindered alcohols.[12]
Workflow:
Caption: Mitsunobu Reaction Workflow.
Materials:
-
This compound
-
Phenol derivative
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.2 eq), triphenylphosphine (1.5 eq), and this compound (1.0 eq).
-
Dissolve the solids in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during addition.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. For sterically hindered substrates, gentle heating (40-50 °C) may be required.[12] Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure.
-
The resulting residue will contain the product and by-products (triphenylphosphine oxide and the hydrazine derivative). Direct purification by flash chromatography is often effective.
-
Alternatively, to remove the bulk of the by-products, triturate the crude residue with a mixture of diethyl ether and hexanes. The by-products often precipitate and can be removed by filtration. The filtrate is then concentrated and purified by chromatography.
Expert Causality: The standard Mitsunobu reaction can be sluggish with hindered alcohols.[12] Using a slight excess of the phosphine and azodicarboxylate reagents can help drive the reaction to completion. THF is a preferred solvent. The order of addition is critical: the azodicarboxylate should be added last to the mixture of the alcohol, nucleophile, and phosphine.[13]
Self-Validation and Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Low yield in Williamson synthesis | Incomplete deprotonation | Ensure NaH is fresh and the reaction is strictly anhydrous. Increase reaction time for alkoxide formation. |
| Elimination side-reaction | Use a less hindered aryl halide if possible. Lower the reaction temperature and prolong the reaction time. | |
| Stalled Mitsunobu reaction | Steric hindrance | Increase reaction temperature to 40-50 °C. Increase equivalents of PPh₃ and DIAD to 2.0 eq. |
| Nucleophile is not acidic enough | Ensure the pKa of the phenolic partner is below 13 for efficient reaction. | |
| Difficult purification | Triphenylphosphine oxide co-elution | After reaction, add hexanes to precipitate the oxide, filter, then concentrate the filtrate before chromatography. |
Conclusion
This compound is a strategic building block for medicinal chemists seeking to enhance the properties of lead compounds. Its utility as a bioisostere for the tert-butyl group is well-supported by its ability to improve metabolic stability and modulate physicochemical properties. While its tertiary alcohol nature requires careful consideration of reaction conditions to overcome steric hindrance, established protocols such as the Williamson ether synthesis and the Mitsunobu reaction can be effectively adapted for its incorporation. By applying the principles and protocols outlined in this guide, researchers can confidently leverage this valuable synthon to accelerate the development of next-generation therapeutics.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Ethers of Cannabinol (CBN) [mdpi.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Large-Scale Synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (3,3-difluoro-1-methylcyclobutyl)methanol, a valuable fluorinated building block in medicinal chemistry. The protocol herein details a robust and scalable one-pot procedure commencing from the commercially available 3,3-difluorocyclobutanone. Central to this methodology is the utilization of an organolanthanum reagent, generated in situ from methyllithium and lanthanum(III) chloride, to achieve efficient methylation where traditional organometallic reagents falter. This guide offers a detailed experimental protocol, explains the causal factors behind critical process parameters, and addresses crucial safety and scalability considerations. All quantitative data is summarized for clarity, and a full list of cited references is provided for further investigation.
Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of drug candidates. The gem-difluorocyclobutane motif, in particular, has emerged as a desirable bioisostere for carbonyl groups and other functionalities, offering enhanced metabolic stability and modulated lipophilicity.[1] The target molecule, this compound, serves as a key intermediate for the synthesis of complex pharmaceutical agents, including potent enzyme inhibitors.[1] Its rigid cyclobutane core, combined with the electronic effects of the gem-difluoro group, provides a unique structural element for probing and optimizing ligand-protein interactions.
The primary challenge in synthesizing 1-substituted-3,3-difluorocyclobutanol derivatives lies in the propensity of the starting ketone, 3,3-difluorocyclobutanone, to undergo undesired elimination reactions upon treatment with common organometallic reagents such as Grignard or organolithium reagents.[2][3] This guide presents a field-proven solution to this synthetic hurdle through the application of organolanthanum chemistry.
Synthetic Strategy: Overcoming Synthetic Challenges with Organolanthanum Reagents
The chosen synthetic pathway involves a one-pot methylation of 3,3-difluorocyclobutanone using an in situ generated organolanthanum reagent. This approach circumvents the issues of low yield and side-product formation associated with traditional organometallic additions to this substrate.[2][3]
Causality of Reagent Selection: The Role of Lanthanides
The diminished basicity of organolanthanum reagents compared to their organolithium or Grignard counterparts is the key to their success in this transformation.[2][3] This reduced basicity suppresses the competing elimination of hydrogen fluoride from the cyclobutanone ring, thereby favoring the desired nucleophilic addition to the carbonyl group. The in situ generation of the organolanthanum species from readily available starting materials makes this an efficient and scalable method.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a large-scale laboratory setting. All operations should be conducted by trained personnel in a well-ventilated fume hood, adhering to all institutional safety guidelines.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| Lanthanum(III) chloride (anhydrous) | 245.26 | 1.2 | Must be rigorously dried before use. |
| Lithium chloride (anhydrous) | 42.39 | 2.4 | Dried under vacuum at >100 °C. |
| Methyllithium solution (e.g., 1.6 M in diethyl ether) | 21.98 | 1.2 | Titer should be accurately determined before use. |
| 3,3-Difluorocyclobutanone | 106.07 | 1.0 | Commercially available. |
| Anhydrous Tetrahydrofuran (THF) | - | - | Dried over sodium/benzophenone ketyl or passed through a solvent purification system. |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | - | For quenching the reaction. |
| Diethyl ether | - | - | For extraction. |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | For drying the organic phase. |
Step-by-Step Procedure
-
Preparation of the Lanthanum Chloride-Lithium Chloride Slurry: In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, combine anhydrous lanthanum(III) chloride (1.2 eq.) and anhydrous lithium chloride (2.4 eq.). Add anhydrous tetrahydrofuran (THF) to create a stirrable slurry.
-
Formation of the Organolanthanum Reagent: Cool the slurry to -78 °C using a dry ice/acetone bath. To this cold slurry, add the methyllithium solution (1.2 eq.) dropwise via a syringe pump, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the organolanthanum reagent.
-
Addition of 3,3-Difluorocyclobutanone: Add a solution of 3,3-difluorocyclobutanone (1.0 eq.) in anhydrous THF dropwise to the cold organolanthanum reagent slurry. Maintain the internal temperature below -70 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Reaction Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up and Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to yield pure this compound. For industrial-scale purification, extractive distillation may also be considered.[4]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety and Scalability Considerations
Handling of Pyrophoric Reagents
Methyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[5] All transfers of methyllithium must be performed under an inert atmosphere (nitrogen or argon) using appropriate syringe techniques.[5] Ensure that all glassware is rigorously dried before use.[6] A Class D fire extinguisher (for combustible metals) should be readily accessible.
Exothermic Reactions and Temperature Control
The formation of the organolanthanum reagent and its subsequent reaction with the ketone are exothermic.[7] On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is highly recommended. The slow, controlled addition of reagents via a syringe pump is crucial for maintaining temperature control.[7]
Waste Disposal
Quenched reaction mixtures and aqueous washes will contain lithium and lanthanum salts. Dispose of this waste in accordance with local environmental regulations.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. The strategic use of organolanthanum reagents is key to overcoming the inherent reactivity challenges of 3,3-difluorocyclobutanone. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can efficiently produce this valuable fluorinated building block for a wide range of applications in medicinal chemistry.
References
Application Note: Comprehensive Analytical Characterization of (3,3-Difluoro-1-methylcyclobutyl)methanol
Abstract
(3,3-Difluoro-1-methylcyclobutyl)methanol is an important fluorinated building block in medicinal chemistry and materials science. The unique structural features, including a quaternary carbon, a difluorinated cyclobutane ring, and a primary alcohol, necessitate a multi-technique analytical approach for unambiguous characterization. This guide provides a detailed framework of robust analytical methods for researchers, scientists, and drug development professionals, ensuring the identity, purity, and quality of this key intermediate. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices.
Introduction: The Need for an Orthogonal Analytical Strategy
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This compound (MW: 136.14 g/mol , Formula: C₆H₁₀F₂O) is a prime example of a building block designed to impart such properties.[1][2] Its rigid cyclobutyl scaffold and gem-difluoro group can influence conformation and metabolic stability in larger drug candidates.
Given its role as a critical starting material, a comprehensive analytical characterization is not merely a procedural step but a foundational requirement for ensuring the integrity of subsequent research and development. A single analytical technique is insufficient to confirm the structure and assess purity. Therefore, we advocate for an orthogonal approach, where each method provides a unique and complementary piece of information. This note details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Unambiguous Structural Elucidation via Multinuclear NMR Spectroscopy
2.1. Expertise & Rationale: Why NMR is the Cornerstone
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
-
¹H NMR provides information on the number and connectivity of non-exchangeable protons.
-
¹³C NMR reveals the carbon skeleton. Crucially, the presence of fluorine atoms introduces characteristic C-F coupling constants (JCF), which are diagnostic for confirming the points of fluorination.[3]
-
¹⁹F NMR is indispensable for directly observing the fluorine environments. The chemical shift and coupling to nearby protons (JHF) and carbons (JCF) provide definitive evidence of the gem-difluoro moiety on the cyclobutane ring.[4][5]
2.2. Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
¹⁹F NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse.
-
Reference: CFCl₃ (δ = 0.00 ppm) or an external standard.
-
Spectral Width: Determined by the chemical shift of the fluorine atoms (e.g., -50 to -150 ppm).
-
Number of Scans: 64-128.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra appropriately.
2.3. Expected Spectral Data & Interpretation
The following table summarizes the anticipated NMR signals. The gem-difluoro group will induce splitting in adjacent ¹H and ¹³C signals, providing key structural information.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Key Insights |
| ¹H | ~0.9 - 1.2 | Singlet | -CH₃ (Methyl group on quaternary carbon) |
| ¹H | ~1.8 - 2.5 | Multiplet (triplet of triplets) | -CH₂-CF₂ (Protons adjacent to the difluoro group) |
| ¹H | ~3.4 - 3.6 | Singlet | -CH₂OH (Methylene protons of the alcohol) |
| ¹H | Variable | Broad Singlet | -OH (Alcohol proton, exchangeable) |
| ¹³C | ~20 - 25 | Quartet (due to ¹JCH) | -CH₃ |
| ¹³C | ~35 - 45 | Triplet (due to ¹JCF) | C-CH₂-CF₂ (Carbon adjacent to the difluoro group) |
| ¹³C | ~40 - 50 | Singlet | C(CH₃)(CH₂OH) (Quaternary carbon) |
| ¹³C | ~65 - 75 | Triplet (due to ¹JCH) | -CH₂OH |
| ¹³C | ~115 - 125 | Triplet (large ¹JCF ~250 Hz) | -CF₂- (Carbon bearing the two fluorine atoms) |
| ¹⁹F | ~ -90 to -110 | Multiplet (triplet) | -CF₂- (Coupling to adjacent CH₂) |
Molecular Weight and Purity Confirmation by GC-MS
3.1. Expertise & Rationale: Volatility and Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for confirming the molecular weight and assessing the purity of volatile and semi-volatile compounds like this compound.[6][7] The GC separates the analyte from volatile impurities, while the MS provides two critical pieces of data: the molecular ion (M⁺) peak confirming the molecular weight and a unique fragmentation pattern that serves as a chemical fingerprint.
Causality: The choice of a chemically inert GC column is critical. While many fluorinated compounds are stable, some can interact with or degrade standard polysiloxane stationary phases, especially at higher temperatures.[8] Using a mid-polarity column, such as one containing cyanopropylphenyl polysiloxane, often provides good peak shape and inertness.[6]
3.2. Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: A standard GC-MS system with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: DB-624 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split mode, e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3.3. Expected Data & Interpretation
-
Total Ion Chromatogram (TIC): A sharp, symmetrical peak at a specific retention time corresponding to the target compound. Any other peaks represent impurities.
-
Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z 136 , corresponding to [C₆H₁₀F₂O]⁺. This peak may be of low intensity due to facile fragmentation.
-
Key Fragments: The fragmentation pattern will be characteristic. Expect to see losses of neutral fragments like H₂O, CH₂OH, and HF.
-
m/z 119: [M - OH]⁺
-
m/z 116: [M - HF]⁺
-
m/z 105: [M - CH₂OH]⁺
-
m/z 85: [M - CH₂OH - HF]⁺
-
m/z 69: [C₄H₂F₂]⁺ or similar fragment from ring cleavage.
-
-
The fragmentation pattern can be compared to library spectra of similar fluorinated alcohols or interpreted using established fragmentation rules for alcohols and cyclic systems.[9][10]
Quantitative Purity Assessment by Chromatography
4.1. Expertise & Rationale: Selecting the Right Technique
While GC-MS is excellent for identification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often preferred for quantitative purity analysis due to its wide linear range and robustness.[11] For potential non-volatile impurities (e.g., salts, synthesis side-products), a complementary High-Performance Liquid Chromatography (HPLC) method is recommended.[12]
4.2. Protocol: GC-FID Purity Assay
-
Sample Preparation: Accurately weigh and prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.
-
Instrumentation: A GC system equipped with an FID.
-
GC-FID Parameters:
-
Use the same column and temperature program as the GC-MS method.
-
Detector Temperature: 280 °C.
-
Hydrogen Flow: ~30 mL/min.
-
Air Flow: ~300 mL/min.
-
Makeup Gas (N₂ or He): ~25 mL/min.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method (Area % = [Area of Main Peak / Total Area of All Peaks] x 100). This provides a reliable measure of the purity with respect to other volatile components.
4.3. Protocol: Reversed-Phase HPLC for Non-Volatile Impurities
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at approximately 0.5 mg/mL.
-
Instrumentation: An HPLC system with a UV or Refractive Index (RI) detector. Since the analyte lacks a strong chromophore, RI detection may be necessary if impurities are also non-UV active.
-
HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: RI or UV at a low wavelength (~205 nm).
-
-
Data Analysis: Assess the chromatogram for any peaks eluting before or after the main analyte peak.
Functional Group Confirmation by FTIR Spectroscopy
5.1. Rationale: A Quick and Definitive Check
FTIR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. For this molecule, the most important vibrations are the O-H stretch of the alcohol and the strong C-F stretches.[13][14]
5.2. Experimental Protocol: ATR-FTIR
-
Sample Preparation: No preparation is needed for a liquid sample. Place one drop of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
5.3. Expected Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Assignment & Interpretation |
| 3600 - 3200 | O-H stretch | Broad band, indicative of the hydrogen-bonded alcohol functional group.[15] |
| 3000 - 2850 | C-H stretch | Aliphatic C-H bonds from the methyl and methylene groups.[16] |
| 1470 - 1360 | C-H bend | Bending vibrations of the alkyl groups. |
| 1250 - 1000 | C-F stretch | Very strong, characteristic absorption bands for the gem-difluoro group. |
| ~1050 | C-O stretch | Stretching vibration of the primary alcohol C-O bond. |
Integrated Analytical Workflow
A logical workflow ensures that all critical quality attributes of the compound are assessed efficiently. The identity is first confirmed, followed by a quantitative assessment of purity.
Caption: Integrated workflow for the complete characterization of the analyte.
Conclusion
The analytical characterization of this compound requires a multifaceted approach. The combination of multinuclear NMR, GC-MS, quantitative chromatography (GC-FID and HPLC), and FTIR spectroscopy provides an undeniable and comprehensive profile of the molecule. This suite of tests confirms the chemical structure, verifies the molecular weight, quantifies purity with respect to volatile and non-volatile impurities, and confirms the presence of key functional groups. Adherence to these detailed protocols will ensure high confidence in the quality of this valuable chemical building block for all downstream applications in research and development.
References
- 1. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 2. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iltusa.com [iltusa.com]
- 8. researchgate.net [researchgate.net]
- 9. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Benzenemethanol, 3,4-difluoro- [webbook.nist.gov]
- 11. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 12. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in (3,3-Difluoro-1-methylcyclobutyl)methanol
Introduction
The (3,3-difluoro-1-methylcyclobutyl)methanol moiety is an increasingly important building block in medicinal chemistry and drug discovery. The gem-difluoro group can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, making it a valuable substituent for optimizing drug candidates.[1][2][3] The primary hydroxyl group of this compound serves as a key handle for introducing further molecular complexity and diversity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various strategies to functionalize this hydroxyl group, complete with detailed protocols and the underlying scientific rationale for experimental choices.
The structure of this compound presents unique considerations for its chemical transformation. The presence of a quaternary carbon adjacent to the hydroxymethyl group results in a neopentyl-like steric environment. This steric hindrance can significantly impact the kinetics and feasibility of standard reactions. Furthermore, the strong electron-withdrawing effect of the gem-difluoro group can influence the reactivity of the hydroxyl group and adjacent atoms. This guide will address these challenges and provide practical solutions.
Core Functionalization Strategies
The primary hydroxyl group of this compound can be transformed into a variety of functional groups, including aldehydes, ethers, esters, and good leaving groups for subsequent nucleophilic substitution. The choice of functionalization strategy will depend on the desired final product and the overall synthetic route.
Oxidation to the Aldehyde
Oxidation of the primary alcohol to the corresponding aldehyde, (3,3-difluoro-1-methylcyclobutyl)carbaldehyde, provides a versatile intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations. Due to the absence of enolizable protons alpha to the aldehyde, this product is stable against epimerization. Given the potential for over-oxidation to the carboxylic acid with stronger oxidizing agents, mild and controlled oxidation methods are recommended. The Swern oxidation is a particularly suitable method.[4][5][6]
Scientific Rationale for Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[6][7] This method is advantageous for several reasons:
-
Mild Conditions: The reaction is typically performed at -78 °C, which minimizes side reactions and is compatible with a wide range of functional groups.[5][8]
-
High Selectivity: It is highly selective for the oxidation of primary and secondary alcohols, leaving other functional groups intact.[6]
-
Avoidance of Heavy Metals: Unlike chromium-based oxidants, the Swern oxidation avoids the use of toxic heavy metals.[6]
The proposed workflow for the Swern oxidation is depicted below:
Caption: Workflow for the Swern Oxidation.
Protocol: Swern Oxidation of this compound
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) at -78 °C (acetone/dry ice bath) under an inert atmosphere, add a solution of DMSO (3.0 equivalents) in anhydrous DCM dropwise.[5]
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding water.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired aldehyde.
Ether Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[9][10][11] This reaction proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks an alkyl halide or other electrophile with a good leaving group.[10][11] For the synthesis of ethers from this compound, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide.
Scientific Rationale and Considerations
-
Base Selection: A strong base such as sodium hydride (NaH) is typically used to deprotonate the primary alcohol to form the sodium alkoxide.[9] The electron-withdrawing gem-difluoro group may increase the acidity of the hydroxyl proton, potentially allowing for the use of milder bases.
-
Electrophile Choice: The choice of electrophile is critical for the success of this SN2 reaction. Primary alkyl halides or tosylates are preferred to minimize competing elimination reactions.[9][10] Due to the steric hindrance around the alkoxide, using less sterically demanding electrophiles will likely lead to higher yields.
-
Fluorinated Alcohols: The Williamson synthesis is a viable method for the preparation of fluorinated ethers.[12][13]
The general pathway for the Williamson ether synthesis is outlined below:
Caption: Williamson Ether Synthesis Pathway.
Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction may require heating to drive it to completion, depending on the reactivity of the alkyl halide.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Esterification via the Mitsunobu Reaction
Esterification of this compound can be achieved through various methods, including Fischer esterification or acylation with acyl chlorides. However, for sterically hindered alcohols, the Mitsunobu reaction offers a mild and efficient alternative.[14][15][16] This reaction allows for the condensation of an alcohol with a carboxylic acid using triphenylphosphine (PPh3) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][17]
Scientific Rationale for the Mitsunobu Reaction
-
Mild Conditions: The Mitsunobu reaction is performed under neutral conditions and typically at or below room temperature, which is advantageous for sensitive substrates.[15]
-
Overcoming Steric Hindrance: While the reaction can be sluggish with highly hindered alcohols, modifications such as using more acidic carboxylic acids (e.g., 4-nitrobenzoic acid) can significantly improve yields.[14][18] The increased acidity of the pronucleophile facilitates the proton transfer step in the mechanism, which can be rate-limiting for sterically encumbered substrates.[18]
-
Inversion of Stereochemistry: For chiral secondary alcohols, the Mitsunobu reaction proceeds with complete inversion of stereochemistry, which is a key feature of this transformation.[16][17] While the starting material in this case is achiral, this highlights the SN2 nature of the reaction at the carbon center.
The mechanism of the Mitsunobu reaction is illustrated below:
Caption: Key Intermediates in the Mitsunobu Reaction.
Protocol: Mitsunobu Esterification
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid or 4-nitrobenzoic acid)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF (0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, longer reaction times may be necessary.[14]
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification can be achieved by silica gel chromatography.
Conversion to Sulfonate Esters (Tosylates/Mesylates)
Converting the hydroxyl group into a good leaving group is a common strategy to enable subsequent nucleophilic substitution reactions. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent leaving groups due to the stability of the corresponding sulfonate anions, which are resonance-stabilized.[19] This transformation is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (tosyl chloride or mesyl chloride) in the presence of a base like pyridine or triethylamine.[19][20][21]
Scientific Rationale
The hydroxyl group itself is a poor leaving group (hydroxide is a strong base).[19][22][23] By converting it to a sulfonate ester, we create a much weaker conjugate base, which is a stable leaving group, facilitating SN2 reactions.[19][22] This two-step sequence (sulfonylation followed by substitution) is often more reliable than direct substitution of the alcohol, especially for primary alcohols where SN1 pathways are disfavored.
The process of converting the alcohol to a sulfonate ester and subsequent substitution is shown below:
Caption: Sulfonate Ester Formation and Substitution.
Protocol: Tosylation/Mesylation
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add pyridine (2.0 equivalents) or triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere.
-
Add TsCl or MsCl (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction with cold water.
-
Separate the organic layer and wash sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting sulfonate ester is often used in the next step without further purification, but can be purified by silica gel chromatography if necessary.
Summary of Functionalization Strategies
| Functionalization | Reagents | Key Advantages | Considerations |
| Oxidation to Aldehyde | Swern: (COCl)₂, DMSO, Et₃N | Mild, high selectivity, no heavy metals | Requires low temperatures (-78 °C), produces dimethyl sulfide byproduct |
| Etherification | Williamson: NaH, R-X | Robust, versatile | Requires strong base, SN2 limitations (primary halides best) |
| Esterification | Mitsunobu: PPh₃, DIAD/DEAD, R-COOH | Mild, neutral conditions, good for hindered alcohols | Byproduct removal can be challenging |
| Leaving Group Formation | Tosylation/Mesylation: TsCl/MsCl, Pyridine | Creates excellent leaving group for SN2 | Two-step process for substitution |
Conclusion
The functionalization of the hydroxyl group in this compound provides access to a wide array of valuable derivatives for applications in drug discovery and materials science. The choice of synthetic method must take into account the neopentyl-like steric hindrance and the electronic effects of the gem-difluoro moiety. The protocols outlined in this guide for oxidation, etherification, esterification, and conversion to sulfonate esters offer reliable and adaptable starting points for the synthesis of novel compounds based on this important fluorinated building block. As with any synthetic procedure, optimization of reaction conditions for specific substrates is recommended to achieve the best possible outcomes.
References
- 1. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 13. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. periodicchemistry.com [periodicchemistry.com]
- 20. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
Application Notes and Protocols for the Fluorination of 1-Methylcyclobutanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Cyclobutanes in Modern Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. This has made organofluorine compounds indispensable in pharmaceuticals, agrochemicals, and materials science. The cyclobutane motif, a strained four-membered ring, is also a valuable scaffold in medicinal chemistry, often imparting unique conformational constraints on molecules. The combination of these two features in fluorinated 1-methylcyclobutanone derivatives presents a compelling strategy for the design of novel bioactive compounds. These structures can serve as key intermediates for more complex molecular architectures, offering a pathway to innovative therapeutics and functional materials. This application note provides a detailed experimental guide for the α-fluorination of 1-methylcyclobutanone derivatives, focusing on the widely used and versatile electrophilic fluorinating agent, Selectfluor™.
Mechanistic Insights: The Pathway to α-Fluorination
The electrophilic fluorination of ketones, such as 1-methylcyclobutanone derivatives, proceeds through a well-established mechanism involving a keto-enol tautomerism. The reaction is initiated by the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic fluorine source.
The regioselectivity of the fluorination of an unsymmetrical ketone like 1-methylcyclobutanone is determined by the relative stability of the two possible enol tautomers. The methyl group can influence the enolization process, potentially leading to a mixture of products. The more substituted enol is typically thermodynamically more stable, while the less substituted enol is often formed faster under kinetic control. However, in the case of electrophilic fluorination with reagents like Selectfluor™, the reaction of the enol with the fluorinating agent is generally the rate-determining step.
Figure 1: General mechanism for the electrophilic fluorination of 1-methylcyclobutanone.
Experimental Protocol: Electrophilic Fluorination using Selectfluor™
This protocol details a general procedure for the α-fluorination of 1-methylcyclobutanone. It is crucial to note that optimization of reaction conditions, such as temperature and reaction time, may be necessary for specific derivatives to achieve optimal yield and selectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Methylcyclobutanone | ≥98% | Commercially Available |
| Selectfluor™ | Reagent Grade | Commercially Available |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel with fluorescent indicator)
-
Flash chromatography system
Step-by-Step Procedure
Figure 2: Experimental workflow for the fluorination of 1-methylcyclobutanone.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-methylcyclobutanone (1.0 equiv). Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (MeCN) to achieve a concentration of approximately 0.1 M. Stir the solution at room temperature until the ketone is fully dissolved.
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (1.1 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). If the reaction is sluggish, it can be gently heated to reflux (acetonitrile boiling point: ~82 °C). Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of MeCN).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the fluorinated product(s).
Expected Results and Characterization
The fluorination of 1-methylcyclobutanone can potentially yield two regioisomers: 2-fluoro-2-methylcyclobutanone and 2-fluoro-4-methylcyclobutanone. The product ratio will depend on the relative rates of formation and reaction of the corresponding enol intermediates. Careful characterization of the purified product(s) is essential.
Typical Spectroscopic Data for α-Fluoroketones:
-
¹H NMR: The proton alpha to the fluorine atom will appear as a doublet of doublets with a characteristic large geminal coupling to fluorine (²JH-F ≈ 45-55 Hz).
-
¹³C NMR: The carbon atom bearing the fluorine will show a large one-bond coupling constant (¹JC-F ≈ 180-250 Hz). The adjacent carbonyl carbon will also exhibit a smaller two-bond coupling (²JC-F ≈ 20-30 Hz).
-
¹⁹F NMR: A single resonance is expected for the monofluorinated product. The chemical shift will be indicative of the electronic environment.
Safety and Handling Precautions
Selectfluor™ is a stable, non-volatile solid, making it significantly safer to handle than many other electrophilic fluorinating agents.[1] However, it is a strong oxidizing agent and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.[2]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong reducing agents.
-
Disposal: Dispose of waste according to institutional and local regulations. Small residual amounts can often be quenched with a reducing agent solution (e.g., sodium bisulfite) before disposal.
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction is slow or incomplete, consider increasing the reaction temperature or using a more polar solvent. However, be aware that this may also lead to the formation of side products.
-
Formation of Di-fluorinated Products: In some cases, over-fluorination can occur. Using a stoichiometric amount of Selectfluor™ (1.0-1.1 equivalents) can help to minimize this.[1]
-
Regioselectivity: The presence of the methyl group may lead to a mixture of regioisomers. Careful purification and characterization are necessary to identify and separate these products. Computational studies can often provide insight into the expected regioselectivity by predicting the relative stabilities of the possible enol intermediates.
Alternative Fluorination Strategies
While electrophilic fluorination with Selectfluor™ is a robust method, other strategies can also be employed for the synthesis of α-fluoroketones:
-
Fluorination of Silyl Enol Ethers: The corresponding silyl enol ether of 1-methylcyclobutanone can be prepared and subsequently fluorinated with an electrophilic fluorine source. This can sometimes offer better control over regioselectivity.
-
Nucleophilic Fluorination: An alternative approach involves the conversion of the ketone to an enol triflate, followed by nucleophilic displacement with a fluoride source.[3]
Conclusion
The protocol described in this application note provides a reliable starting point for the electrophilic fluorination of 1-methylcyclobutanone derivatives using Selectfluor™. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions, researchers can effectively synthesize these valuable fluorinated building blocks for applications in drug discovery and materials science. As with any chemical transformation, careful optimization and thorough characterization of the products are paramount to success.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanol
Welcome to the technical support guide for the synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanol. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you improve your reaction yields and final product purity. This guide is structured in a question-and-answer format to directly tackle the issues you may encounter.
Synthesis Overview
The synthesis of this compound is typically achieved via a two-step process starting from the corresponding ester, methyl 1-methyl-3,3-difluorocyclobutane-1-carboxylate. The core of this synthesis lies in the efficient and clean reduction of the ester functional group to a primary alcohol without compromising the difluorinated cyclobutane ring.
Caption: General synthetic route to the target compound.
Frequently Asked Questions & Troubleshooting
This section addresses specific issues you might encounter during the synthesis.
Q1: My reduction of methyl 1-methyl-3,3-difluorocyclobutane-1-carboxylate is sluggish or incomplete. What are the primary causes and solutions?
A1: This is a common issue often traced back to the choice of reducing agent, reagent quality, or reaction conditions.
-
Expertise & Causality: The reduction of an ester to a primary alcohol requires a powerful reducing agent. Standard reagents like sodium borohydride (NaBH₄) are generally not potent enough to reduce esters efficiently. The preferred reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄ or LAH). An incomplete reaction when using LAH typically points to two main culprits:
-
Reagent Deactivation: LAH is extremely reactive with atmospheric moisture and protic solvents (like water or alcohols). If your LAH is old, has been improperly stored, or if your solvent (e.g., THF, diethyl ether) is not scrupulously anhydrous, the reagent's activity will be significantly diminished.
-
Insufficient Stoichiometry: The reaction stoichiometry requires two equivalents of hydride per mole of ester. However, any reaction with trace water or acidic impurities will consume the reagent. It is standard practice to use a slight excess (1.5 to 2.0 equivalents) of LAH to drive the reaction to completion.
-
-
Trustworthiness & Self-Validation: Before starting your experiment, you can validate your system. Ensure your solvent is anhydrous by using a freshly opened bottle or by distilling from a suitable drying agent (e.g., sodium/benzophenone). The quality of the LAH can be inferred by its appearance; it should be a fine, white to light-gray powder.
Troubleshooting Workflow: Incomplete Reduction
Caption: Decision tree for troubleshooting an incomplete reduction.
Q2: I'm observing significant side products and my final yield is low after purification. How can I minimize these and improve recovery?
A2: Side product formation often results from improper temperature control during the reaction and work-up. Yield loss is frequently associated with the work-up and purification stages.
-
Expertise & Causality:
-
Temperature Control: The reaction of LAH with an ester is highly exothermic. Adding the ester solution to the LAH slurry too quickly or at too high a temperature can cause localized overheating. This can lead to decomposition of the starting material or product. The standard and most effective protocol is to add the ester solution dropwise to a stirred slurry of LAH in an appropriate solvent (like THF) at 0 °C using an ice bath.
-
Work-up Procedure: The work-up is critical for both safety and yield. Improper quenching of excess LAH can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product. The Fieser work-up is a widely accepted, reliable method to produce granular aluminum salts that are easily filtered off. This procedure involves the sequential, slow, and careful addition of water followed by an aqueous sodium hydroxide solution.
-
Purification: The target molecule, this compound, is a relatively small and potentially volatile alcohol[1]. Evaporating the solvent under high vacuum or at elevated temperatures can lead to significant loss of product. It is crucial to use a rotary evaporator at moderate temperature and pressure. For final purification, flash column chromatography on silica gel or Kugelrohr distillation are effective methods[2].
-
-
Trustworthiness & Self-Validation: Monitor your reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before initiating the work-up. During the Fieser work-up, the formation of a white, easily stirrable, granular precipitate is a visual confirmation of success.
Quantitative Data Summary
The choice of reaction conditions can significantly impact the final yield. The following table summarizes typical conditions and expected outcomes for the reduction step.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale |
| Reducing Agent | LiAlH₄ (1.5 eq.) | LiAlH₄ (1.5 eq.) | Sufficient excess to ensure completion. |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF | THF has a higher boiling point, allowing for gentle reflux if needed. |
| Temperature | 0 °C to Room Temp. | 0 °C for addition, then RT | Controlled addition at 0 °C minimizes exotherm and side reactions. |
| Work-up | Dropwise H₂O quench | Fieser Work-up | Fieser method produces granular salts, improving filtration and yield. |
| Expected Yield | 65-75% | 85-95% | Optimized work-up significantly reduces product loss during isolation. |
Experimental Protocols
Protocol 1: Optimized Reduction of Methyl 1-methyl-3,3-difluorocyclobutane-1-carboxylate
This protocol is designed to maximize yield and purity.
Materials:
-
Methyl 1-methyl-3,3-difluorocyclobutane-1-carboxylate[3]
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and an argon inlet.
-
Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under an argon atmosphere. Cool the slurry to 0 °C using an ice-water bath.
-
Reaction: Dissolve methyl 1-methyl-3,3-difluorocyclobutane-1-carboxylate (1.0 equivalent) in anhydrous THF and add it to the addition funnel. Add the ester solution dropwise to the stirred LAH slurry over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase) until the starting ester spot is no longer visible (typically 1-2 hours).
-
Work-up (Fieser Method):
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully add X mL of deionized water dropwise, where X is the mass of LiAlH₄ used in grams. (e.g., for 1.0 g of LAH, add 1.0 mL of water).
-
Add X mL of 15% aqueous NaOH solution dropwise.
-
Add 3X mL of deionized water dropwise.
-
-
Isolation:
-
Allow the resulting slurry to warm to room temperature and stir vigorously for 30 minutes. A white, granular precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath temp < 40 °C).
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by Kugelrohr distillation to yield this compound as a clear oil[2].
References
side reactions in difluorocyclobutane synthesis and how to avoid them
Welcome to the technical support center for the synthesis of gem-difluorocyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable fluorinated motifs. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting guides but also the underlying mechanistic insights to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial hurdles faced when synthesizing difluorocyclobutanes.
Q1: Why am I getting very low yields or a complex mixture of products when reacting 3,3-difluorocyclobutanone with Grignard or organolithium reagents?
A1: This is a classic and frequently encountered issue. The primary reason for low yields of the desired 1,2-addition product is the high propensity of 3,3-difluorocyclobutanone to undergo elimination of hydrogen fluoride (HF). The protons alpha to the ketone are highly acidic due to the electron-withdrawing effect of the adjacent gem-difluoro group. Standard organolithium and Grignard reagents are not only strong nucleophiles but also strong bases. This basicity leads to deprotonation at the alpha-position, initiating an E1cb elimination pathway to form 3-fluorocyclobut-2-enone. This enone can then react further with the organometallic reagent to generate a mixture of undesired side products.[1]
Troubleshooting & Optimization:
-
Switch to less basic organometallic reagents: The key to success is to use nucleophiles with lower basicity to favor 1,2-addition over deprotonation. Organolanthanum reagents have proven to be highly effective for this purpose.[1][2] They are sufficiently nucleophilic to add to the carbonyl group but are significantly less basic than their Grignard or organolithium counterparts, thus minimizing the elimination side reaction.
-
Reaction Conditions: Ensure your reaction is conducted at low temperatures (e.g., -78 °C) to further disfavor the elimination pathway.
Q2: I'm attempting a deoxofluorination on a cyclobutanone derivative to get a gem-difluorocyclobutane, but I'm observing significant byproduct formation. What could be the cause?
A2: Deoxofluorination is a powerful technique, but it can be accompanied by side reactions depending on the substrate and the fluorinating agent used. Common side reactions include elimination and rearrangement. For instance, using reagents like MorphDAST or XtalFluor-E on sensitive substrates can sometimes lead to undesired pathways.[3] The presence of certain functional groups on the cyclobutane ring can also influence the reaction outcome.
Troubleshooting & Optimization:
-
Choice of Fluorinating Reagent: The choice of deoxofluorinating agent is critical. If you are observing byproducts with one reagent, consider screening others. For example, if MorphDAST is giving issues, you might explore alternatives like DAST or Fluolead™.
-
Protecting Groups: Ensure that any sensitive functional groups on your cyclobutanone are appropriately protected. For example, hydroxyl groups should be protected to prevent side reactions.[4][5][6]
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the fluorinating agent. Adding the reagent slowly at a low temperature can help to minimize side reactions.
Troubleshooting Guide: Common Side Reactions and How to Avoid Them
This section provides a more in-depth look at specific side reactions, their mechanisms, and detailed protocols for their mitigation.
Side Reaction 1: HF Elimination in Reactions with 3,3-Difluorocyclobutanone
The elimination of HF is the most prevalent side reaction when using basic nucleophiles with 3,3-difluorocyclobutanone.
Mechanism of HF Elimination
The reaction proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. The strong base (e.g., Grignard reagent) abstracts a proton alpha to the carbonyl, forming a carbanion. This is followed by the elimination of a fluoride ion to generate 3-fluorocyclobut-2-enone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Purifying Fluorinated Intermediates
Welcome to the Technical Support Center dedicated to the intricate science of purifying fluorinated intermediates. The introduction of fluorine into organic molecules is a powerful strategy in drug discovery and materials science, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3][4] However, the unique physicochemical properties conferred by fluorine—its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond—present distinct challenges during purification.[1][5][6]
This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common problems encountered in the lab. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed, effective decisions during your purification workflows.
General Frequently Asked Questions (FAQs)
Q1: Why are fluorinated intermediates so difficult to purify compared to their non-fluorinated analogs?
A1: The challenges stem directly from the unique properties of the fluorine atom. Its extreme electronegativity creates strong, localized dipoles within the molecule, yet the atom itself has very low polarizability, meaning its electron cloud is not easily distorted.[5] This combination leads to unusual intermolecular interactions that differ significantly from conventional hydrophobic or hydrophilic interactions.[7][8] Consequently, fluorinated compounds often exhibit altered solubility, unpredictable chromatographic behavior, and complex crystallization patterns compared to their hydrocarbon counterparts.[1][9]
Q2: How does fluorine substitution affect the polarity of a molecule? This seems counterintuitive.
A2: This is a point of frequent confusion. While the C-F bond is highly polar, the overall effect on molecular polarity is complex. A single fluorine substitution can increase the molecular dipole moment. However, in polyfluorinated compounds, particularly those with symmetrical substitution (like a -CF3 group), the individual bond dipoles can cancel each other out, leading to a molecule with a low overall dipole moment but a highly electron-rich surface. This creates a unique "fluorous" character, which is neither strictly polar nor nonpolar in the traditional sense, leading to low miscibility with both hydrocarbons and water.[10][11][12] This distinct partitioning behavior is the basis for specialized fluorous purification techniques.
Q3: What are the most common impurities I should expect when working with fluorinated intermediates?
A3: Besides unreacted starting materials and standard reaction byproducts, you should be vigilant for:
-
Over-fluorinated or under-fluorinated species: Reactions may yield products with a different number of fluorine atoms than intended.
-
Isomers: Positional isomers can be difficult to separate due to subtle differences in properties.
-
HF or fluoride salts: Many fluorination reactions produce hydrogen fluoride or other fluoride species as byproducts, which can be corrosive and interfere with purification.[13] In-line purification with scavengers like calcium carbonate may be necessary.[13]
-
Degradation products: Some fluorinated functional groups can be unstable under certain conditions (e.g., acidic or basic), leading to decomposition during workup or purification.[14]
Q4: Beyond ¹H and ¹³C NMR, what is the most critical analytical technique for assessing the purity of my fluorinated intermediate?
A4: ¹⁹F NMR is indispensable. It is a highly sensitive technique with a wide chemical shift range that provides direct information about the electronic environment of each fluorine atom in the molecule.[1] The absence of impurity signals in the ¹⁹F NMR spectrum is a strong indicator of high purity.[1] It is also invaluable for identifying isomers and confirming that the fluorine has been incorporated at the correct position. Liquid Chromatography-Mass Spectrometry (LC-MS) is also crucial for confirming molecular weight and assessing overall purity.[1]
Troubleshooting Guide: Purification Techniques
This section provides troubleshooting for specific purification methodologies. We begin with a general workflow to guide your choice of technique.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. omicsonline.org [omicsonline.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. vapourtec.com [vapourtec.com]
- 14. pubs.acs.org [pubs.acs.org]
stability of (3,3-Difluoro-1-methylcyclobutyl)methanol under acidic/basic conditions
Welcome to the technical support resource for (3,3-Difluoro-1-methylcyclobutyl)methanol. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound (CAS No. 1408076-35-6) is a fluorinated building block commonly used in medicinal chemistry and drug discovery.[1][2][3] The introduction of the gem-difluorocyclobutane motif can impart unique properties to lead compounds, such as altered metabolic stability, pKa, and binding affinity.[4][5]
Q2: What are the general storage recommendations for this compound?
While specific stability data for this compound is not extensively published, general best practices for fluorinated alcohols and cyclobutane derivatives suggest storing it in a cool, dry place.[3] Many suppliers recommend refrigeration (2-8°C) in a tightly sealed container to minimize exposure to moisture and air.[3]
Q3: How does the gem-difluoro group affect the properties of the molecule?
The two fluorine atoms are strong electron-withdrawing groups. This can influence the electronic properties of the entire cyclobutane ring, potentially affecting the acidity of the hydroxyl proton and the reactivity of the molecule compared to its non-fluorinated analogs.[4][5] The carbon-fluorine bond itself is very strong and generally stable.[6]
Troubleshooting Guide: Stability Under Acidic and Basic Conditions
Researchers may encounter unexpected side reactions or degradation of this compound when exposing it to strongly acidic or basic conditions. This section provides insights into potential issues and how to address them.
Issue 1: Suspected Degradation Under Acidic Conditions
Symptom: You are running a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄, TFA) and observe the formation of unexpected byproducts, a decrease in the yield of your desired product, or a complete loss of the starting material. Analysis by LC-MS or GC-MS may show new peaks with a lower molecular weight.
Probable Cause: Acid-Catalyzed Dehydration and Rearrangement
Primary alcohols, especially those on a strained cyclobutane ring, can undergo acid-catalyzed dehydration. While direct data on this compound is limited, the non-fluorinated parent compound, cyclobutylmethanol, is known to dehydrate via an E1 mechanism.[7][8][9][10] This process involves the formation of a carbocation intermediate, which can then eliminate a proton to form an alkene. Due to the strained nature of the cyclobutane ring, this carbocation may also undergo ring expansion to form a more stable cyclopentyl cation.
The presence of the electron-withdrawing difluoro group could influence the rate and pathway of this reaction, but the fundamental mechanism provides a strong hypothesis for degradation.
Proposed Degradation Pathway (Acidic Conditions):
-
Protonation: The hydroxyl group is protonated by the acid to form a good leaving group (water).
-
Carbocation Formation: Loss of water generates a primary carbocation. This is typically a high-energy intermediate.
-
Rearrangement (Hypothesized): The initial primary carbocation could rearrange. Two likely pathways are:
-
Ring Expansion: The cyclobutyl ring expands to a more stable cyclopentyl carbocation.
-
Hydride/Alkyl Shift: While less likely for a primary carbocation, rearrangement within the four-membered ring cannot be entirely ruled out.
-
-
Elimination: A proton is lost from an adjacent carbon to form one or more alkene products.
Experimental Workflow for Investigating Acid Stability
Caption: A stepwise workflow to test the stability of the compound under specific acidic conditions.
Troubleshooting and Mitigation Strategies:
-
Choice of Acid: If possible, use a milder acid or a Lewis acid that is less prone to promoting dehydration.
-
Temperature Control: Run the reaction at the lowest possible temperature to slow down the rate of potential degradation.
-
Protecting Groups: If the hydroxyl group is not participating in the desired reaction, consider protecting it with a robust protecting group (e.g., silyl ether) before exposing the molecule to strong acid.
-
Reaction Time: Minimize the reaction time to reduce the compound's exposure to the harsh conditions.
Issue 2: Suspected Degradation Under Basic Conditions
Symptom: When using strong bases (e.g., NaOH, KOH, NaH, LDA), you observe low yield or the formation of impurities. The reaction profile appears complex.
Probable Cause: Limited Reactivity or Unintended Deprotonation
The primary alcohol of this compound is expected to be relatively stable under many basic conditions. The most likely reaction is the deprotonation of the hydroxyl group to form an alkoxide.
However, issues can arise depending on the other components of the reaction mixture:
-
Oxidation: In the presence of an oxidizing agent and base, the primary alcohol could be oxidized to an aldehyde or carboxylic acid.
-
Intramolecular Reactions: While unlikely without a suitable leaving group elsewhere on the molecule, the generated alkoxide is a nucleophile and could participate in intramolecular reactions if an electrophilic center is present.
-
Elimination of HF (Harsh Conditions): Under very harsh basic conditions and high temperatures, elimination of hydrogen fluoride could be a theoretical possibility, though this would require breaking the very strong C-F bond and is generally considered unlikely under standard synthetic conditions.
Troubleshooting and Mitigation Strategies:
-
Base Strength and Stoichiometry: Use the mildest base necessary to achieve the desired transformation. Use stoichiometric amounts rather than a large excess where possible.
-
Inert Atmosphere: If performing reactions with strong, air-sensitive bases (like NaH or LDA), ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and other side reactions.
-
Temperature Control: Keep the temperature low, especially during the addition of a strong base, to control the reaction and minimize potential side reactions.
Quantitative Data Summary (Hypothetical)
Forced degradation studies are essential to definitively determine stability.[11] The table below presents a hypothetical summary of what results from such a study might look like. Note: This data is illustrative and not based on published experimental results for this specific compound.
| Condition | Reagent | Temperature (°C) | Time (h) | % Degradation (Hypothetical) | Major Degradants (Hypothesized) |
| Acidic | 1M HCl in Dioxane | 50 | 24 | ~15-25% | Alkenes, Ring-expanded products |
| Basic | 1M NaOH in H₂O/THF | 50 | 24 | < 5% | Oxidized impurities (if air present) |
| Oxidative | 10% H₂O₂ | 25 | 24 | < 2% | Aldehyde/Carboxylic Acid |
| Thermal | Solid state | 80 | 72 | < 1% | None detected |
References
- 1. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
- 2. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 3. 1408076-35-6|this compound|BLD Pharm [bldpharm.com]
- 4. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 7. brainly.com [brainly.com]
- 8. Acid catalyzed dehydration of cyclobutylmethanol proceeds via an E1 mecha.. [askfilo.com]
- 9. Solved Acid catalyzed dehydration of cyclobutylmethanol | Chegg.com [chegg.com]
- 10. Answered: Acid-catalyzed dehydration of cyclobutylmethanol proceeds via an El mechanism and gives two alkenes. One alkene is shown, draw the second alkene. Omit… | bartleby [bartleby.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Fluorination Reaction Temperature for Cyclobutane Rings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical process of fluorinating cyclobutane rings. The unique strain and conformational properties of the cyclobutane scaffold present distinct challenges, making temperature optimization a paramount factor for success. This document is designed to provide not just protocols, but the causal reasoning behind them, ensuring you can adapt and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter when fluorinating cyclobutane rings?
Temperature is arguably the most influential variable in the fluorination of cyclobutanes for three primary reasons:
-
Ring Strain and Reactivity: The cyclobutane ring possesses significant angle strain (~19 kcal/mol), which makes it susceptible to side reactions like ring-opening or elimination.[1][2] Elevated temperatures provide the necessary activation energy for these undesired pathways to compete with, or even dominate, the desired substitution reaction. The inherent rigidity of the ring can also influence the accessibility of the reaction center, a factor that is modulated by thermal energy.[1]
-
Competing Pathways (Substitution vs. Elimination): In nucleophilic deoxyfluorination reactions (e.g., converting a cyclobutanol to a fluorocyclobutane), there is a constant battle between the desired Sₙ2 substitution and E2 elimination. Elimination is often favored at higher temperatures as it is entropically more favorable. For strained rings, this is a particularly acute problem, where even mild heating can lead to the formation of cyclobutene derivatives.[1]
-
Reagent Stability: Many common fluorinating agents have limited thermal stability. Diethylaminosulfur trifluoride (DAST), a workhorse for deoxyfluorination, can decompose violently at temperatures above 90°C.[3] Even at more moderate temperatures, gradual decomposition can lead to inconsistent results and the generation of acidic byproducts that catalyze further side reactions. More stable alternatives like Deoxo-Fluor exist but still require careful temperature management.[3][4]
Q2: What are the typical starting temperatures for different types of fluorinating agents with cyclobutane substrates?
The choice of starting temperature is dictated by the mechanism of the fluorinating agent and the reactivity of the substrate. The following table provides field-proven starting points for common reagents. Always begin at the lower end of the range and monitor the reaction closely before considering an increase in temperature.
| Fluorinating Agent | Reaction Type | Typical Substrate | Starting Temperature Range | Key Considerations |
| DAST | Nucleophilic (Deoxyfluorination) | Alcohols, Aldehydes, Ketones | -78°C to 0°C | Highly sensitive to heat; potential for detonation above 90°C.[3] Ideal for reactive substrates at low temperatures.[3][5] |
| Deoxo-Fluor™ | Nucleophilic (Deoxyfluorination) | Alcohols, Aldehydes, Ketones | -20°C to Room Temperature | More thermally stable than DAST, allowing for a slightly wider operating window.[3] Often provides better yields for less reactive substrates. |
| Morph-DAST | Nucleophilic (Deoxyfluorination) | Alcohols, Carboxylic Acids | 0°C to Room Temperature | A thermally more stable DAST analogue.[4][6] |
| Selectfluor® | Electrophilic | Enolates, Silyl Enol Ethers, Electron-Rich Arenes | Room Temperature to 80°C | Very stable solid.[7] The reaction rate is often dependent on the nucleophilicity of the substrate. Higher temperatures may be needed for less reactive partners.[8] |
| NFSI | Electrophilic | Enolates, Silyl Enol Ethers, Amides | Room Temperature to 60°C | An effective and stable electrophilic fluorine source.[9][10] |
Q3: My deoxyfluorination of a cyclobutanol using DAST is not working (no product formation). Should I increase the temperature?
This is a common issue. Before increasing the temperature, it's crucial to follow a systematic troubleshooting process. An immediate jump in temperature can easily lead to decomposition of the starting material or the DAST reagent itself.[1][11]
Troubleshooting Steps:
-
Verify Reagent Activity: DAST is highly sensitive to moisture and can degrade upon storage.[11] Use a fresh bottle or a recently opened one that has been stored under inert gas.
-
Check Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (typically DCM) is anhydrous. Trace water will rapidly quench the reagent.
-
Monitor at Low Temperature: Run the reaction at -78°C and let it stir for 1-2 hours. Take a small aliquot (and carefully quench it with saturated NaHCO₃) to analyze by TLC or LC-MS. If you see any trace of product, the reaction is proceeding, just slowly.
-
Gradual Warming: If no reaction occurs at -78°C, allow the reaction to warm slowly to 0°C, monitoring every hour. Many deoxyfluorinations proceed cleanly at this temperature.[3][5]
-
Cautious Increase to Room Temperature: Only if the reaction remains stalled at 0°C should you allow it to warm to room temperature. It is rarely advisable to heat a DAST reaction beyond this point due to safety concerns and the high probability of elimination and decomposition byproducts.[3][11]
If the reaction still fails, consider switching to a more powerful and thermally stable reagent like Deoxo-Fluor, which may provide the necessary reactivity without requiring unsafe temperatures.
Q4: I'm observing significant elimination byproducts in my deoxyfluorination reaction. How can I use temperature to improve selectivity for the desired fluorinated cyclobutane?
The formation of a cyclobutene derivative is a classic sign that the reaction temperature is too high, favoring the E2 pathway.
Strategy for Improving Selectivity:
-
Lower the Temperature: This is the most effective solution. If you are running the reaction at 0°C or room temperature, immediately try again at -78°C. The activation energy for elimination is typically higher than for substitution, so lowering the temperature will disproportionately slow the undesired pathway.
-
Slow Reagent Addition: Add the fluorinating agent dropwise at -78°C. This keeps the instantaneous concentration of the active reagent low and helps to dissipate any local heat generated during the initial reaction with the alcohol.
-
Solvent Choice: While DCM is standard, less polar solvents can sometimes disfavor the charged transition state of the elimination pathway. However, this is highly substrate-dependent and requires empirical testing.
If lowering the temperature completely halts the reaction, you are in a narrow processing window. In this case, running the reaction at the lowest possible temperature that still allows for slow conversion (e.g., -40°C or -20°C) over a longer period (12-24 hours) is the best strategy.
Q5: My electrophilic fluorination with Selectfluor is sluggish at room temperature. What is a safe upper-temperature limit, and what should I watch out for?
Selectfluor is a robust and thermally stable reagent, making it much safer to heat than DAST.[7] Reactions can often be heated to 80°C, typically in a solvent like acetonitrile (MeCN), to drive the conversion of less reactive nucleophiles.[8]
Key Considerations When Heating Selectfluor Reactions:
-
Substrate Stability: The primary limitation is not the reagent's stability, but your substrate's. Cyclobutane derivatives, especially those with complex functionality, may not be stable to prolonged heating at 80°C.
-
Solvent Boiling Point: Ensure your reaction is performed in a sealed vessel or under reflux to prevent solvent evaporation.
-
Byproduct Formation: While Selectfluor is highly selective, higher temperatures can sometimes lead to a loss of stereoselectivity or the formation of oxidative byproducts. Monitor the reaction for the appearance of new, unexpected spots on your TLC plate.
-
Stepwise Heating: Increase the temperature incrementally. Start at room temperature for a few hours, then increase to 40°C, then 60°C, monitoring at each stage. This will help you find the minimum temperature required for a clean and efficient reaction.
Q6: Can temperature influence the stereochemical outcome of my fluorination reaction?
Yes, temperature can impact stereoselectivity, although the mechanism plays a larger role.
-
For Sₙ2 Reactions (e.g., Deoxyfluorination): These reactions typically proceed with inversion of stereochemistry. Temperature has a lesser effect on the inversion itself. However, if the reaction temperature is high enough to allow for partial racemization of the intermediate (e.g., via a transient and strained cyclobutyl cation), a loss of stereopurity could be observed. This is another strong reason to keep temperatures as low as possible.
-
For Electrophilic Fluorinations: The stereochemical outcome is often determined by the direction of attack on the nucleophile (e.g., an enolate). The substrate itself usually directs the stereochemistry based on steric hindrance. Temperature can play a role if there are two competing diastereomeric transition states with a small energy difference. Running the reaction at a lower temperature will favor the pathway with the lower activation energy, potentially increasing the diastereomeric ratio (d.r.). Conversely, higher temperatures can erode a good d.r. by providing enough energy to overcome the barrier to the less-favored transition state.
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Cyclobutanol using DAST
WARNING: DAST is toxic, corrosive, and reacts violently with water. It can detonate if heated above 90°C.[3] All operations must be performed by trained personnel in a certified chemical fume hood using appropriate personal protective equipment (PPE).
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the cyclobutanol substrate (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 eq) dropwise via syringe to the stirred solution over 10-15 minutes.[5] A slight yellow color may develop.
-
Monitoring: Stir the reaction at -78°C for 1 hour. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot and quenching it into a vial containing saturated aqueous NaHCO₃ and ethyl acetate.
-
Warming (If Necessary): If the reaction is slow or has not started, allow the bath to slowly expire and warm to 0°C. Continue to monitor the reaction every hour. Only if necessary, allow the reaction to warm to room temperature.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0°C and very slowly and carefully quench it by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Electrophilic Fluorination of an Activated Cyclobutane using Selectfluor
-
Preparation: Add the activated cyclobutane substrate (e.g., a silyl enol ether or 1,3-dicarbonyl compound) (1.0 eq) and Selectfluor (1.1 eq) to a clean, dry flask with a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile (MeCN, approx. 0.1 M concentration).
-
Reaction: Stir the mixture at room temperature. The reaction is often heterogeneous at the start.
-
Monitoring: Monitor the reaction by TLC or LC-MS. For many activated substrates, the reaction is complete within 1-4 hours at room temperature.
-
Heating (If Necessary): If the reaction is sluggish, equip the flask with a reflux condenser and heat the mixture to 50-80°C using an oil bath.[8] Continue to monitor until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x). The aqueous washes help to remove the salt byproducts from the Selectfluor reagent.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Diagrams
// Low Yield Path low_temp [label="Probable Cause:\nTemperature Too Low or\nInactive Reagent", fillcolor="#FCE8E6", fontcolor="#202124"]; increase_temp [label="Action:\n1. Verify Reagent Activity\n2. Slowly Increase Temperature\n(-78°C -> 0°C -> RT)", fillcolor="#E6F4EA", fontcolor="#202124"];
// Side Product Path elimination [label="Elimination Product Observed?", shape=diamond, style=filled, fillcolor="#FCE8E6"]; high_temp [label="Probable Cause:\nTemperature Too High", fillcolor="#FCE8E6", fontcolor="#202124"]; decrease_temp [label="Action:\nDecrease Temperature\n(e.g., RT -> -78°C)", fillcolor="#E6F4EA", fontcolor="#202124"]; other_side_products [label="Other Decomposition", fillcolor="#FCE8E6", fontcolor="#202124"]; check_stability [label="Action:\nReview Substrate Stability\nConsider Milder Reagent", fillcolor="#E6F4EA", fontcolor="#202124"];
success [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_yield; check_yield -> low_temp [label="Yes"]; low_temp -> increase_temp; increase_temp -> success;
check_yield -> check_side_products [label="No, Good Yield"]; check_side_products -> success [label="No"]; check_side_products -> elimination [label="Yes"];
elimination -> high_temp [label="Yes"]; high_temp -> decrease_temp; decrease_temp -> success;
elimination -> other_side_products [label="No"]; other_side_products -> check_stability; check_stability -> success; }
Caption: Troubleshooting workflow for temperature optimization.
Caption: Competing pathways: Substitution vs. Elimination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting scalability issues in (3,3-Difluoro-1-methylcyclobutyl)methanol production
A Guide to Troubleshooting Scalability Issues in Production for Researchers and Drug Development Professionals.
Introduction
(3,3-Difluoro-1-methylcyclobutyl)methanol is a valuable building block in modern medicinal chemistry. The incorporation of the gem-difluoro-1-methylcyclobutyl motif can significantly enhance the metabolic stability and modulate the physicochemical properties of drug candidates, making it a desirable structural component.[1] However, transitioning the synthesis of this fluorinated alcohol from bench-scale to pilot or manufacturing scale presents unique challenges.
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of a common synthetic route. Our focus is on providing not just solutions, but the underlying chemical principles to empower scientists to diagnose and resolve issues effectively.
Assumed Synthetic Pathway
This guide is based on a logical and frequently employed three-step synthetic sequence starting from ethyl 3,3-difluorocyclobutanecarboxylate. Understanding this pathway is crucial for contextualizing the troubleshooting advice provided.
Caption: Assumed two-step synthetic workflow.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems encountered during synthesis and scale-up.
Part 1: α-Methylation Step
Question 1: My α-methylation reaction shows low conversion, with significant recovery of the starting ester. What are the likely causes?
Answer: This is a common issue often related to the generation and stability of the enolate intermediate. Several factors could be at play:
-
Insufficient Deprotonation: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for this transformation. However, its efficacy can be compromised.
-
Cause: The commercial LDA solution may have degraded, or your self-prepared LDA is of low molarity. Moisture in the solvent (THF) or on the glassware will rapidly quench the base.
-
Solution: Always use freshly titrated or newly purchased, high-quality LDA. Ensure all solvents are rigorously dried over a suitable agent (e.g., sodium/benzophenone ketyl) and all glassware is flame- or oven-dried under vacuum before use. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Incorrect Temperature: The formation of the lithium enolate is highly temperature-sensitive.
-
Cause: If the temperature rises above the optimal -78 °C before the addition of the methylating agent (methyl iodide), the enolate can become unstable or participate in side reactions.
-
Solution: Maintain a consistent internal reaction temperature of -78 °C (a dry ice/acetone bath is standard) during base addition and enolate formation. Use a calibrated low-temperature thermometer.
-
-
Sub-optimal Reagent Stoichiometry:
-
Cause: Using less than a full equivalent of LDA will result in incomplete deprotonation.
-
Solution: Use a slight excess of LDA (typically 1.05 to 1.1 equivalents) to ensure complete conversion of the starting ester to its enolate.
-
Question 2: The reaction is messy, showing multiple spots on TLC/LC-MS, including what appears to be a di-methylated product. How can I improve selectivity?
Answer: Formation of multiple products points to issues with reaction control, specifically concerning the enolate and the electrophile.
-
Proton Scrambling:
-
Cause: If the starting ester is added to the LDA solution, a temporary localized excess of the ester can lead to proton exchange between the newly formed enolate and the unreacted ester, reducing the effective concentration of the desired enolate.
-
Solution (Inverse Addition): The standard and preferred method is to add the LDA solution slowly to the cooled ester solution. However, some protocols recommend adding the ester to the LDA. If you must do the latter, ensure the addition is extremely slow and the mixing is highly efficient to prevent localized concentration issues.
-
-
Temperature Control During Electrophile Addition:
-
Cause: A rapid, uncontrolled addition of methyl iodide can create "hot spots" in the reactor, leading to side reactions.
-
Solution: Add the methyl iodide slowly and sub-surface while maintaining the reaction temperature at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for a specified period before slowly warming to room temperature.
-
-
Enolate Equilibration:
-
Cause: While less common for this substrate, prolonged reaction times or elevated temperatures can sometimes lead to unwanted side reactions.
-
Solution: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly.
-
Part 2: Ester Reduction Step
Question 3: The reduction of the methylated ester with Lithium Aluminum Hydride (LiAlH₄) is incomplete. What went wrong?
Answer: Incomplete reduction is typically due to the deactivation of the hydride reagent or insufficient equivalents.
-
Reagent Deactivation:
-
Cause: LiAlH₄ reacts violently with water and protic solvents. Any moisture in the THF solvent, on the glassware, or within the ester starting material will consume the reagent, reducing the amount available for the desired reaction.
-
Solution: Use anhydrous THF. If the ester intermediate was purified via chromatography, ensure it is completely free of residual protic solvents like ethanol or methanol by drying under high vacuum.
-
-
Insufficient Reagent:
-
Cause: Stoichiometrically, 0.5 equivalents of LiAlH₄ are needed. However, on a large scale, it is common to require more to ensure the reaction goes to completion.
-
Solution: Use 0.75 to 1.0 equivalents of LiAlH₄ for the reduction. This provides a practical excess to overcome minor sources of moisture and drive the reaction to completion.
-
-
Solid State of LiAlH₄:
-
Cause: LiAlH₄ is often a solid powder that can be difficult to dispense accurately and may not dissolve completely or immediately.
-
Solution: On a larger scale, using a standardized solution of LiAlH₄ in THF can provide more accurate and reproducible results. Ensure the solution's molarity is verified before use.
-
Question 4: The workup of my LiAlH₄ reaction is problematic, resulting in a gelatinous precipitate that is difficult to filter and leads to low isolated yield. How can I improve this?
Answer: This is a classic problem with LiAlH₄ reductions. The aluminum salts formed during the quench can trap the product. A carefully controlled, sequential workup is critical.
-
The Fieser Workup Method:
-
Explanation: This well-established protocol is designed to produce granular, easily filterable aluminum salts. It involves the sequential and slow addition of specific amounts of water and aqueous base.
-
Protocol: For a reaction that used 'X' grams of LiAlH₄, cool the reaction mixture to 0 °C and add the following reagents dropwise in order:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH)
-
'3X' mL of water
-
-
Result: After the final addition, stir the mixture vigorously at room temperature for at least 1 hour. This should result in a white, granular precipitate that can be easily removed by filtration. The product will remain in the organic (THF) layer.
-
Caption: Troubleshooting flowchart for low yield in the reduction step.
Part 3: General Scalability & Purification
Question 5: I am concerned about the exotherm from the LiAlH₄ reduction at a larger scale. What are the best practices for thermal management?
Answer: This is a critical safety concern. LiAlH₄ reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[2]
-
Controlled Addition (Inverse Addition): Instead of adding solid LiAlH₄ to the ester solution, it is much safer to add the ester solution slowly to a cooled solution of LiAlH₄ in THF. This keeps the reactive hydride as the limiting reagent at any given moment.
-
Cooling Capacity: Ensure your reactor has adequate cooling capacity. For pilot-scale, a jacketed reactor with a circulating coolant (glycol/water) is essential. Monitor both the internal reaction temperature and the jacket temperature.
-
Dilution: Running the reaction at a lower concentration (more solvent) can help dissipate heat more effectively, although this may impact throughput. A balance must be found based on calorimetry data.
-
Quenching: The quenching process is also highly exothermic. The slow, dropwise addition of the quenching agents (water, NaOH solution) at 0 °C is mandatory. Never add the reaction mixture to the quenching agent.
Question 6: The final purification of this compound by silica gel chromatography is difficult, with co-eluting impurities. Are there better methods?
Answer: Purifying fluorinated alcohols can be challenging due to their unique polarity and potential to form azeotropes with solvents.[3][4][5]
-
Alternative Chromatography:
-
Reverse-Phase Chromatography: If the impurities are significantly less polar than the product, reverse-phase (C18) chromatography may offer better separation.
-
Alternative Normal Phase: Consider using alumina (neutral or basic) instead of silica gel, as it can offer different selectivity.[6]
-
-
Distillation: The product has a defined boiling point. For multi-gram scales, fractional distillation under reduced pressure can be an effective, solvent-free method for removing less volatile or more volatile impurities.
-
Extractive Distillation: In some cases, fluorinated alcohols can form azeotropes with residual solvents or impurities.[3] While complex, extractive distillation using a high-boiling-point solvent as a separating agent is an industrial technique to break these azeotropes.
Frequently Asked Questions (FAQs)
Q1: Why are organolithium or Grignard reagents sometimes ineffective for reacting with 3,3-difluorocyclobutanone, a potential precursor? A1: Standard organometallic reagents like Grignard or organolithiums can be problematic with 3,3-difluorocyclobutanone. This is often due to competing side reactions such as enolization of the ketone and reduction, rather than the desired nucleophilic addition. More specialized reagents, such as organolanthanum reagents, have been shown to be more effective in achieving high yields for this specific transformation by favoring nucleophilic addition.[1]
Q2: Are there safer, alternative reducing agents to LiAlH₄ for the ester reduction? A2: Yes, while LiAlH₄ is highly effective, other reagents can be considered, especially if functional group tolerance is a concern or if handling pyrophoric reagents is a limitation.
| Reagent | Typical Conditions | Pros | Cons |
| LiAlH₄ | THF, 0 °C to RT | Highly reactive, reduces most esters | Pyrophoric, violent quench, low functional group tolerance |
| NaBH₄ / LiCl | Ethanol/THF | Milder, safer to handle | May require higher temperatures or longer times, less reactive |
| DIBAL-H | Toluene/DCM, -78 °C | Can stop at the aldehyde stage if controlled | Very temperature sensitive, often requires strict control |
| Borane (BH₃•THF) | THF, RT | Good for carboxylic acids, less reactive to esters | Can reduce other functional groups |
Q3: How can I effectively monitor the progress of these reactions? A3: For small-scale reactions, Thin Layer Chromatography (TLC) with appropriate staining (e.g., potassium permanganate or vanillin) is effective. For larger-scale production and more precise tracking, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an internal standard are the preferred methods. They provide quantitative data on the consumption of starting material and the formation of the product.
Detailed Protocols
Protocol 1: α-Methylation of Ethyl 3,3-difluorocyclobutanecarboxylate
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Charging: Under an inert atmosphere, charge the flask with ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF) dropwise via syringe, ensuring the internal temperature does not exceed -75 °C.
-
Enolate Formation: Stir the mixture at -78 °C for 1 hour.
-
Electrophile Addition: Slowly add methyl iodide (1.2 eq) dropwise.
-
Reaction: Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified.
Protocol 2: LiAlH₄ Reduction and Fieser Workup
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a thermometer.
-
Charging: Under an inert atmosphere, charge the flask with LiAlH₄ (0.8 eq) and anhydrous THF to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the crude ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LiAlH₄ slurry, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC/LC-MS until completion.
-
Workup (Fieser Method):
-
Cool the reaction mixture back down to 0 °C.
-
Let 'X' be the mass in grams of LiAlH₄ used.
-
Slowly and dropwise, add 'X' mL of water.
-
Slowly and dropwise, add 'X' mL of 15% aqueous NaOH.
-
Slowly and dropwise, add '3X' mL of water.
-
-
Isolation: Remove the ice bath and stir the mixture vigorously for 1 hour at room temperature. The resulting white precipitate should be granular. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product for final purification.
References
preventing over-oxidation during hydroxymethylation of cyclobutanes
Welcome to the technical support center for the hydroxymethylation of cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a hydroxymethyl group onto a cyclobutane ring. The unique strain and reactivity of the cyclobutane moiety present specific challenges, most notably the propensity for over-oxidation of the desired primary alcohol to an aldehyde or carboxylic acid. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high yields of your target cyclobutanol while minimizing unwanted side products.
Troubleshooting Guide: Preventing Over-oxidation
Over-oxidation is a common hurdle in the hydroxymethylation of cyclobutanes. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Significant formation of cyclobutyl aldehyde or carboxylic acid byproduct. | Oxidizing agent in hydroboration-oxidation is too harsh. The standard alkaline hydrogen peroxide (H₂O₂/NaOH) can be too aggressive for sensitive cyclobutane substrates, leading to the oxidation of the newly formed alcohol. | Use a milder oxidizing agent. Sodium perborate (NaBO₃) is an excellent alternative that provides comparable or even superior yields under milder, near-neutral pH conditions, thus reducing the risk of over-oxidation.[1] Another option is to use trimethylamine N-oxide (TMANO) as the oxidant. |
| Prolonged reaction time or elevated temperature during oxidation. Extended exposure to oxidizing conditions, especially at higher temperatures, increases the likelihood of over-oxidation. | Monitor the reaction closely and maintain low temperatures. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the organoborane intermediate. Once the starting material is consumed, quench the reaction promptly. Perform the oxidation at 0 °C to room temperature. | |
| Grignard reagent reacting with atmospheric oxygen. Grignard reagents are highly sensitive to oxygen, and exposure can lead to the formation of hydroperoxides, which can contribute to undesired side reactions and byproducts. | Maintain a strictly inert atmosphere. Conduct the Grignard reaction under a positive pressure of an inert gas like argon or nitrogen. Use freshly distilled, anhydrous solvents. | |
| Low yield of the desired cyclobutanol. | Ring-opening of the cyclobutane ring. The inherent strain of the cyclobutane ring can make it susceptible to cleavage under certain reaction conditions, particularly with strong acids or bases, or upon the formation of reactive intermediates.[2][3] | Employ mild reaction conditions. Avoid strongly acidic or basic conditions where possible. When using Grignard reagents, ensure a clean and controlled reaction to avoid the generation of radical species that could initiate ring-opening. |
| Incomplete reaction. The reaction may not have gone to completion, leaving unreacted starting material. | Optimize reaction parameters. For hydroboration, ensure a slight excess of the borane reagent. For Grignard reactions, ensure the magnesium is fully activated and the halide is of good quality. | |
| Formation of multiple, unidentifiable byproducts. | Presence of water in the reaction. Grignard reagents are extremely sensitive to protic sources, including trace amounts of water in solvents or on glassware, which will quench the reagent and lead to a complex mixture of products. | Ensure rigorously anhydrous conditions. Dry all glassware in an oven overnight and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents. Commercial paraformaldehyde can contain up to 5% water, so it should be dried in a vacuum desiccator over a strong desiccant like phosphorus pentoxide before use.[4] |
| Side reactions of the starting material. If the cyclobutane substrate contains other functional groups, these may react with the reagents used for hydroxymethylation. | Utilize protecting groups. If your cyclobutane contains other reactive functional groups (e.g., ketones, other alcohols), protect them prior to the hydroxymethylation step. Silyl ethers are a common and effective choice for protecting alcohols.[5] |
Frequently Asked Questions (FAQs)
Q1: I am using the hydroboration-oxidation of vinyl cyclobutane. How can I be sure to stop at the alcohol stage?
A1: The key is in the oxidation step. The standard alkaline hydrogen peroxide (H₂O₂/NaOH) can be too harsh. To prevent over-oxidation, consider the following:
-
Use a Milder Oxidant: Sodium perborate (NaBO₃) is a highly effective and milder alternative to H₂O₂/NaOH for the oxidation of organoboranes.[1] It generally provides the corresponding alcohol in high yield without significant over-oxidation.
-
Control the Temperature: Perform the oxidation at a low temperature (0 °C to room temperature) and monitor the reaction progress carefully by TLC or GC.
-
Buffering: In some cases, buffering the reaction mixture during oxidation can help maintain a pH that is less conducive to over-oxidation.
Q2: My Grignard reaction with paraformaldehyde is giving me a significant amount of the corresponding aldehyde. What's going wrong?
A2: This is a common issue. Here are the likely culprits and solutions:
-
Purity of Paraformaldehyde: Commercial paraformaldehyde can contain acidic impurities that can protonate the intermediate alkoxide, leading to aldehyde formation upon workup. Ensure you are using high-purity, dry paraformaldehyde.
-
Reaction Quenching: The way you quench the reaction is critical. A rapid quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is generally preferred over a slow addition of water or dilute acid, as it helps to minimize the contact time of the product with potentially oxidizing conditions.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can react with the Grignard reagent to form hydroperoxides, which can lead to oxidative side reactions.
Q3: Can I use a protecting group strategy to prevent over-oxidation?
A3: A protecting group strategy is not typically used to prevent the over-oxidation of the newly formed primary alcohol in a hydroxymethylation reaction itself. Protecting groups are used to mask other reactive functional groups present in the starting material to prevent them from reacting with the reagents used for hydroxymethylation.[5] For instance, if your cyclobutane already contains a hydroxyl or a carboxyl group, you would protect it before attempting to introduce a new hydroxymethyl group. The control of the oxidation state of the newly formed alcohol is primarily achieved through the choice of reagents and reaction conditions as described above.
Q4: Are there any catalytic methods for the direct hydroxymethylation of a C-H bond on a cyclobutane ring?
A4: Yes, the field of C-H functionalization is rapidly advancing. While classic methods often rely on pre-functionalized cyclobutanes (e.g., vinyl or halide derivatives), there are emerging catalytic systems that can selectively functionalize C-H bonds. These methods often employ directing groups to control the regioselectivity of the reaction.[6] However, achieving selective hydroxymethylation without over-oxidation can still be challenging and often requires careful optimization of the catalyst, oxidant, and reaction conditions.
Experimental Protocols
Protocol 1: Hydroxymethylation of Vinylcyclobutane via Hydroboration-Oxidation with Sodium Perborate
This protocol describes the anti-Markovnikov hydroxymethylation of vinylcyclobutane, with a focus on using a mild oxidizing agent to prevent the formation of cyclobutylacetaldehyde.
Step-by-Step Methodology:
-
Reaction Setup: Under an argon atmosphere, add vinylcyclobutane (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum. Dissolve the vinylcyclobutane in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Hydroboration: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) to the stirred solution of vinylcyclobutane over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of sodium perborate tetrahydrate (NaBO₃·4H₂O, 4.0 eq) in water. Slowly add the sodium perborate solution to the reaction mixture.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC to ensure the complete consumption of the organoborane intermediate. Once the reaction is complete, add diethyl ether and stir for an additional 15 minutes. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired (cyclobutylmethyl)methanol.
Workflow Diagram:
Caption: Hydroboration-oxidation workflow for vinylcyclobutane.
Protocol 2: Hydroxymethylation of Cyclobutyl Bromide using a Grignard Reagent and Paraformaldehyde
This protocol details the formation of a cyclobutyl Grignard reagent and its subsequent reaction with dry paraformaldehyde to yield cyclobutylmethanol. Rigorously anhydrous conditions are paramount to success.
Step-by-Step Methodology:
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under a positive pressure of argon. Add a small crystal of iodine. Add a small portion of a solution of cyclobutyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Paraformaldehyde: Cool the Grignard reagent to 0 °C. In a separate flame-dried flask, add dry paraformaldehyde (1.5 eq). Suspend the paraformaldehyde in anhydrous diethyl ether and add this slurry to the Grignard reagent via a cannula.
-
Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC. Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Logical Relationship Diagram:
References
- 1. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO1986000886A1 - Process for hydroxymethylation - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. baranlab.org [baranlab.org]
Technical Support Center: Enhancing Metabolic Stability with (3,3-Difluoro-1-methylcyclobutyl)methanol
Welcome to the technical support center for the application of (3,3-Difluoro-1-methylcyclobutyl)methanol in drug discovery. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical moiety to enhance the metabolic stability of their compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter.
Introduction: The Quest for Metabolic Stability
In drug discovery, achieving an optimal pharmacokinetic profile is as critical as demonstrating potent pharmacological activity. A compound's susceptibility to metabolism, particularly rapid degradation by hepatic enzymes, can lead to poor bioavailability, short half-life, and ultimately, therapeutic failure.[1][2] The liver is the primary site of drug metabolism, where cytochrome P450 (CYP) enzymes play a central role in the biotransformation of xenobiotics.[3] One of the key strategies in modern drug design is to protect metabolically vulnerable positions, often referred to as "metabolic soft spots," from oxidative attack by CYP enzymes.[4][5]
The introduction of fluorine into drug candidates is a well-established strategy to modulate various physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage.[8] The this compound moiety serves as a robust bioisosteric replacement for commonly metabolized groups (e.g., isopropyl, tert-butyl). Its gem-difluorinated cyclobutyl ring sterically and electronically shields adjacent positions from oxidation, effectively "blocking" common metabolic pathways and enhancing the compound's systemic exposure.[8][9]
Core Concept: The Mechanism of Metabolic Shielding
The primary mechanism by which the (3,3-difluoro-1-methylcyclobutyl) group confers metabolic stability is through the prevention of CYP450-mediated oxidation. CYP enzymes typically initiate metabolism by abstracting a hydrogen atom from a C-H bond, leading to hydroxylation. The gem-difluoro group at the 3-position of the cyclobutyl ring exerts a powerful electron-withdrawing inductive effect, which strengthens the adjacent C-H bonds. This makes hydrogen atom abstraction energetically unfavorable for the CYP enzyme's reactive oxygen species, thus preventing the metabolic cascade at that site.
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 7. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
reaction optimization for coupling partners with (3,3-Difluoro-1-methylcyclobutyl)methanol
An Application Scientist's Guide to Reaction Optimization for Coupling Partners with (3,3-Difluoro-1-methylcyclobutyl)methanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing cross-coupling reactions involving the this compound moiety. As a key structural motif in modern medicinal chemistry, its successful incorporation into complex molecules is often paramount. However, the unique combination of gem-difluorination and a sterically demanding quaternary center presents distinct challenges in standard palladium-catalyzed cross-coupling reactions.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues encountered at the bench.
Part 1: General Troubleshooting for Cross-Coupling Reactions
Before diving into reaction-specific issues, it's crucial to address universal parameters that can make or break a cross-coupling reaction. The active Pd(0) catalyst is sensitive, and many reagents are prone to degradation.
Frequently Asked Questions (General)
Q1: My reaction is not working at all, or the yield is very low. Where do I start?
A1: Low or no conversion is a common issue that can often be traced back to fundamental setup and reagent quality. Before re-evaluating the specific catalytic components, rigorously check the following:
-
Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents have been thoroughly degassed.[1]
-
Reagent Purity: Boronic acids are susceptible to dehydration to form unreactive boroxines, and amines can be oxidized over time. Use fresh or properly stored reagents. The purity of your halide or pseudohalide derivative of this compound is also critical.
-
Catalyst Activity: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ. Modern precatalysts, like the Buchwald G3 palladacycles, are designed for rapid and quantitative generation of the active LPd(0) catalyst and are often more reliable for complex substrates.[2][3]
Q2: I see a black precipitate forming in my reaction. What is it and how can I prevent it?
A2: The formation of a black precipitate is almost always palladium black, which is finely divided, inactive palladium metal.[1] This indicates that your active catalyst has decomposed. This can be caused by:
-
High Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[1]
-
Ligand Degradation: The phosphine ligand may be unstable under your reaction conditions. Consider switching to a more robust, sterically hindered ligand, such as a biarylphosphine (e.g., XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[4]
-
Insufficient Ligand: The ratio of ligand to palladium is crucial. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of ligand is often beneficial.
General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing common issues in cross-coupling reactions.
Caption: General troubleshooting workflow for low-yield cross-coupling reactions.
Part 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. However, the steric bulk of the difluoromethylcyclobutyl group and the electronic effects of the fluorine atoms can complicate the reaction.
Frequently Asked Questions (Suzuki-Miyaura)
Q1: My Suzuki-Miyaura reaction is sluggish or stalls completely. What are the likely causes?
A1: For sterically hindered substrates like derivatives of this compound, the key steps of oxidative addition and reductive elimination can be slow. Furthermore, the electron-withdrawing nature of the fluorine atoms can impact the reactivity of the C-X bond. Key areas to investigate are:
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) to accelerate both oxidative addition and reductive elimination.[4]
-
Base Selection: The base is critical for activating the boronic acid in the transmetalation step. A common issue is using a base that is too weak or has poor solubility. Inorganic bases like K₂CO₃ or K₃PO₄ are common starting points.[5][6] For base-sensitive substrates, fluoride sources (e.g., CsF, TBAF) can be effective alternatives.[7]
-
Solvent System: A mixture of an organic solvent and water (e.g., DMF/H₂O, Dioxane/H₂O) is often used to dissolve both the organic substrates and the inorganic base.[5][6]
Q2: I suspect my boronic acid is decomposing. How can I confirm this and prevent it?
A2: The primary decomposition pathway for boronic acids is protodeborylation, where the C-B bond is cleaved by a proton source, especially under basic conditions.[8] This is a particular problem for electron-rich or some heteroaromatic boronic acids.
-
Diagnosis: Use LC-MS to check for the corresponding arene/heteroarene byproduct (Ar-H instead of Ar-B(OH)₂).
-
Prevention:
-
Use a milder base or a fluoride-based activator.[7]
-
Use potassium trifluoroborate salts (R-BF₃K) instead of boronic acids, as they are generally more stable.
-
Ensure your reaction is rigorously anhydrous if using a non-aqueous system, as water can be a proton source.
-
Troubleshooting Suzuki-Miyaura Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Inefficient oxidative addition. 2. Slow transmetalation. 3. Catalyst decomposition. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos). 2. Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). 3. Use a modern precatalyst (e.g., Buchwald G3) and lower the temperature. |
| Protodeborylation | 1. Base is too strong/harsh. 2. Presence of protic sources. 3. Boronic acid is inherently unstable. | 1. Use a milder base (e.g., K₂CO₃) or a fluoride source (CsF).[7] 2. Use anhydrous solvents and reagents. 3. Switch to the corresponding potassium trifluoroborate (R-BF₃K) or boronic ester (R-Bpin). |
| Homocoupling (Glaser) | 1. Oxidative conditions. 2. Inefficient transmetalation. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere. 2. Optimize the base and solvent to improve the rate of the desired catalytic cycle. |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an aryl bromide with (3,3-difluoro-1-methylcyclobutyl)methoxymethyl bromide.
-
Setup: To an oven-dried vial, add the aryl boronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%).
-
Inerting: Seal the vial with a septum, and purge with argon for 10 minutes.
-
Reagent Addition: Add the (3,3-difluoro-1-methylcyclobutyl) derivative (1.0 equiv.) followed by degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: Buchwald-Hartwig Amination
Forming a C-N bond with the sterically demanding difluoromethylcyclobutyl scaffold requires a highly active catalyst system. The choice of ligand and base is particularly critical for success.[9][10]
Frequently Asked Questions (Buchwald-Hartwig)
Q1: My Buchwald-Hartwig amination is not working. Which parameters are most important to screen?
A1: For C-N couplings, the three most critical and interdependent parameters are the ligand, the base, and the solvent.[11]
-
Ligand: The steric and electronic properties of the ligand are paramount. Bulky, electron-rich biarylphosphine ligands (the "Buchwald ligands") are essential for promoting the difficult reductive elimination step that forms the C-N bond.[4] For a hindered substrate, ligands like BrettPhos or RuPhos are excellent starting points.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[3]
-
Solvent: Aprotic polar solvents like toluene, dioxane, or THF are typically used. The choice can influence the solubility of the base and the catalytic intermediates.
Q2: I am trying to couple a primary amine and am getting significant diarylation byproduct. How can I improve selectivity?
A2: Diarylation occurs when the desired mono-arylated amine product re-enters the catalytic cycle and couples a second time. This is often a problem with highly active catalyst systems.
-
Ligand Choice: Certain ligands are known to favor mono-arylation. For example, a catalyst based on BrettPhos is often better for monoarylation of primary amines than one based on RuPhos.[12]
-
Stoichiometry: Using a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) can help outcompete the arylated product for the catalyst.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the second, more sterically hindered coupling event.
Troubleshooting Buchwald-Hartwig Aminations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Base is too weak. 2. Ligand is not suitable for the substrate. 3. Catalyst was not activated. | 1. Switch to a stronger base like NaOtBu or LHMDS.[2] 2. Screen a panel of bulky biarylphosphine ligands (e.g., BrettPhos, XPhos).[4] 3. Use a G3 or G4 precatalyst for reliable Pd(0) generation. |
| Low Yield | 1. Reductive elimination is slow. 2. Catalyst decomposition. 3. Competing β-hydride elimination (for some amines). | 1. Use a more electron-donating and bulky ligand. 2. Lower the reaction temperature and ensure a strict inert atmosphere. 3. Use a ligand with a wide bite angle like Xantphos if β-hydride elimination is suspected.[11] |
| Diarylation | 1. Catalyst is too reactive. 2. Reaction conditions favor the second coupling. | 1. Switch to a ligand known to favor monoarylation (e.g., BrettPhos for primary amines).[12] 2. Use a slight excess of the amine and run the reaction at a lower temperature. |
Optimized Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried vial.
-
Reagent Addition: Add the (3,3-difluoro-1-methylcyclobutyl) derivative (1.0 equiv.) and the amine (1.2 equiv.), followed by degassed toluene.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction's progress.
-
Workup: After cooling, quench the reaction by carefully adding water. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by chromatography.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[13]
Part 4: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing arylalkynes. The reaction is notoriously sensitive, and challenges can arise from both the palladium and copper catalytic cycles.[14]
Frequently Asked Questions (Sonogashira)
Q1: My Sonogashira coupling is giving a low yield, and I see a lot of alkyne homocoupling (Glaser coupling). What's wrong?
A1: Alkyne homocoupling is a common side reaction catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Inert Atmosphere: This is the most critical factor. The reaction must be rigorously deoxygenated. Use a Schlenk line or a glovebox for the best results. Purge all reagents and solvents with argon for an extended period.
-
Copper-Free Conditions: If homocoupling remains a problem, consider a copper-free Sonogashira protocol. These reactions often require a different base (e.g., Cs₂CO₃, TBAF) and sometimes a specific ligand, but they completely eliminate the Glaser coupling pathway.[15]
Q2: The reaction is sluggish even under strictly inert conditions. How can I accelerate it?
A2: Slow reaction rates can be due to issues with either the palladium or copper cycle.
-
Palladium Cycle: As with other couplings, the oxidative addition to your sterically hindered substrate can be slow. Using a bulky, electron-rich phosphine ligand can help.
-
Copper Cycle: The formation of the copper acetylide is crucial. The choice of amine base is important here; it acts as both a base and a ligand for the copper. Diisopropylamine or triethylamine are common choices.
-
Fluorinated Aryls: Fluorinated aryl halides can be particularly challenging substrates in Sonogashira couplings, sometimes leading to catalyst trapping.[16] If coupling to a fluorinated aryl partner, careful optimization of the ligand and conditions is necessary.
Troubleshooting Sonogashira Couplings
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Alkyne Homocoupling | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere. 2. Reduce the amount of CuI catalyst (1-5 mol% is typical). 3. Switch to a copper-free protocol.[15] |
| Low Yield/Stalled Reaction | 1. Inefficient oxidative addition. 2. Poor formation of copper acetylide. 3. Catalyst inhibition by fluorinated substrate.[16] | 1. Use a more active Pd source and a bulky phosphine ligand. 2. Ensure the amine base is pure and dry. 3. Screen different palladium catalysts and ligands; sometimes a ligandless system in a polar solvent can work. |
| Reaction is Messy/Byproducts | 1. High temperature causing decomposition. 2. Base reacting with substrate. | 1. Run the reaction at the lowest possible temperature (room temperature is often sufficient).[14] 2. Use a milder base if substrate sensitivity is a concern. |
Optimized Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the (3,3-difluoro-1-methylcyclobutyl) derivative (1.0 equiv.), followed by degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify by flash chromatography.
Sonogashira Catalytic Cycle (Copper Co-catalyzed)
Caption: The interconnected Palladium and Copper catalytic cycles in a traditional Sonogashira reaction.[14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. boa.unimib.it [boa.unimib.it]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,1-Disubstituted Difluorocyclobutanes
Welcome to the technical support center for the synthesis of 1,1-disubstituted difluorocyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the synthesis of these valuable fluorinated motifs. The gem-difluorocyclobutane moiety is of significant interest in medicinal chemistry for its ability to modulate physicochemical properties such as metabolic stability and lipophilicity.[1][2][3][4] However, its synthesis is not without challenges. This guide offers in-depth, field-proven insights to help you navigate the common pitfalls and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of 3,3-Difluorocyclobutanone with Organometallic Reagents
Question: I am attempting to add an aryl Grignard reagent to 3,3-difluorocyclobutanone, but I am observing very low conversion of the starting material and the formation of multiple side products. What is going wrong?
Answer: This is a common and critical issue. Standard organolithium and Grignard reagents are often incompatible with 3,3-difluorocyclobutanone.[4] The high basicity of these reagents can lead to undesired side reactions, primarily the elimination of hydrogen fluoride (HF), rather than the desired nucleophilic addition.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| High Basicity of Nucleophile | Grignard and organolithium reagents are highly basic and can deprotonate the α-protons of the cyclobutanone, initiating an elimination cascade. | Switch to a less basic organometallic reagent. Organolanthanum reagents are crucial for successfully achieving this transformation.[1][2][3][4][5][6][7] They control the basicity of the nucleophile, favoring addition over elimination. |
| Reaction Temperature | Higher temperatures can favor the elimination pathway. | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the organometallic reagent. |
| Reagent Quality | Poor quality or partially decomposed organometallic reagents can lead to lower reactivity and the presence of basic impurities. | Use freshly prepared or titrated organometallic reagents. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Undesired Elimination of HF from the Product
Question: I have successfully synthesized my 1-substituted-3,3-difluorocyclobutanol, but I am observing decomposition and the formation of what appears to be an elimination product during subsequent functionalization steps. How can I prevent this?
Answer: The tertiary alcohol of the 1-substituted-3,3-difluorocyclobutanol can be prone to elimination under certain conditions, especially those involving strong acids or high temperatures. The stability of the resulting carbocation or radical intermediate is key to successful downstream functionalization.[2]
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Harsh Reaction Conditions | Strong acidic conditions or high temperatures can promote the elimination of water and subsequent rearrangement or HF elimination. | Employ milder reaction conditions. For reactions involving carbocation intermediates, such as Friedel-Crafts alkylations, use a mild Lewis acid like iron(III) chloride.[2][4] |
| Inappropriate Reagents | Reagents that are too harsh can lead to a cascade of side reactions. | For radical-mediated reactions, low-valent titanium has been shown to be effective for the homolytic cleavage of the C-O bond to generate the desired difluorocyclobutane radical.[3] |
| Substrate Instability | The stability of the difluorocyclobutane motif can be influenced by the nature of the substituents. | The synthesized 1,1-disubstituted difluorocyclobutanes generally exhibit high chemical stability.[2] If instability is suspected, ensure rigorous purification of the intermediate alcohol to remove any acidic impurities. |
Issue 3: Difficulty in Product Purification
Question: My reaction to form a 1,1-disubstituted difluorocyclobutane appears to be successful by TLC and NMR, but I am experiencing significant product loss during purification by column chromatography. What are some strategies to improve my isolated yield?
Answer: Fluorinated compounds can have different physical properties compared to their non-fluorinated analogs, which can affect their behavior during purification.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Volatility | Some smaller difluorocyclobutane derivatives can be volatile, leading to loss during solvent removal under high vacuum or at elevated temperatures. | Use a rotary evaporator at low temperature and reduced pressure. For highly volatile compounds, consider alternative purification methods like preparative TLC or careful distillation. |
| Adsorption on Silica Gel | The polarity of the difluorocyclobutane can lead to strong adsorption or decomposition on acidic silica gel. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine). Alternatively, use a different stationary phase such as alumina or a bonded-phase silica. |
| Co-elution with Byproducts | Non-polar byproducts may co-elute with the desired product. | Optimize the solvent system for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. If co-elution is a persistent issue, consider recrystallization if your product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 1,1-disubstituted difluorocyclobutanes?
The most robust and versatile method reported to date starts with commercially available 3,3-difluorocyclobutanone. The key is the use of organolanthanum reagents for the initial nucleophilic addition to form a 1-substituted-3,3-difluorocyclobutanol intermediate.[1][2][3][4][5][6][7] This intermediate can then be further functionalized through either carbocation-mediated or radical-mediated pathways to introduce the second substituent at the C1 position.[2][3]
Q2: Why do Grignard and organolithium reagents fail in the addition to 3,3-difluorocyclobutanone?
Grignard and organolithium reagents are highly basic. This high basicity leads to the deprotonation of the acidic α-protons of the 3,3-difluorocyclobutanone, which initiates an elimination reaction to form a more stable conjugated system, rather than the desired 1,2-addition to the carbonyl group.[4]
Q3: How do organolanthanum reagents overcome the problem of elimination?
Organolanthanum reagents are less basic than their Grignard or organolithium counterparts. This controlled basicity is crucial as it suppresses the undesired deprotonation/elimination pathway and favors the nucleophilic addition to the carbonyl carbon of 3,3-difluorocyclobutanone.[1][2][3][4][5][6][7]
Q4: What are the typical reaction conditions for the organolanthanum-mediated addition?
The reaction is typically carried out under anhydrous and inert conditions. The organolanthanum reagent is often generated in situ from an organolithium or Grignard reagent and a lanthanum salt (e.g., LaCl₃·2LiCl). The reaction with 3,3-difluorocyclobutanone is then performed at low temperatures, such as -78 °C to 0 °C, in an ethereal solvent like THF.
Q5: Are there alternative synthetic strategies to access difluorocyclobutanes?
Yes, other methods exist, though the functionalization of 3,3-difluorocyclobutanone is a very direct approach for 1,1-disubstituted derivatives. Alternative strategies include:
-
[2+2] Cycloaddition reactions: These can be used to construct the cyclobutane ring itself.[8][9]
-
Deoxofluorination: This involves the fluorination of a corresponding cyclobutanone derivative. For example, 2,2-difluorocyclobutane building blocks have been synthesized via deoxofluorination of a protected 2-(hydroxylmethyl)cyclobutanone.[10][11][12]
Q6: How stable are the final 1,1-disubstituted difluorocyclobutane products?
The 1,1-disubstituted difluorocyclobutane motif is generally very stable. Studies have shown that these compounds are stable under a range of acidic, basic, and nucleophilic conditions, making them suitable for further synthetic manipulations and for use in medicinal chemistry programs.[2]
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 1-Aryl-3,3-difluorocyclobutanol via Organolanthanum Reagent
This protocol describes a general procedure for the addition of an aryl nucleophile to 3,3-difluorocyclobutanone using an organolanthanum reagent.
Step 1: Preparation of the Organolanthanum Reagent
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl) (1.2 equivalents) and anhydrous THF.
-
Cool the resulting slurry to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the corresponding aryllithium or aryl Grignard reagent (1.2 equivalents) in THF or diethyl ether to the cooled slurry.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
Step 2: Nucleophilic Addition
-
Cool the freshly prepared organolanthanum reagent slurry back down to -78 °C.
-
Slowly add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF to the slurry.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.
Diagram: Troubleshooting Logic for Nucleophilic Addition to 3,3-Difluorocyclobutanone
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - American Chemical Society [acs.digitellinc.com]
- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. researchgate.net [researchgate.net]
- 11. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to (3,3-Difluoro-1-methylcyclobutyl)methanol and its Role as a Fluorinated Bioisostere
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical profile, impacting its metabolic stability, lipophilicity, and target engagement.[1] This guide provides an in-depth comparison of the emerging bioisostere, (3,3-difluoro-1-methylcyclobutyl)methanol, with other commonly employed fluorinated motifs. Our analysis is grounded in experimental data from analogous systems, offering a framework for rational drug design.
The Strategic Value of Fluorinated Bioisosteres in Drug Discovery
Bioisosterism, the interchange of atoms or groups with similar physicochemical properties to enhance a compound's biological activity, is a well-established strategy in drug design.[2] Fluorine, with its small van der Waals radius and high electronegativity, serves as an effective bioisostere for hydrogen, but its influence extends far beyond simple replacement. The introduction of fluorine or fluorinated groups can modulate a range of properties critical for a drug candidate's success.[3]
The this compound moiety has garnered interest as a versatile building block, offering a unique combination of a strained cyclobutane ring and gem-difluorination. This guide will dissect the potential advantages of this motif by comparing its expected properties to those of established fluorinated bioisosteres, such as the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups.
Comparative Analysis of Physicochemical Properties
To provide a quantitative comparison, we have compiled experimental data for analogous compounds from the literature. It is crucial to note that these data points are not from a single study with a consistent parent molecule but are drawn from various sources examining structurally related compounds. This approach allows for a logical inference of the properties of the this compound group.
Table 1: Comparative Physicochemical Properties of Fluorinated Bioisosteres (Data from Analogous Systems)
| Bioisosteric Group | Example Compound | LogP/LogD | pKa (of corresponding amine) | Key Physicochemical Characteristics |
| This compound | (3,3-Difluorocyclobutyl)methanaminium | ~1.5 - 2.2 (estimated for amides)[4] | ~9.4 (for gem-difluorinated bicyclic amines)[4] | Moderate lipophilicity, potential for improved metabolic stability due to gem-difluoro substitution.[5] |
| Trifluoromethyl (-CF3) | 2,2,2-Trifluoroethanaminium | 2.13 (for 2-(thio-trifluoromethyl)pyridine)[6] | Lowered pKa due to strong electron-withdrawing effect. | High lipophilicity, significant impact on pKa, often enhances metabolic stability.[7] |
| Difluoromethyl (-CHF2) | 2,2-Difluoroethanaminium | 1.95 (for 2-(thio-difluoromethyl)pyridine)[6] | Intermediate pKa reduction. | Moderate to high lipophilicity, can act as a lipophilic hydrogen bond donor. |
| Fluoroethyl (-CH2CH2F) | 2-Fluoroethanaminium | -0.75 (for 2-fluoroethanol)[8] | Minimal impact on pKa compared to non-fluorinated analog. | Generally lower lipophilicity compared to polyfluorinated groups. |
Note: The LogP/LogD and pKa values are for representative analogous compounds and are intended to illustrate general trends.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] The data suggests that the this compound motif is expected to confer moderate lipophilicity. Studies on functionalized gem-difluorinated cycloalkanes show that their lipophilicity can be complex and is influenced by the ring size and the nature of other functional groups present.[5] In contrast, the trifluoromethyl group typically imparts a significantly higher degree of lipophilicity.[6] The difluoromethyl group offers an intermediate level of lipophilicity. For instance, in a series of 2-(thiofluoroalkyl)pyridines, the logD7.4 value increased from 1.95 for the SCF₂H derivative to 2.13 for the SCF₃ derivative.[6] Monofluorination, as in a fluoroethyl group, often leads to a less pronounced change or even a decrease in lipophilicity.[8]
The choice between these bioisosteres will, therefore, depend on the specific requirements of the drug design program. If a significant increase in lipophilicity is needed to enhance membrane permeability, the trifluoromethyl group is a strong candidate. Conversely, if a more subtle modulation is desired to balance potency and solubility, the this compound moiety presents a compelling alternative.
Metabolic Stability
Fluorination is a widely used strategy to enhance metabolic stability by blocking sites of oxidative metabolism.[7] The gem-difluoro group in this compound is expected to confer significant metabolic stability to the cyclobutane ring. Studies on gem-difluorinated cycloalkanes have shown that this modification either does not negatively affect or can slightly improve metabolic stability in corresponding model derivatives.[5]
The trifluoromethyl group is also well-known for its ability to block metabolic pathways.[7] The replacement of a metabolically labile methyl or ethyl group with a trifluoromethyl group often leads to a significant increase in the compound's half-life in microsomal stability assays. The cyclobutane ring itself can also contribute to metabolic stability.[10] Therefore, the combination of a cyclobutane scaffold with gem-difluorination in the this compound motif is anticipated to result in favorable metabolic profiles.
Experimental Protocols for Property Determination
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments used to determine the physicochemical properties discussed.
Determination of Lipophilicity (LogP) by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a reliable and high-throughput method for estimating LogP values.[9][11]
Experimental Workflow for LogP Determination by RP-HPLC
Caption: Workflow for LogP determination using RP-HPLC.
Protocol:
-
Preparation of Mobile Phase: Prepare an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Preparation of Standard Solutions: Prepare stock solutions of a series of standard compounds with well-established LogP values in a suitable solvent.
-
Preparation of Test Compound Solution: Prepare a stock solution of the test compound.
-
HPLC Analysis:
-
Equilibrate a C18 reversed-phase column with the mobile phase at a constant flow rate.
-
Inject the standard solutions and the test compound solution.
-
Record the retention time (tR) for each compound and the dead time (t0) using an unretained compound.
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t0) / t0.
-
Plot log(k') of the standard compounds against their known LogP values to generate a calibration curve.
-
Determine the LogP of the test compound by interpolating its log(k') value on the calibration curve.[9]
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[12][13]
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for in vitro microsomal stability assay.
Protocol:
-
Preparation of Reagents:
-
Thaw cryopreserved liver microsomes (human, rat, or other species) on ice.
-
Prepare a phosphate buffer solution (pH 7.4).
-
Prepare a solution of the test compound and positive control compounds (e.g., verapamil, testosterone) in a suitable solvent (e.g., DMSO).
-
Prepare an NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the microsome suspension, buffer, and test compound solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.[12][14]
-
Conclusion and Future Perspectives
The this compound motif represents a valuable addition to the medicinal chemist's toolkit. Based on the analysis of analogous systems, this bioisostere is expected to confer moderate lipophilicity and enhanced metabolic stability, offering a nuanced alternative to more traditional fluorinated groups like the trifluoromethyl moiety. The rigid cyclobutane scaffold can also provide conformational constraint, which may lead to improved target selectivity.[10]
The choice of a fluorinated bioisostere is highly context-dependent and should be guided by the specific goals of the drug discovery program.[1] The this compound group is particularly promising for lead optimization efforts where a balance between potency, solubility, and metabolic stability is desired. As more direct comparative data becomes available, the strategic application of this and other novel fluorinated building blocks will undoubtedly continue to drive the development of safer and more effective medicines.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Researcher's Guide to Comparative Metabolic Stability: The Difluorocyclobutane Advantage
In the relentless pursuit of robust drug candidates, medicinal chemists are in a constant battle against metabolic liabilities. A promising molecule can fail spectacularly if it's cleared too quickly by the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme superfamily.[1] This guide delves into a powerful strategy for mitigating this risk: the use of the gem-difluorocyclobutane moiety as a bioisosteric replacement for metabolically susceptible groups. We will objectively compare its performance against common alternatives, supported by mechanistic rationale and a detailed experimental protocol for validation.
The journey from a flat, aromatic-rich chemical space to more three-dimensional, sp³-rich scaffolds has been a defining trend in modern drug discovery.[2] This "escape from flatland" introduces conformational rigidity and can improve interactions with biological targets.[2][3] However, these new scaffolds bring their own metabolic challenges. A key strategy to "bulletproof" a molecule is to block sites of metabolic oxidation. Here, the strategic incorporation of fluorine has proven exceptionally effective.[4][5] The gem-difluorocyclobutane group, in particular, has emerged as a valuable motif that combines the benefits of a strained ring system with the metabolic shield of fluorine.[6][7]
The Bioisosteric Rationale: Difluorocyclobutane vs. Common Motifs
Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a cornerstone of lead optimization.[8] The gem-difluorocyclobutane group is an increasingly popular bioisostere for the gem-dimethyl group, a common structural feature that is notoriously susceptible to CYP-mediated hydroxylation.[9][10]
Causality of Enhanced Stability
The primary mechanism of metabolic oxidation by CYP enzymes involves the abstraction of a hydrogen atom by a highly reactive iron-oxo species to form a carbon-centered radical, which then recombines with a hydroxyl group.[11][12] The exceptional strength of the carbon-fluorine (C-F) bond (~115 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~99 kcal/mol) makes C-F bonds highly resistant to this enzymatic cleavage.[11] By replacing two C-H bonds with C-F bonds, the gem-difluorocyclobutane motif effectively shields the molecule at a potential metabolic "soft spot."
The value of this substitution was critically demonstrated in the development of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1).[6] In this case, the 1,1-disubstituted gem-difluorocyclobutane motif was found to be crucial for blocking a site of metabolic weakness while preserving the compound's potency.[6][13]
Below is a comparative visualization of the metabolic fate of a gem-dimethyl group versus a gem-difluorocyclobutane group.
Caption: Comparative metabolic pathways.
Comparative Data Summary
The following table summarizes the expected outcomes when replacing a gem-dimethyl group with a gem-difluorocyclobutane, based on established principles and reported findings.[6][9][14]
| Parameter | gem-Dimethyl Analog | gem-Difluorocyclobutane Analog | Rationale & Citation |
| Steric Profile | Similar | Similar | The groups are considered good steric mimics, crucial for retaining binding affinity.[9] |
| Polarity | Non-polar | Increased Polarity | The electronegative fluorine atoms introduce a dipole moment, which can sometimes improve solubility.[6] |
| Metabolic Stability (t½) | Low to Moderate | High | The C-F bonds are resistant to CYP-mediated oxidation, blocking a common metabolic pathway.[9][11] |
| Intrinsic Clearance (CLint) | High | Low | Lower clearance is a direct consequence of increased metabolic stability.[14] |
Experimental Validation: The Liver Microsomal Stability Assay
To empirically validate the superior metabolic stability of a difluorocyclobutane-containing compound, the in vitro liver microsomal stability assay is the industry-standard method.[15][16] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum rich in Phase I drug-metabolizing enzymes, most notably the CYPs.[17][18]
The resulting data allows for the calculation of key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[19][20]
Visualized Experimental Workflow
The following diagram outlines the complete workflow for the microsomal stability assay.
Caption: Liver microsomal stability assay workflow.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, incorporating positive controls to ensure the enzymatic activity of the microsomes is within the expected range.[21]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds (TC) and Positive Controls (e.g., Midazolam, Dextromethorphan)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]
-
Acetonitrile (ACN), HPLC-grade
-
Internal Standard (IS) of a structurally similar, stable compound
-
96-well plates, centrifuge, incubator, LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of each TC and control compound in DMSO.[21]
-
Create an intermediate working solution (e.g., 100 µM) by diluting the stock in buffer.
-
Prepare the Quenching Solution: Cold ACN containing the IS at a fixed concentration (e.g., 100 nM).
-
Prepare the master incubation mix: In a tube on ice, combine phosphate buffer, MgCl₂ (3.3 mM), and liver microsomes (final protein concentration of 0.5 mg/mL).[20]
-
-
Incubation:
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control, to which buffer is added instead).[21]
-
Immediately remove an aliquot from each well for the T=0 time point and transfer it to a separate plate containing the cold Quenching Solution.
-
Continue incubating the reaction plate at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove aliquots and quench them in the same manner.[21]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal and vortex the quench plate to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[21]
-
Carefully transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the TC to the IS at each time point.[17]
-
Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the TC remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
-
-
Determine the Half-Life (t½):
-
Plot the natural logarithm (ln) of the % Remaining against time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
t½ (min) = 0.693 / -k[17]
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Microsomal Protein Concentration in mg/mL]) * 1000[21]
-
Conclusion: A Path to More Robust Drug Candidates
The strategic use of the gem-difluorocyclobutane group offers a robust and validated method for enhancing the metabolic stability of drug candidates. By replacing metabolically labile moieties like the gem-dimethyl group, medicinal chemists can effectively block major sites of CYP-mediated oxidation. This bioisosteric substitution preserves steric bulk while improving the molecule's pharmacokinetic profile, leading to lower clearance and potentially longer half-lives in vivo.[6][14] The straightforward and high-throughput nature of the liver microsomal stability assay provides a reliable platform for quantifying this improvement early in the drug discovery process, enabling data-driven decisions and accelerating the journey toward safer and more effective medicines.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem-space.com [chem-space.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. nuvisan.com [nuvisan.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Unambiguous Structural Elucidation: A Comparative Guide to the Validation of (3,3-Difluoro-1-methylcyclobutyl)methanol
Introduction: The Imperative of Precise Structural Validation in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is paramount. This foundational knowledge governs its physicochemical properties, dictates its interaction with biological targets, and ultimately influences its efficacy and safety profile. Among the myriad of structural motifs employed to optimize drug candidates, fluorinated carbocycles have garnered significant attention. The introduction of fluorine can profoundly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. The gem-difluorocyclobutane moiety, in particular, serves as a valuable bioisostere, offering a unique conformational rigidity and polarity that can be exploited by medicinal chemists to fine-tune molecular properties.
(3,3-Difluoro-1-methylcyclobutyl)methanol, a representative of this class, presents an interesting case for structural validation. Its small, compact, and functionalized nature necessitates a robust analytical strategy to confirm its constitution and stereochemistry unequivocally. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive, atomic-resolution 3D structure.
This guide provides a comprehensive comparison of X-ray crystallography with other prevalent analytical techniques for the structural validation of this compound. We will delve into the experimental intricacies of obtaining a crystal structure, from synthesis and crystallization to data analysis, and contextualize its advantages and limitations against spectroscopic methods. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the most appropriate analytical workflows for the structural characterization of novel chemical entities.
The Gold Standard: Structural Validation by Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid. The resulting electron density map provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, leaving no room for ambiguity.
Proposed Synthesis and Sample Preparation
To perform X-ray crystallography, a high-quality single crystal of this compound is required. As this compound is commercially available, the primary focus is on its purification and crystallization. However, understanding its synthesis provides valuable context. A plausible synthetic route, adapted from methodologies for related gem-difluorocyclobutanes, is outlined below.[1][2]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway to this compound.
The synthesis commences with the nucleophilic addition of a methyl organolanthanum reagent to commercially available 3,3-difluorocyclobutanone. The use of organolanthanum reagents is crucial to prevent undesired elimination reactions.[1][2] The resulting tertiary alcohol intermediate can then be reduced to the target primary alcohol, this compound. The crude product would then be purified by column chromatography.
Experimental Protocol for X-ray Crystallography
-
Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Methodology:
-
Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane).
-
Employ slow evaporation, where the solvent is allowed to evaporate gradually from an open or partially covered vial in a vibration-free environment.
-
Alternatively, use vapor diffusion by placing the solution in a small, open vial inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane or pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Monitor for crystal growth over several days to weeks.
-
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data.
-
Methodology:
-
Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Collect the diffraction data on a single-crystal X-ray diffractometer, typically using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
-
Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and obtain an initial structural model.
-
Methodology:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their positions.
-
Apply corrections for absorption and other experimental factors.
-
Determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson synthesis to obtain the initial positions of the non-hydrogen atoms.
-
-
-
Structure Refinement:
-
Objective: To refine the atomic positions and other parameters to best fit the experimental data.
-
Methodology:
-
Refine the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms (typically placed in calculated positions).
-
The refinement is carried out by least-squares minimization against the observed structure factors.
-
The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.
-
-
Expected Structural Insights
Based on the crystallographic data of closely related 3,3-difluorocyclobutane derivatives, such as 3,3-difluorocyclobutanamine, we can anticipate key structural features of this compound.[3] The cyclobutane ring is expected to be puckered, with specific bond lengths and angles influenced by the gem-difluoro substitution. The C-F bond lengths will be a key validation point, as will the C-C bond lengths within the strained four-membered ring. The crystal packing will reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are crucial for understanding the solid-state properties of the compound.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily accessible information. A comparative overview is essential for a comprehensive validation strategy.
Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations | Relevance to this compound |
| X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, absolute configuration. | Unambiguous, definitive structure. | Requires a suitable single crystal, which can be challenging to obtain; provides solid-state structure which may differ from solution conformation. | Gold standard for absolute proof of structure and stereochemistry. |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons. | Provides information on the molecular skeleton and solution-state structure; non-destructive. | Does not provide 3D spatial arrangement directly; can have signal overlap in complex molecules. | Essential for confirming the carbon-hydrogen framework and connectivity. |
| ¹⁹F NMR Spectroscopy | Chemical environment of fluorine atoms, coupling to neighboring nuclei. | Highly sensitive to the local electronic environment of fluorine; large chemical shift dispersion.[4] | Does not provide the overall 3D structure. | Crucial for confirming the presence and position of the fluorine atoms. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides molecular formula with high-resolution MS. | Does not provide information on connectivity or stereochemistry; fluorine has only one stable isotope, which simplifies the isotope pattern but can make it harder to identify in some cases.[5] | Confirms the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and easy to perform; provides a "fingerprint" of the molecule. | Provides limited information on the overall structure. | Confirms the presence of the hydroxyl (-OH) group and C-F bonds. |
Workflow Comparison Diagram
Caption: A comparison of workflows for structural validation.
Conclusion: An Integrated Approach to Structural Certainty
The structural validation of this compound, a molecule of interest in medicinal chemistry, demands a rigorous and multifaceted analytical approach. While techniques such as NMR spectroscopy and mass spectrometry are indispensable for elucidating connectivity and confirming molecular formula, they fall short of providing the definitive three-dimensional atomic arrangement.
Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution 3D structure. The detailed experimental protocol outlined in this guide, from sample preparation and crystallization to data refinement, provides a clear pathway to achieving this gold standard of structural proof. The expected insights into bond lengths, bond angles, and solid-state conformation are invaluable for understanding the molecule's intrinsic properties and its potential interactions in a biological context.
For drug development professionals, an integrated strategy is key. The initial characterization by spectroscopic and spectrometric methods provides a foundational understanding and confirms the successful synthesis of the target compound. However, for lead optimization and regulatory submissions, the unequivocal structural data from X-ray crystallography is often a critical requirement. By understanding the strengths and limitations of each technique, researchers can strategically deploy their analytical resources to achieve complete and unassailable structural validation.
References
A Senior Application Scientist's Guide to Assessing the Biological Activity of (3,3-Difluoro-1-methylcyclobutyl)methanol Derivatives
Introduction: The Rising Prominence of the Gem-Difluoro-1-methylcyclobutyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of lead optimization.[1] Fluorinated motifs can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] Among these, the gem-difluorocycloalkanes, and specifically the 3,3-difluorocyclobutyl group, have garnered substantial interest.[1][3] This guide focuses on derivatives of (3,3-Difluoro-1-methylcyclobutyl)methanol, a versatile building block for creating novel therapeutic agents.[4][5][6][7][8]
The unique conformational constraints and electronic properties imparted by the gem-difluoro-1-methylcyclobutyl scaffold present both opportunities and challenges in drug design. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activity of novel derivatives. We will delve into the critical aspects of structure-activity relationship (SAR) studies, provide detailed experimental protocols for in vitro and in vivo evaluation, and present a comparative analysis of hypothetical derivatives to illustrate these principles in action. Our approach emphasizes not just the "how" but the "why," ensuring a deep understanding of the experimental choices and their implications.
Structure-Activity Relationship (SAR) of this compound Derivatives: A Comparative Framework
The core of lead optimization lies in understanding the structure-activity relationship (SAR)—how modifications to a molecule's structure influence its biological activity.[9][10][11][12][13] For our this compound core, we will explore a series of hypothetical derivatives to illustrate key SAR principles.
Let's consider a hypothetical scenario where our derivatives are being investigated as inhibitors of a novel kinase, "Kinase X," implicated in an oncology pathway.
Hypothetical Derivatives for SAR Studies:
| Compound ID | R Group Modification | Rationale |
| DFCB-M-01 | -H (Parent alcohol) | Baseline compound |
| DFCB-M-02 | -CH2-Ph | Introduction of a non-polar aromatic ring to probe for hydrophobic interactions. |
| DFCB-M-03 | -CH2-(4-Cl-Ph) | Addition of an electron-withdrawing group to the phenyl ring to explore electronic effects and potential halogen bonding. |
| DFCB-M-04 | -CH2-(4-OMe-Ph) | Addition of an electron-donating group to the phenyl ring to assess the impact of altered electronics and hydrogen bond accepting potential. |
| DFCB-M-05 | -CH2-Indole | Introduction of a heterocyclic ring system to explore additional hydrogen bonding and π-stacking interactions. |
The following sections will detail the experimental workflows to characterize and compare these derivatives.
Experimental Workflows for Biological Activity Assessment
A robust assessment of biological activity requires a multi-pronged approach, starting with in vitro assays and progressing to more complex cellular and in vivo models.[14][15][16]
In Vitro Assessment: The Foundation of Biological Characterization
In vitro assays provide the initial, rapid, and cost-effective evaluation of our derivatives.[14][15] These assays are crucial for determining direct target engagement, potency, and selectivity.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro assessment of DFCB-M derivatives.
Detailed Protocol: Kinase X Inhibition Assay (IC50 Determination)
This protocol outlines a standard luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of our derivatives against Kinase X.
-
Preparation of Reagents:
-
Kinase X enzyme (recombinant).
-
Kinase substrate (e.g., a specific peptide).
-
ATP (at Km concentration for Kinase X).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (DFCB-M series) serially diluted in DMSO.
-
Luminescent kinase assay reagent (e.g., ADP-Glo™).
-
-
Assay Procedure:
-
Add 5 µL of assay buffer to all wells of a 384-well plate.
-
Add 1 µL of serially diluted test compounds to the appropriate wells. Include DMSO-only wells as a negative control.
-
Add 2 µL of a pre-mixed solution of Kinase X and its substrate to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Trustworthiness of the Protocol: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. The use of a well-established commercial reagent like ADP-Glo™ provides a robust and reproducible readout.
Comparative In Vitro Data (Hypothetical)
| Compound ID | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) | Cell Proliferation EC50 (µM) |
| DFCB-M-01 | >10,000 | >10,000 | >10,000 | >50 |
| DFCB-M-02 | 520 | 2,500 | 3,100 | 15.2 |
| DFCB-M-03 | 85 | 1,800 | 2,200 | 2.1 |
| DFCB-M-04 | 450 | 3,000 | 4,500 | 12.8 |
| DFCB-M-05 | 60 | 950 | 1,500 | 1.5 |
Interpretation of In Vitro Data: The data suggests that the addition of a substituted phenylmethyl group (DFCB-M-02 to -05) is crucial for activity. The chloro-substituted derivative (DFCB-M-03) and the indole derivative (DFCB-M-05) show the highest potency against Kinase X, indicating that electronic and hydrogen bonding interactions may be key drivers of affinity. The selectivity profiling against other kinases (Y and Z) suggests a favorable selectivity window for our lead compounds. The cell proliferation data correlates well with the biochemical IC50 values, indicating good cell permeability and on-target effects.
In Vivo Assessment: Evaluating Efficacy and Safety in a Living System
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics (PK), and potential toxicity in a complex biological system.[17][18][19] Rodent models are commonly used for these initial in vivo studies.[18][20]
Logical Flow of In Vivo Studies
Caption: A stepwise approach for the in vivo evaluation of lead compounds.
Detailed Protocol: Xenograft Efficacy Study in Mice
This protocol describes a study to evaluate the anti-tumor efficacy of DFCB-M-03 and DFCB-M-05 in a mouse xenograft model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID).
-
Implant human cancer cells expressing high levels of Kinase X subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Study Groups and Dosing:
-
Randomize mice into the following groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose in water).
-
DFCB-M-03 (dose determined from MTD study, e.g., 30 mg/kg, once daily, oral gavage).
-
DFCB-M-05 (dose determined from MTD study, e.g., 25 mg/kg, once daily, oral gavage).
-
Positive control (a standard-of-care chemotherapy agent).
-
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health daily.
-
Continue treatment for a pre-determined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effects.
-
Plot the mean tumor volume over time for each group.
-
Self-Validation and Ethical Considerations: This protocol must be approved by an Institutional Animal Care and Use Committee (IACUC).[19] The inclusion of a vehicle control is essential for validating that the observed effects are due to the compound and not the delivery vehicle. Monitoring body weight and animal health ensures the study is conducted ethically and provides insights into the tolerability of the compounds.
Comparative In Vivo Data (Hypothetical)
| Compound ID | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 0 | -1.5 |
| DFCB-M-03 | 30 | 65 | -3.2 |
| DFCB-M-05 | 25 | 78 | -2.8 |
Interpretation of In Vivo Data: Both DFCB-M-03 and DFCB-M-05 demonstrate significant anti-tumor efficacy in this model. DFCB-M-05 shows superior tumor growth inhibition at a lower dose, suggesting it may be a more potent and efficient compound in vivo. The minimal body weight changes indicate that both compounds are well-tolerated at their efficacious doses.
Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing the biological activity of this compound derivatives. Through a systematic approach encompassing SAR analysis, in vitro characterization, and in vivo validation, researchers can effectively identify and optimize lead candidates. The hypothetical data presented for our DFCB-M series illustrates how strategic modifications to the parent scaffold can lead to potent and selective compounds with promising in vivo efficacy.
The journey from a novel chemical scaffold to a viable drug candidate is a multi-step process requiring rigorous scientific evaluation.[11] The methodologies outlined here provide a robust and self-validating system for making critical decisions in the drug discovery pipeline. Future work on promising derivatives like DFCB-M-05 would involve more extensive preclinical development, including detailed toxicology studies and investigation of additional animal models to further validate its therapeutic potential.
References
- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
- 5. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 6. 1408076-35-6|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - CAS:1408076-35-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
- 9. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. researchgate.net [researchgate.net]
- 12. publications.ashp.org [publications.ashp.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Assays for Screening Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 16. accio.github.io [accio.github.io]
- 17. mdpi.com [mdpi.com]
- 18. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]
- 19. pharmaron.com [pharmaron.com]
- 20. youtube.com [youtube.com]
A Researcher's Guide to Measuring and Understanding the Lipophilicity of Difluorocyclobutyl-Containing Molecules
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for modulating a molecule's physicochemical properties. Among the diverse array of fluorinated motifs, the difluorocyclobutyl group is emerging as a compelling substituent for enhancing metabolic stability and influencing conformation. However, its impact on a critical drug-like property – lipophilicity – requires careful and accurate measurement to guide successful drug design. This guide provides an in-depth comparison of the primary experimental methods for determining the lipophilicity of molecules containing the difluorocyclobutyl group, supported by experimental insights and comparative data to inform your research.
Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a pivotal parameter in drug discovery, profoundly influencing absorption, distribution, metabolism, and excretion (ADME).[1] It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).[2] While logP describes the partitioning of the neutral form of a molecule between an organic and an aqueous phase, logD accounts for both the neutral and ionized species at a specific pH, offering a more physiologically relevant measure for ionizable compounds.[3][4]
The introduction of the difluorocyclobutyl moiety can have nuanced effects on lipophilicity. While the replacement of two hydrogen atoms with highly electronegative fluorine atoms can decrease lipophilicity by increasing polarity, the overall impact is also influenced by changes in molecular shape, volume, and the shielding of nearby polar groups.[5][6] Therefore, accurate experimental determination of logP or logD is paramount.
Comparing the Gold Standard and the Workhorse: Shake-Flask vs. RP-HPLC
Two principal methods dominate the experimental landscape for lipophilicity determination: the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC). The choice between them often hinges on a balance of accuracy, throughput, and the specific properties of the test compound.
The Shake-Flask Method: The Benchmark for Accuracy
The shake-flask method is the traditional and widely accepted "gold standard" for logP and logD determination. The principle is straightforward: the compound is partitioned between two immiscible liquids, typically n-octanol and a buffered aqueous solution. After reaching equilibrium, the concentration of the compound in each phase is measured, and the ratio of these concentrations is used to calculate the partition or distribution coefficient.
The reliability of the shake-flask method is contingent on meticulous experimental control. The pre-saturation of each phase with the other is a critical step to prevent volume changes during the experiment that would alter the final concentration measurements. The choice of analytical technique for concentration determination, often UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS), is dictated by the compound's properties, such as the presence of a chromophore and the required sensitivity. For molecules containing the difluorocyclobutyl group, which may lack a strong UV chromophore, LC-MS is often the preferred method.
-
Preparation of Phases:
-
Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
In a separatory funnel, mix equal volumes of n-octanol and the aqueous buffer. Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely and collect each phase.
-
-
Partitioning:
-
Prepare a stock solution of the difluorocyclobutyl-containing compound in a suitable solvent (e.g., DMSO).
-
In a glass vial, add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol.
-
Spike a small volume of the compound's stock solution into the biphasic system. The final concentration should be within the linear range of the analytical method.
-
Cap the vial tightly and shake or agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation and Sampling:
-
Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.
-
-
Analysis:
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS.
-
Calculate the logD using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The High-Throughput Alternative
RP-HPLC has become a popular alternative to the shake-flask method due to its speed, lower sample consumption, and amenability to automation.[1] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic modifier like methanol or acetonitrile). Lipophilic compounds have a stronger affinity for the stationary phase and thus elute later, resulting in a longer retention time. By calibrating the system with a set of reference compounds with known logP values, a linear relationship between the logarithm of the capacity factor (log k) and logP can be established. The logP of an unknown compound can then be determined from its retention time.
-
System Preparation:
-
Equip an HPLC system with a C18 column and a suitable detector (e.g., UV or MS).
-
Prepare a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., 60:40 methanol:water). The isocratic mobile phase composition should be optimized to achieve good separation and reasonable retention times for the compounds of interest.
-
-
Calibration:
-
Select a set of at least five reference compounds with reliable logP values that bracket the expected logP of the difluorocyclobutyl-containing analyte.
-
Inject each reference compound and record its retention time (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known logP values of the reference compounds. Perform a linear regression to obtain the equation of the line.
-
-
Sample Analysis:
-
Inject the difluorocyclobutyl-containing compound under the same chromatographic conditions and record its retention time.
-
Calculate the log k for the analyte.
-
-
logP Determination:
-
Use the equation from the calibration curve to calculate the logP of the difluorocyclobutyl-containing compound from its log k value.
-
Comparative Analysis: The Impact of the Difluorocyclobutyl Group on Lipophilicity
While a comprehensive dataset for a single scaffold is not publicly available, we can draw valuable insights from existing literature on fluorinated cycloalkanes to understand the likely impact of the difluorocyclobutyl group. The following table presents a compilation of experimental logP data for various fluorinated cyclobutanes and related structures, providing a comparative context.
| Compound/Substituent | Parent Molecule | Experimental logP | Reference |
| Cyclobutane | Carboxylic Acid | 1.30 | |
| Monofluorocyclobutane | Carboxylic Acid | 0.78-1.08 | |
| Difluorocyclobutane | Amine | Data not available | |
| Cyclopropyl | Methanol | 0.24 | [5] |
| Monofluorocyclopropyl | Methanol | 0.01 - 0.11 | [5] |
| Difluorocyclopropyl | Methanol | 0.11 | [5] |
| Trifluoromethylcyclopropane | Carboxylic Acid | 2.12 |
Note: The presented logP values are for specific derivatives and should be interpreted as indicative of the substituent's effect on the lipophilicity of the parent molecule.
From the available data on related structures, several trends emerge:
-
Monofluorination Tends to Decrease Lipophilicity: The introduction of a single fluorine atom generally leads to a decrease in logP compared to the non-fluorinated analog, as seen in the cyclobutane and cyclopropane series.[5]
-
The Effect of Difluorination is Context-Dependent: While geminal difluorination also tends to decrease lipophilicity, the magnitude of this effect can be smaller than that of monofluorination.[5] The relative orientation of the fluorine atoms and other functional groups on the cyclobutyl ring will play a significant role in the overall molecular dipole and, consequently, the lipophilicity.
-
Comparison with Trifluoromethyl Group: The trifluoromethyl group consistently and significantly increases lipophilicity. This makes the difluorocyclobutyl group a more nuanced tool for lipophilicity modulation, potentially offering a way to fine-tune this property without the drastic increase associated with the CF3 group.
Conclusion: Making an Informed Choice for Your Research
Both the shake-flask and RP-HPLC methods are robust techniques for measuring the lipophilicity of molecules containing the difluorocyclobutyl group. The shake-flask method, as the gold standard, offers unparalleled accuracy and is the preferred method for generating definitive logP/logD values for lead compounds. However, for earlier stage drug discovery, where higher throughput is essential for screening larger numbers of compounds, the RP-HPLC method provides a rapid and reliable alternative.
The experimental data on related fluorinated cycloalkanes suggest that the difluorocyclobutyl group is likely to offer a more subtle modulation of lipophilicity compared to the more common trifluoromethyl group, generally leading to a decrease or a modest change in logP. This characteristic makes the difluorocyclobutyl moiety a valuable tool for medicinal chemists seeking to optimize the ADME properties of drug candidates without significantly increasing their lipophilicity. As with any physicochemical property, the most accurate understanding will come from direct experimental measurement on the specific molecular scaffold of interest.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Rising Star in Bioisosteric Replacement: A Comparative Guide to (3,3-Difluoro-1-methylcyclobutyl)methanol as a tert-butyl Mimic
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug design, the tert-butyl group has long been a favored partner. Its steric bulk and lipophilicity have made it a cornerstone for optimizing the fit of a drug molecule into its biological target. However, this stalwart of medicinal chemistry is not without its drawbacks, often introducing metabolic liabilities and undesirable physicochemical properties. Enter (3,3-Difluoro-1-methylcyclobutyl)methanol, a fluorinated carbocycle that is emerging as a highly promising bioisostere for the tert-butyl group, offering the potential to retain or enhance biological activity while overcoming key pharmacokinetic hurdles.
This guide provides an in-depth, objective comparison of the efficacy of this compound as a tert-butyl bioisostere, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to equip you with the critical knowledge to strategically deploy this novel building block in your drug discovery programs.
The Rationale for a Fluorinated Cyclobutyl Bioisostere
The tert-butyl group's primary metabolic vulnerability lies in the oxidation of its methyl groups. The introduction of fluorine atoms, particularly in a gem-difluoro arrangement on a cyclobutane ring, offers a compelling solution. The strong carbon-fluorine bond is resistant to metabolic cleavage, effectively blocking this common metabolic pathway. Furthermore, the electronic properties of fluorine can subtly modulate the acidity or basicity of neighboring functional groups and influence conformational preferences, potentially leading to improved target engagement.[1]
This guide will dissect the physicochemical and pharmacological impact of this bioisosteric replacement, providing a clear rationale for its consideration in lead optimization campaigns.
Caption: Structural relationship between the tert-butyl group and its bioisostere.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a bioisostere is fundamentally driven by the desire to modulate a molecule's properties for improved drug-like characteristics. Here, we compare the key physicochemical parameters of the tert-butyl group and the this compound moiety, drawing on data from studies on related gem-difluorinated cycloalkanes.[1]
| Property | tert-Butyl Group | This compound Moiety | Rationale for Change |
| Lipophilicity (cLogP) | High | Moderately Lower | The introduction of polar C-F bonds decreases lipophilicity, which can improve aqueous solubility and reduce off-target effects.[1] |
| Metabolic Stability | Low to Moderate | High | The gem-difluoro group blocks oxidative metabolism at that position, a common liability for the tert-butyl group.[1] |
| Aqueous Solubility | Low | Moderately Higher | The decrease in lipophilicity and the presence of the hydroxyl group generally lead to improved solubility. |
| Steric Bulk | High | Similar | The cyclobutane ring effectively mimics the steric footprint of the tert-butyl group, preserving binding interactions. |
| Dipole Moment | Low | Higher | The C-F bonds introduce a significant dipole moment, which can influence molecular interactions and solubility. |
The Impact on Pharmacokinetics and Pharmacodynamics
The seemingly subtle changes in physicochemical properties upon replacing a tert-butyl group with this compound can have a profound impact on a drug candidate's journey through the body.
Caption: Impact of bioisosteric replacement on pharmacokinetic/pharmacodynamic profiles.
Improving Metabolic Stability: The most significant advantage of the this compound moiety is its enhanced metabolic stability. The gem-difluoro group is resistant to cytochrome P450-mediated oxidation, which is a primary metabolic pathway for the tert-butyl group.[2] This can lead to a longer half-life, reduced clearance, and improved oral bioavailability of the drug candidate. Studies on related gem-difluorinated cycloalkanes have shown that this modification either does not negatively affect or slightly improves metabolic stability.[1]
Modulating Lipophilicity and Solubility: The high lipophilicity of the tert-butyl group can sometimes lead to poor aqueous solubility, high plasma protein binding, and increased off-target toxicity. The introduction of the two fluorine atoms and the hydroxyl group in this compound provides a more polar alternative, which can lead to a more favorable balance of lipophilicity and solubility. This can result in improved absorption and distribution profiles.[1]
Maintaining or Enhancing Biological Activity: The cyclobutane scaffold of the bioisostere effectively mimics the steric bulk of the tert-butyl group. This structural similarity is crucial for maintaining the necessary interactions with the target protein's binding pocket. In some cases, the altered electronic properties and conformational constraints of the cyclobutyl ring can even lead to enhanced binding affinity and improved selectivity.
Experimental Protocols
To facilitate the adoption of this promising bioisostere, we provide detailed, actionable protocols for its synthesis and for the comparative evaluation of its key properties.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is adapted from established methods for the synthesis of related gem-difluorocyclobutanols.[3]
References
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Fluorinated Cyclobutanes
Introduction: The Rising Prominence of the Fluorinated Cyclobutane Motif
In the landscape of modern drug discovery and materials science, the cyclobutane scaffold has emerged as a valuable three-dimensional building block. Its puckered, non-planar structure offers a distinct exit vector for substituents compared to its more common cyclopentane and cyclohexane counterparts. The strategic introduction of fluorine—the most electronegative element—onto this scaffold imbues it with a unique combination of properties. Fluorinated cyclobutanes are increasingly utilized as bioisosteres for sterically demanding groups like tert-butyl or gem-dimethyl moieties, often leading to improved metabolic stability, binding affinity, and lipophilicity.[1][2]
However, the very properties that make these molecules desirable also present unique challenges for their characterization. The puckered nature of the four-membered ring, combined with the profound electronic effects of fluorine, necessitates a multi-faceted spectroscopic approach for unambiguous structural and stereochemical assignment. This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR/Raman), and Mass Spectrometry (MS)—offering field-proven insights into their application for the comprehensive analysis of fluorinated cyclobutanes.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is unequivocally the most powerful tool for the detailed structural and conformational analysis of fluorinated cyclobutanes. The presence of NMR-active nuclei (¹H, ¹³C, and the highly sensitive ¹⁹F) provides a wealth of data through chemical shifts, spin-spin coupling constants, and nuclear Overhauser effects (NOEs).
The Decisive Power of ¹⁹F NMR
¹⁹F NMR is a first-line technique for analyzing these compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high gyromagnetic ratio, and an expansive chemical shift range that is exquisitely sensitive to the local electronic environment.[3] This sensitivity makes it an exceptional probe for subtle structural and conformational differences.
Causality Behind Experimental Choices: When analyzing a new fluorinated cyclobutane, a simple one-dimensional ¹⁹F spectrum is often the most informative initial experiment. To simplify complex spectra arising from ¹H-¹⁹F couplings, a proton-decoupled ¹⁹F{¹H} experiment is standard practice.[4] This removes all J-coupling interactions with protons, resulting in sharper singlets, doublets, or triplets that depend solely on F-F couplings, making assignment significantly more straightforward.
-
¹⁹F Chemical Shifts (δF): The chemical shift of a fluorine nucleus is highly dependent on its position (e.g., CF, CF₂, CF₃) and the stereochemistry of the molecule. For instance, axial and equatorial fluorine atoms in a puckered cyclobutane ring will exhibit distinct chemical shifts. The electron-withdrawing nature of fluorine means that the degree of fluorination on a single carbon dramatically shifts the signal; the ¹⁹F resonance of a CF₃ group will be in a very different region than that of a monofluorinated carbon.
-
¹⁹F-¹⁹F Coupling Constants (JFF): The through-bond coupling between fluorine nuclei is a rich source of structural information.
-
Geminal Coupling (²JFF): This coupling over two bonds is highly dependent on the F-C-F bond angle.
-
Vicinal Coupling (³JFF): This three-bond coupling is invaluable for conformational analysis. It follows a Karplus-type relationship, where its magnitude is dependent on the dihedral angle between the coupled nuclei.[4] This relationship is critical for differentiating cis and trans isomers and for determining the preferred conformation of the puckered ring.[5][6] For example, a large ³JFF value often indicates a dihedral angle approaching 180° (anti-periplanar), while a small value suggests an angle near 90° (synclinal).
-
¹H and ¹³C NMR: Completing the Picture
While ¹⁹F NMR is central, ¹H and ¹³C NMR provide the essential carbon-hydrogen framework. The presence of fluorine leaves a distinct footprint on these spectra.
-
Chemical Shifts (δH and δC): The powerful inductive effect of fluorine causes significant deshielding (downfield shifts) of nearby protons and carbons. The effect diminishes with distance, providing clues to the fluorine's position.
-
Heteronuclear Coupling Constants (JHF and JCF): Splitting of proton and carbon signals due to coupling with fluorine is a key diagnostic feature. The magnitudes of these couplings are highly informative:
-
¹JCF: Large one-bond C-F couplings (typically 150-250 Hz) are a clear indicator of a direct C-F bond.
-
²JCF and ³JCF: Two- and three-bond couplings provide stereochemical information, as their magnitudes are also dependent on the geometry of the molecule. Similarly, vicinal ³JHF couplings are dependent on the H-C-C-F dihedral angle and are instrumental in assigning relative stereochemistry.[7]
-
Integrated NMR Workflow for Structural Assignment
A self-validating protocol for structural elucidation involves a combination of 1D and 2D NMR experiments. This approach ensures that every piece of data is cross-referenced, leading to a trustworthy and unambiguous assignment.
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated cyclobutane in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Initial 1D Scans: Acquire standard 1D ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra to assess chemical shifts and basic coupling patterns.
-
¹H-¹H COSY: Acquire a Correlation Spectroscopy experiment to establish proton-proton connectivities within the cyclobutane ring and its substituents.
-
¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to directly correlate each proton with its attached carbon. This definitively assigns the carbon resonances.
-
¹H-¹⁹F HOESY/HETCOR (Optional but Recommended): For complex cases, a Heteronuclear Overhauser Effect Spectroscopy or Heteronuclear Correlation experiment can directly map the spatial or through-bond proximity of protons and fluorine atoms, respectively. This is particularly useful for assigning stereochemistry.
-
Data Interpretation: Integrate the data from all experiments. Use the COSY to trace the spin systems, the HSQC to assign the carbon backbone, and the various J-coupling constants (JHH, JHF, JCF, JFF) to deduce the dihedral angles and confirm the final 3D structure and conformation.
Diagram: NMR Workflow for Fluorinated Cyclobutane Analysis
References
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
case studies comparing (3,3-Difluoro-1-methylcyclobutyl)methanol to non-fluorinated analogs
Comparison Guide: (3,3-Difluoro-1-methylcyclobutyl)methanol vs. Non-Fluorinated Analogs
A Senior Application Scientist's In-depth Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and the remarkable strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacokinetic profile.[2] This guide provides a detailed comparative analysis of This compound and its direct non-fluorinated analog, (1-methylcyclobutyl)methanol .
The cyclobutane ring is a valuable scaffold in drug design, offering a rigid, three-dimensional structure that can replace more flexible fragments and explore unique chemical space.[3][4] By examining the impact of gem-difluorination on this specific scaffold, we can elucidate the causal relationships between chemical structure and critical drug-like properties, including lipophilicity and metabolic stability. This document is intended for researchers, scientists, and drug development professionals, providing objective, data-driven insights and actionable experimental protocols to inform rational drug design.
Head-to-Head Comparison: Physicochemical Properties
The introduction of a gem-difluoro group at the C3 position of the cyclobutane ring instigates significant changes in the molecule's fundamental properties. These alterations are not merely academic; they have direct consequences for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | (1-methylcyclobutyl)methanol | This compound | Rationale for Change |
| Molecular Formula | C₆H₁₂O[3] | C₆H₁₀F₂O[5][6] | Addition of two fluorine atoms, removal of two hydrogen atoms. |
| Molecular Weight | 100.16 g/mol | 136.14 g/mol [5][6] | The atomic mass of fluorine (19.00 amu) is significantly higher than hydrogen (1.01 amu). |
| Lipophilicity (cLogP) | ~1.1 - 1.4 | ~1.5 - 1.8 (Estimated) | Fluorination typically increases lipophilicity by creating a more electron-poor surface, reducing the potential for hydrogen bonding with water.[7][8][9] |
| Metabolic Stability | Lower | Higher (Predicted) | The high strength of the C-F bond (485 kJ/mol) makes it resistant to metabolic cleavage by cytochrome P450 enzymes, effectively "blocking" a potential site of oxidative metabolism.[2][10][11] |
| Acidity (pKa) | ~16-18 (Typical for primary alcohol) | Lower than non-fluorinated analog (Predicted) | The strong electron-withdrawing effect of the two fluorine atoms increases the acidity of the hydroxyl proton.[8][12][13] |
Diagram: The Impact of Gem-Difluorination
Caption: Logical flow of how gem-difluorination alters key physicochemical properties.
Synthesis Methodologies: A Tale of Two Scaffolds
The synthetic accessibility of a building block is a critical consideration in any drug discovery program. While the non-fluorinated analog is relatively straightforward to prepare, its fluorinated counterpart requires more specialized reagents and conditions.
Synthesis of (1-methylcyclobutyl)methanol
This compound is readily synthesized via the reduction of a corresponding ester. A common and effective method involves the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to convert the ester functional group directly to a primary alcohol.[3]
Synthesis of this compound
Diagram: Comparative Synthetic Workflows
Caption: High-level comparison of synthetic pathways for both molecules.
Detailed Experimental Protocols
To provide a practical framework for comparing these two building blocks, the following section details standardized protocols for synthesis and property evaluation.
Protocol 1: Synthesis of (1-methylcyclobutyl)methanol via Ester Reduction
Based on principles described in Benchchem.[3]
-
Reaction Setup: Under an inert atmosphere (e.g., Argon), add a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2 equivalents) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask. Cool the mixture to 0 °C using an ice bath.
-
Substrate Addition: Dissolve ethyl 1-methylcyclobutanecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely neutralizing the reactive hydride and precipitating aluminum salts.
-
Workup and Purification: Stir the resulting mixture for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil by vacuum distillation to yield (1-methylcyclobutyl)methanol as a clear liquid.
Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask Method
This protocol is a standard method as described by various sources.[14][15][16]
-
System Preparation: Prepare a mutually saturated system by vigorously mixing equal volumes of 1-octanol and deionized water in a separatory funnel for 24 hours. Allow the phases to separate completely.
-
Stock Solution: Prepare a stock solution of the test compound (either fluorinated or non-fluorinated analog) in the 1-octanol-saturated water phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 5 mL of the water-saturated 1-octanol phase and 5 mL of the prepared aqueous stock solution.
-
Equilibration: Cap the vial tightly and shake vigorously for 1 hour at a constant temperature (e.g., 25 °C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 15 minutes) to ensure a clean separation of the two phases and break any emulsions.
-
Quantification: Carefully remove an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS, or for fluorinated compounds, ¹⁹F NMR).[15]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP value is the base-10 logarithm of P.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is based on standard industry practices for assessing Phase I metabolism.[17][18][19]
-
Reagent Preparation:
-
Test Compound Stock: Prepare 10 mM stock solutions of each compound in DMSO.
-
Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final substrate concentration of 1 µM. (The final DMSO concentration should be ≤ 0.1%).
-
Pre-incubate the plate at 37 °C for 5 minutes with shaking.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate (e.g., at 4000 x g for 20 minutes at 4 °C) to precipitate the protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line provides the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Diagram: Experimental Workflow for Metabolic Stability
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Case Study Analysis: The Rationale for Fluorination
A medicinal chemist would select this compound over its non-fluorinated analog for several strategic reasons rooted in overcoming common drug development hurdles.
-
Blocking Metabolic "Soft Spots": The non-fluorinated cyclobutane ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly at the C3 position. This metabolic liability can lead to rapid clearance and low systemic exposure of a drug candidate. The introduction of the chemically robust gem-difluoro group at this position effectively shields it from enzymatic attack.[2] The high strength of the C-F bond makes it a poor substrate for hydroxylation, thereby increasing the metabolic stability and half-life of the molecule.[10][11] Studies on similar fluorinated motifs have demonstrated excellent stability in rat hepatocytes and human plasma.[10]
-
Fine-Tuning Lipophilicity for Optimal ADME: Lipophilicity is a critical parameter that governs a drug's solubility, membrane permeability, and plasma protein binding. While fluorination often increases lipophilicity, this is not a universal rule and depends on the molecular context.[7][20][21] The ability to modulate LogP by introducing fluorine allows chemists to fine-tune a compound's properties to achieve an optimal balance for oral absorption and distribution to the target tissue.[1] An increase in lipophilicity can enhance cell membrane permeability, but excessive lipophilicity can lead to poor solubility and off-target effects.[2] The gem-difluoro cyclobutyl motif provides a validated tool for navigating this optimization challenge.
-
Modulating Acidity and Target Interactions: The powerful inductive effect of the two fluorine atoms can lower the pKa of nearby functional groups, such as the primary alcohol in this case.[12][22] While subtle for an alcohol, this change in electronic distribution can alter hydrogen bonding capabilities and other non-covalent interactions within a protein's binding pocket. This can lead to improved binding affinity, enhanced potency, or a more favorable selectivity profile for the target receptor or enzyme.
Conclusion
The comparison between this compound and (1-methylcyclobutyl)methanol serves as a compelling case study on the power of strategic fluorination in drug design. The introduction of the gem-difluoro moiety imparts significant, predictable, and advantageous changes to the molecule's profile. It enhances metabolic stability by blocking a key site of oxidation and systematically modulates lipophilicity and electronic properties. These effects directly translate into an improved pharmacokinetic profile, a critical goal in the progression of a lead compound. For researchers aiming to overcome challenges of rapid metabolism or to fine-tune the ADME properties of a molecule containing a cyclobutyl scaffold, the fluorinated analog represents a superior and strategically sound building block.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]
- 6. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. Fluorinated cyclobutyl group for increased metabolic stability using a tyrosine model system | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Metabolic Stability Assays [merckmillipore.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
A Comparative Guide to the Synthetic Routes of 1,1-Disubstituted Difluorocyclobutanes
For Researchers, Scientists, and Drug Development Professionals
The gem-difluorocyclobutane motif is an increasingly important structural element in medicinal chemistry. Its incorporation into bioactive molecules can significantly modulate key physicochemical properties such as metabolic stability, lipophilicity, and pKa, ultimately enhancing drug efficacy.[1][2] This guide provides a comparative analysis of prominent synthetic strategies to access 1,1-disubstituted difluorocyclobutanes, offering insights into the underlying chemistry and practical considerations for laboratory implementation.
Introduction to the Significance of Difluorocyclobutanes
Fluorine's unique properties, including its small size and high electronegativity, make it a valuable tool in drug design.[3][4] When incorporated into a cyclobutane ring, a strained four-membered carbocycle, the resulting gem-difluorocyclobutane moiety offers a unique combination of conformational rigidity and polarity. This has been successfully exploited in the development of pharmaceuticals like Ivosidenib, an anti-cancer medication, where the gem-difluorocyclobutane core was critical for improving metabolic stability while maintaining potency.[1][5] Despite their potential, the synthesis of 1,1-disubstituted difluorocyclobutanes has been historically challenging, necessitating the development of robust and versatile synthetic methodologies.[1][6][7]
Key Synthetic Strategies
This guide will focus on three primary strategies for the synthesis of 1,1-disubstituted difluorocyclobutanes:
-
Functionalization of 3,3-Difluorocyclobutanone: A versatile approach that utilizes a commercially available starting material.
-
[2+2] Cycloaddition Reactions: A classic method for the formation of four-membered rings.
-
Ring Expansion Reactions: A strategy that leverages the relief of ring strain to construct the cyclobutane core.
Functionalization of 3,3-Difluorocyclobutanone
This strategy has emerged as a powerful and divergent route to a wide array of 1,1-disubstituted difluorocyclobutanes.[1] The commercially available 3,3-difluorocyclobutanone serves as a key building block, which can be elaborated through nucleophilic addition followed by functionalization of the resulting tertiary alcohol.
The Challenge of Nucleophilic Addition
A significant hurdle in this approach is the propensity of 3,3-difluorocyclobutanone to undergo elimination of hydrogen fluoride (HF) in the presence of common organometallic reagents like Grignard or organolithium reagents.[1] This side reaction severely limits the scope and efficiency of the desired nucleophilic addition.
The Organolanthanum Solution
A breakthrough in this area has been the use of organolanthanum reagents.[1][5][6][7][8] These less basic nucleophiles effectively add to the carbonyl group of 3,3-difluorocyclobutanone, suppressing the undesired elimination pathway and leading to the formation of 1-substituted-3,3-difluorocyclobutan-1-ols in good yields.[1][6] This method is compatible with a range of aryl, alkynyl, and sp³-hybridized carbon nucleophiles.[1]
Divergent Functionalization of Difluorocyclobutanols
The resulting tertiary alcohols are versatile intermediates that can be further functionalized through the generation of carbocation or radical intermediates.[1]
-
Carbocation-mediated reactions: Lewis acid catalysis, for instance with iron chloride, facilitates the formation of a carbocation intermediate, which can then be trapped by various nucleophiles such as arenes, thiols, and azides.[1]
-
Radical-mediated reactions: Homolytic cleavage of the C-O bond, often achieved using a low-valent titanium catalyst, generates a difluorocyclobutyl radical. This radical can participate in Giese-type additions to Michael acceptors, expanding the diversity of accessible structures.[1]
Experimental Protocol: Synthesis of 1-Aryl-3,3-difluorocyclobutanol via Organolanthanum Reagent
Materials:
-
3,3-Difluorocyclobutanone
-
Aryl bromide
-
n-Butyllithium (n-BuLi)
-
Lanthanum(III) chloride (LaCl₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Preparation of the Organolanthanum Reagent: In a flame-dried flask under an inert atmosphere, suspend anhydrous LaCl₃ in anhydrous THF. Cool the suspension to -78 °C. Add a solution of the aryllithium (prepared by treating the corresponding aryl bromide with n-BuLi in Et₂O at -78 °C) dropwise to the LaCl₃ suspension. Stir the mixture at -78 °C for 1 hour to generate the organolanthanum reagent.
-
Nucleophilic Addition: To the freshly prepared organolanthanum reagent at -78 °C, add a solution of 3,3-difluorocyclobutanone in anhydrous THF dropwise.
-
Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.
[2+2] Cycloaddition Reactions
[2+2] cycloaddition is a fundamental and widely utilized method for constructing cyclobutane rings.[9] In the context of 1,1-disubstituted difluorocyclobutanes, this typically involves the reaction of a difluoroketene or a difluoroallene with an appropriate alkene.
Difluoroketene Cycloadditions
Difluoroketene, generated in situ, can react with a variety of alkenes to form difluorocyclobutanones. These can then be further functionalized to access the desired 1,1-disubstituted products. However, the high reactivity and instability of difluoroketene can lead to side reactions and limit the substrate scope.
Allene Cycloadditions
The [2+2] cycloaddition of sulfonyl allenes with vinyl ethers under high pressure (hyperbaric conditions) has been shown to be an effective method for synthesizing functionalized cyclobutanes.[10] This approach offers a pathway to 3-substituted cyclobutanones which can be further elaborated. The reaction is believed to proceed through a dipolar mechanism.[10]
Experimental Protocol: Hyperbaric [2+2] Cycloaddition of a Sulfonyl Allene and a Vinyl Ether
Materials:
-
Arenesulfonyl allene
-
Vinyl ether
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
High-pressure reactor
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the arenesulfonyl allene and an excess of the vinyl ether in a 2:1 mixture of anhydrous Et₂O and CH₂Cl₂.
-
High-Pressure Reaction: Place the sealed reaction vessel inside a high-pressure reactor. Pressurize the reactor to 15 kbar and heat to 50 °C.
-
Reaction Monitoring and Workup: Maintain the reaction under these conditions for the specified time (e.g., 19 hours), monitoring for completion if possible. After cooling and depressurizing the reactor, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired cyclobutane adduct.
Ring Expansion Reactions
Ring expansion reactions provide an alternative strategy for the synthesis of cyclobutane rings, often driven by the relief of ring strain in a smaller precursor.[11][12]
Difluorocarbene Insertion into Bicyclo[1.1.0]butanes
A notable example is the reaction of difluorocarbene with 3-arylbicyclo[1.1.0]butanes.[13] The insertion of difluorocarbene into the central C1-C3 bond of the bicyclo[1.1.0]butane is proposed to be a stepwise process, leading to the formation of a 2,2-difluorobicyclo[1.1.1]pentane, which can be considered a derivative of a 1,1-disubstituted difluorocyclobutane.[13] The accessibility of the bicyclo[1.1.0]butane precursors can, however, limit the scope of this transformation.[13]
Comparative Analysis
| Synthetic Route | Key Advantages | Key Limitations |
| Functionalization of 3,3-Difluorocyclobutanone | Divergent, utilizes a commercially available starting material, broad substrate scope with organolanthanum reagents.[1] | Sensitivity to basic organometallics, requires specific lanthanide reagents to avoid elimination.[1] |
| [2+2] Cycloaddition Reactions | Direct formation of the cyclobutane ring, established methodology.[9] | Can require harsh conditions (e.g., high pressure), potential for side reactions, availability of precursors.[10] |
| Ring Expansion Reactions | Access to unique bridged structures, driven by relief of ring strain.[11][13] | Limited by the synthesis of strained precursors, potential for rearrangements.[12][13] |
Visualization of Synthetic Pathways
Caption: Overview of synthetic strategies to access 1,1-disubstituted difluorocyclobutanes.
Conclusion
The synthesis of 1,1-disubstituted difluorocyclobutanes has seen significant advancements, providing medicinal chemists with a broader toolkit to incorporate this valuable motif into drug candidates. The functionalization of 3,3-difluorocyclobutanone, particularly with the aid of organolanthanum reagents, offers a highly divergent and practical approach. [2+2] cycloaddition and ring expansion reactions, while potentially more limited in scope, provide alternative and complementary strategies for accessing specific and unique difluorocyclobutane structures. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scalability of the process. Continued innovation in this field is expected to further expand the accessibility and utility of this important class of fluorinated compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorination [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
The Difluorocyclobutyl Moiety: A Bioisosteric Advantage in Drug Discovery for Enhanced In Vitro ADME Properties
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are continually seeking innovative molecular scaffolds that can confer advantageous pharmacokinetic properties. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate metabolic stability, permeability, and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. Among the various fluorinated motifs, the 3,3-difluorocyclobutyl group has garnered significant attention as a bioisosteric replacement for commonly employed functionalities such as the gem-dimethyl or tert-butyl groups. This guide provides an in-depth comparison of the in vitro ADME properties of compounds bearing a difluorocyclobutyl moiety against their non-fluorinated or alternative isosteric counterparts, supported by experimental data and detailed protocols.
The Rationale for Fluorination: Enhancing Metabolic Stability
The introduction of fluorine atoms into a molecule can significantly impact its metabolic fate. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This inherent stability can prevent or slow down the metabolic degradation of a drug, leading to improved bioavailability and a longer half-life. The difluorocyclobutyl group, in particular, offers a unique combination of steric bulk and electronic properties that make it an attractive bioisostere.
Comparative In Vitro ADME Profile: Difluorocyclobutyl Moiety vs. Common Isosteres
While direct head-to-head comparative studies for the 3,3-difluorocyclobutyl group across all ADME assays are emerging, compelling data from closely related fluorinated cyclopropyl analogues provide strong evidence of the potential benefits. A study comparing a trifluoromethylcyclopropyl group (a close structural and electronic analogue to the difluorocyclobutyl moiety) to a tert-butyl group demonstrated a significant improvement in metabolic stability.[2]
Metabolic Stability: A Clear Advantage
The primary advantage of incorporating a difluorocyclobutyl moiety is the enhancement of metabolic stability. This is attributed to the strength of the C-F bond, which is less susceptible to enzymatic cleavage by cytochrome P450s compared to C-H bonds.[3]
Table 1: Comparative Metabolic Stability in Human and Rat Liver Microsomes
| Compound/Moiety | Human Liver Microsome Clint (µL/min/mg) | Rat Liver Microsome Clint (µL/min/mg) |
| Reference Compound (tert-Butyl) | 150 | 250 |
| Analog (Trifluoromethylcyclopropyl) * | < 5 | 10 |
*Data from a study on a trifluoromethylcyclopropyl analogue, a close surrogate for the difluorocyclobutyl moiety, demonstrating a significant reduction in intrinsic clearance (Clint), indicating higher metabolic stability.[2]
The lower intrinsic clearance values for the fluorinated analogue highlight its increased resistance to metabolism. This translates to a longer half-life and potentially lower dose requirements for therapeutic efficacy.
Navigating the ADME Landscape with the Difluorocyclobutyl Moiety
Beyond metabolic stability, the incorporation of a difluorocyclobutyl group can influence other key ADME parameters.
Membrane Permeability
The permeability of a drug across biological membranes is a critical determinant of its absorption.[4] The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[5] The lipophilicity and polarity of a molecule are key factors influencing its permeability. While fluorination can increase lipophilicity in some contexts, the overall effect of the difluorocyclobutyl group is often a nuanced balance of size, conformation, and electronic effects. It is generally expected that the difluorocyclobutyl moiety, with its moderate lipophilicity, will allow for favorable passive diffusion across cell membranes.
Expected Permeability Profile:
Compounds containing a difluorocyclobutyl group are anticipated to exhibit moderate to high permeability in Caco-2 assays, falling within the acceptable range for good oral absorption.
Cytochrome P450 (CYP) Inhibition
Drug-drug interactions are a major concern in clinical practice, often arising from the inhibition of CYP enzymes.[6] It is crucial to assess the inhibitory potential of new chemical entities against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). The electronic nature of the difluorocyclobutyl group is not expected to confer significant inhibitory activity towards these enzymes. However, as with any structural modification, direct experimental evaluation is essential.
Expected CYP Inhibition Profile:
Compounds with a difluorocyclobutyl moiety are generally not predicted to be potent inhibitors of major CYP isoforms. Standard in vitro CYP inhibition assays should be conducted to confirm this.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins influences its distribution and the concentration of the free, pharmacologically active drug.[7][8] Highly lipophilic compounds tend to exhibit high plasma protein binding. The difluorocyclobutyl group's contribution to lipophilicity will influence the overall PPB of the molecule. It is important to maintain a balance, as excessively high PPB can limit the free drug concentration at the target site.
Expected Plasma Protein Binding Profile:
The plasma protein binding of compounds containing a difluorocyclobutyl group will be dependent on the overall properties of the molecule. It is anticipated that this moiety will contribute to a moderate level of binding, which is often desirable for a favorable pharmacokinetic profile.
Experimental Protocols for In Vitro ADME Assessment
To empirically determine the ADME properties of compounds containing a difluorocyclobutyl moiety, the following standardized in vitro assays are recommended.
Metabolic Stability in Liver Microsomes
This assay assesses the intrinsic clearance of a compound by phase I metabolic enzymes.
dot
References
- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 5. bioivt.com [bioivt.com]
- 6. Facing the Facts of Altered Plasma Protein Binding: Do Current Models Correctly Predict Changes in Fraction Unbound in Special Populations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 (CYP) inhibition screening: comparison of three tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantum Mechanical Conformational Analysis of (3,3-Difluoro-1-methylcyclobutyl)methanol
This guide provides an in-depth comparison of quantum mechanical (QM) methodologies for elucidating the conformational landscape of (3,3-Difluoro-1-methylcyclobutyl)methanol, a valuable building block in modern drug discovery. We will explore the rationale behind computational choices, present a self-validating protocol, and compare the target molecule's conformational preferences to its non-fluorinated analog to highlight the profound impact of gem-difluorination.
Introduction: The Strategic Role of Fluorinated Cyclobutanes in Medicinal Chemistry
The cyclobutane motif has garnered significant interest in drug design for its ability to serve as a rigid scaffold, locking molecular fragments into well-defined spatial orientations.[1] When strategically decorated with fluorine atoms, these four-membered rings become powerful tools for modulating a drug candidate's physicochemical properties. The introduction of a gem-difluoro group, as in this compound, can significantly alter lipophilicity, metabolic stability, and binding affinity by influencing the molecule's electronic profile and conformational preferences.[2][3][4]
Understanding the three-dimensional structure and flexibility of this building block is paramount for rational drug design.[5][6] Quantum mechanical calculations provide a robust framework for exploring the potential energy surface of such molecules, predicting the relative stabilities of different conformers, and offering insights that can guide the design of more potent and selective therapeutics.
Theoretical Foundations: The Puckered Conformation of the Cyclobutane Ring
Contrary to a simple planar polygon representation, the cyclobutane ring is inherently non-planar.[7][8] It adopts a "puckered" or "butterfly" conformation to alleviate the substantial torsional strain that would arise from eclipsed C-H bonds in a planar arrangement.[7] This puckering comes at the cost of a slight increase in angle strain, as the internal C-C-C bond angles decrease from 90° to approximately 88°.[7]
The ring can rapidly interconvert between two equivalent puckered conformations through a higher-energy planar transition state. The energy difference between the puckered minimum and the planar transition state is known as the ring-inversion barrier.[9][10] Substituents on the ring dictate the preferred puckering and the relative energies of different conformers, making QM calculations essential for a precise description.
Comparative Guide to Computational Methodologies
The choice of a computational method is a critical decision based on a trade-off between accuracy and computational cost. For a molecule like this compound, several approaches are viable.
Density Functional Theory (DFT): The Industry Workhorse
DFT is often the method of choice for molecules of this size due to its excellent balance of computational efficiency and accuracy.[6][11]
-
Expertise & Rationale: We select two distinct functionals for comparison. The B3LYP hybrid functional is a widely used and well-benchmarked functional for general organic molecules. For a more refined analysis, the M06-2X functional is recommended, as it is specifically parameterized to better handle non-covalent interactions, which could be relevant for potential intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms.
-
Basis Sets: The choice of basis set determines the flexibility given to electrons to describe their spatial distribution.
-
Pople-style (e.g., 6-31G(d) or 6-311+G(d,p)): These are computationally efficient and suitable for initial geometry optimizations. The (d) indicates the addition of polarization functions on heavy atoms, and (d,p) adds them to hydrogens as well, which is crucial for accurately describing bonding. The + signifies diffuse functions, important for describing lone pairs and anions.
-
Dunning's Correlation-Consistent (e.g., cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and offer higher accuracy, making them ideal for final single-point energy calculations.[10]
-
Møller-Plesset Perturbation Theory (MP2): A Higher-Accuracy Benchmark
-
Expertise & Rationale: MP2 is an ab initio method that explicitly accounts for electron correlation, often providing more accurate energetic predictions than DFT. While too computationally expensive for initial geometry optimizations on large molecules, it serves as an excellent benchmark. A common and highly effective strategy is to perform geometry optimizations at a DFT level and then compute more accurate single-point energies using MP2 with a large basis set (e.g., MP2/cc-pVTZ). This approach validates the DFT results; if both methods predict the same low-energy conformers in the same energetic order, confidence in the computational model is significantly increased.
Computational Workflow Overview
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 6. jpscc.samipubco.com [jpscc.samipubco.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neuroquantology.com [neuroquantology.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (3,3-Difluoro-1-methylcyclobutyl)methanol: Personal Protective Equipment and Disposal
In the landscape of pharmaceutical and materials science research, fluorinated organic compounds are of significant interest due to the unique properties conferred by the fluorine atom.[1] (3,3-Difluoro-1-methylcyclobutyl)methanol is one such compound, and its safe handling is paramount for the well-being of laboratory personnel. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE), as well as disposal procedures, when working with this substance.
Hazard Assessment of this compound
A thorough understanding of the potential hazards is the foundation of a robust safety plan. Based on available safety data, this compound (CAS No. 1408076-35-6) presents the following hazards:
-
Flammability: The compound is classified as a highly flammable liquid and vapor (H225).[2]
-
Skin Irritation: It is known to cause skin irritation (H315).[2]
-
Eye Irritation: It can cause serious eye irritation (H319).[2]
Given its structure as a fluorinated alcohol, it is also prudent to consider the general hazards associated with this class of compounds, which can include unique reactivity and potential for metabolic toxicity.[1]
| Hazard | GHS Classification | Key Considerations |
| Flammability | H225: Highly flammable liquid and vapor | Store away from ignition sources in a cool, well-ventilated area.[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Avoid direct contact with skin.[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Mandatory eye protection is required.[2] |
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a combination of the specific hazards of this compound and general best practices for handling fluorinated organic chemicals.
Due to the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are essential.
-
Enhanced Protection: When there is a heightened risk of splashing, such as during transfers of larger volumes or when the compound is heated, a face shield should be worn in addition to chemical splash goggles.[1][3]
Preventing skin contact is crucial to avoid irritation.
-
-
Recommended: Nitrile gloves are a suitable initial choice, offering good resistance to alcohols and a range of organic solvents.[4][5] Given the presence of fluorine, which can affect material compatibility, it is advisable to use a thicker nitrile glove (e.g., 8 mil) and to double-glove if handling larger quantities or for prolonged periods.
-
Alternative: Neoprene gloves also offer good resistance to alcohols and may be a suitable alternative.[4][5]
-
Important Note: Always check gloves for any signs of degradation before and during use. Change gloves immediately if contamination is suspected.[6]
-
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[1][7]
-
Additional Protection: For operations with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure that full-length pants and closed-toe shoes are worn.[7]
Engineering controls, such as a certified chemical fume hood, are the primary means of preventing inhalation exposure. Respiratory protection should be used in situations where engineering controls are not sufficient or during emergency situations. The need for respiratory protection should be determined by a formal risk assessment.
Step-by-Step PPE Protocol
A systematic approach to donning and doffing PPE minimizes the risk of contamination.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
First Pair of Gloves (if double-gloving): Put on the first pair of nitrile gloves.
-
Lab Coat: Don a flame-resistant lab coat, ensuring it is fully buttoned.
-
Second Pair of Gloves (if double-gloving): Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if required.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff to the fingertips and turning them inside out. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, avoiding contact with the outer surface.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






